2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
2-(iodomethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBAXBXJVIZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315396 | |
| Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59152-49-7 | |
| Record name | NSC294387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Iodomethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis strategies with a focus on iodocyclization, detailed characterization methods, and its versatile reactivity. Furthermore, this guide will explore the burgeoning applications of the 2,3-dihydro-1-benzofuran scaffold in the design of novel therapeutics, underscoring the importance of this compound as a valuable building block for the synthesis of biologically active molecules.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₉IO
-
Molecular Weight: 260.07 g/mol [1]
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Pale yellow oil (typical) | General knowledge |
| Boiling Point | Not readily available | - |
| Melting Point | Not applicable (liquid at room temp.) | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | General knowledge |
| Stability | Stable under normal conditions; may be light-sensitive | General knowledge |
Synthesis of this compound: The Iodocyclization Approach
The synthesis of this compound is most effectively achieved through an electrophilic iodocyclization reaction. This method offers high yields and regioselectivity, making it a preferred route for accessing this and related dihydrobenzofuran structures.[3][4][5]
Reaction Principle: The core of this synthesis involves the intramolecular cyclization of an ortho-allylphenol derivative in the presence of an iodine source. The electrophilic iodine attacks the alkene, and the phenolic oxygen acts as a nucleophile, leading to the formation of the dihydrofuran ring and the incorporation of the iodomethyl group.
Typical Experimental Protocol:
-
Starting Material: o-Allylphenol is the common precursor.
-
Iodinating Agent: Molecular iodine (I₂) is a frequently used and cost-effective iodinating agent.
-
Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane is typically employed.
-
Base (Optional but Recommended): A mild base like sodium bicarbonate (NaHCO₃) is often added to neutralize the HI generated during the reaction, which can prevent side reactions and improve yield.
-
Reaction Conditions: The reaction is generally carried out at room temperature with stirring.
-
Work-up and Purification: The reaction mixture is typically quenched with a solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Visualizing the Synthesis Workflow:
Caption: Nucleophilic substitution reactions of this compound.
Applications in Drug Development
The 2,3-dihydro-1-benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. [6][7][8]Its rigid, three-dimensional shape allows for precise presentation of substituents to biological targets.
Key Therapeutic Areas:
-
Anti-inflammatory Agents: Derivatives of 2,3-dihydrobenzofuran have shown potent anti-inflammatory activity. [9][10]Some compounds act as inhibitors of enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1). [6]* Anticancer Agents: The dihydrobenzofuran core has been incorporated into molecules with cytotoxic activity against various cancer cell lines. [10]* Cannabinoid Receptor 2 (CB2) Agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the CB2 receptor, which is a promising target for the treatment of neuropathic pain and inflammatory disorders. [11]* Antimicrobial and Antiviral Activity: The benzofuran scaffold, in general, is known to be a component of compounds with antibacterial, antifungal, and antiviral properties, including activity against the Hepatitis C virus. [5][7] The utility of this compound in this context is as a key intermediate. The iodomethyl group provides a convenient attachment point for various pharmacophores and side chains, enabling the rapid generation of libraries of novel dihydrobenzofuran derivatives for biological screening.
Safety and Handling
As with all iodine-containing organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its straightforward synthesis via iodocyclization, coupled with the reactivity of the iodomethyl group, makes it an attractive starting material for the exploration of the chemical space around the privileged 2,3-dihydro-1-benzofuran scaffold. For researchers and scientists in drug development, this compound represents a key tool for the design and synthesis of novel drug candidates targeting a range of diseases.
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"2-(Iodomethyl)-2,3-dihydro-1-benzofuran" physical and chemical properties
An In-Depth Technical Guide to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the 2,3-dihydrobenzofuran scaffold, which is recognized as a "privileged structure," this molecule serves as a versatile synthetic intermediate. Its unique architecture, combining a rigid dihydrobenzofuran core with a highly reactive iodomethyl group, makes it an ideal starting point for the synthesis of a diverse array of complex molecules and potential therapeutic agents.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, reactivity, and its proven applications as a building block for targeted therapeutics. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound (CAS No. 59152-49-7) are crucial for its handling, characterization, and application in synthetic chemistry.
Core Physical and Chemical Data
A summary of the key physicochemical properties is presented in the table below. These computed and experimental values provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source(s) |
| CAS Number | 59152-49-7 | [1][2][3] |
| Molecular Formula | C₉H₉IO | [1][4] |
| Molecular Weight | 260.07 g/mol | [1][4] |
| Exact Mass | 259.96981 g/mol | [5] |
| Physical State | Solid (predicted) | General Observation |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Available spectral data confirms its structure.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are critical for confirming the structural integrity of the molecule. The proton NMR spectrum would characteristically show signals for the aromatic protons on the benzene ring, the diastereotopic protons of the C3 methylene group, the C2 methine proton, and the protons of the iodomethyl group.
-
Mass Spectrometry (MS): Mass spectral data, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is used to confirm the molecular weight and fragmentation pattern. The presence of the iodine atom results in a characteristic isotopic pattern.[5]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify the functional groups present. Key absorptions would include C-H stretching for the aromatic and aliphatic portions, C-O-C stretching for the ether linkage, and C-I stretching.[6]
Synthesis and Reaction Mechanism
The synthesis of this compound is efficiently achieved through a multi-step process starting from readily available precursors like allyl phenyl ether.[1] This pathway leverages a classic thermal rearrangement followed by an electrophilic cyclization.
Experimental Protocol: Iodocyclization Pathway
A representative synthesis involves the following steps:[1]
-
Claisen Rearrangement: Allyl phenyl ether is subjected to high temperature (e.g., 210 °C), often facilitated by microwave irradiation, to induce a thermal[7][7]-sigmatropic rearrangement. This step transforms the allyl phenyl ether into the intermediate o-allylphenol. The causality here is the thermodynamically favored formation of the aromatic phenol.
-
Iodocyclization: The resulting o-allylphenol is then treated with molecular iodine (I₂) in a solvent system such as ethanol and water at a moderate temperature (e.g., 50 °C). The iodine acts as an electrophile, attacking the alkene of the allyl group. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the resulting iodonium ion intermediate to form the five-membered dihydrofuran ring and yield the final product, this compound. This self-validating protocol ensures high regioselectivity due to the intramolecular nature of the ring closure.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Sₙ2 reactivity of the iodomethyl group.
Applications in Drug Discovery
The 2,3-dihydrobenzofuran scaffold is prevalent in numerous natural products and has been identified as a privileged structure for interacting with various biological targets. [8]Consequently, this compound is a valuable starting material for designing novel therapeutics.
Cannabinoid Receptor 2 (CB₂) Agonists
Researchers have successfully designed and synthesized novel series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective agonists for the Cannabinoid Receptor 2 (CB₂). [9][10]The CB₂ receptor is a key target in the treatment of inflammatory and neuropathic pain. By using the iodomethyl intermediate, scientists can systematically modify the side chain to optimize binding affinity and selectivity for the CB₂ receptor, leading to the development of potential non-narcotic analgesics. [10]
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibitors
The dihydrobenzofuran core has also been employed as a chemical platform to design inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. Starting from natural product leads, researchers have used the 2-(iodomethyl) derivative to create small compound libraries. Through a combination of molecular docking and biochemical screening, compounds with low micromolar inhibitory activity against mPGES-1 have been identified, showcasing the potential of this scaffold in developing new anti-inflammatory and anti-cancer agents.
Other Biological Activities
Derivatives of the benzofuran core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [8][11][12]The ability to easily functionalize the 2-position via the iodomethyl intermediate provides a powerful tool for structure-activity relationship (SAR) studies aimed at discovering novel agents with diverse therapeutic applications.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety datasheet for this exact compound is not universally available, precautions can be guided by data on related structures like benzofuran and general organoiodides.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. [13]* Hazards: Benzofuran, the parent compound, is suspected of being a human carcinogen. [14]Organoiodides can be lachrymators and skin irritants. The compound may be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames. [14]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, the versatile reactivity of its iodomethyl group make it an excellent scaffold for building molecular complexity. Its demonstrated utility in the development of targeted therapeutics, such as CB₂ agonists and mPGES-1 inhibitors, underscores its importance to the scientific community. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this powerful building block.
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An In-depth Technical Guide to the Iodocyclization Mechanism of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold
The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic framework prominently featured in a multitude of biologically active compounds and natural products.[1] Its structural rigidity and specific stereochemical properties make it a valuable scaffold in medicinal chemistry, contributing to the pharmacological activity of drugs targeting a wide array of conditions. Consequently, the development of efficient and robust synthetic routes to access this core structure is of paramount importance to researchers in drug discovery and development. One of the most effective methods for constructing this scaffold is the iodocyclization of 2-allylphenols, an electrophilic cyclization reaction that proceeds with high regioselectivity to yield 2-(iodomethyl)-2,3-dihydro-1-benzofuran. This guide provides a comprehensive exploration of the underlying mechanism of this critical transformation, offering insights into experimental choices and providing a validated protocol for its successful execution.
Core Reaction and Reagents: A Mechanistic Overview
The iodocyclization of 2-allylphenol is an intramolecular electrophilic addition reaction. The fundamental transformation involves the reaction of a 2-allylphenol substrate with an electrophilic iodine source, leading to the formation of a five-membered heterocyclic ring.
Key Components:
-
Substrate: The archetypal substrate is 2-allylphenol. The reaction is also amenable to a variety of substituted 2-allylphenols, allowing for the generation of a diverse library of dihydrobenzofuran derivatives.[2][3]
-
Iodine Source: Molecular iodine (I₂) is the most commonly employed reagent for this transformation.[4] Its electrophilic nature is central to the initiation of the cyclization cascade.
-
Solvent: While traditionally performed in organic solvents, a significant advancement in this methodology is the use of water as a reaction medium.[2][5][6][7] This "green" approach not only obviates the need for potentially hazardous organic solvents but has also been shown to promote the reaction, often leading to excellent yields without the need for additives.[2][3]
The Iodocyclization Mechanism: A Step-by-Step Elucidation
The conversion of 2-allylphenol to this compound proceeds through a well-defined, multi-step mechanism. The causality behind each step is crucial for understanding and optimizing the reaction.
Step 1: Formation of the Iodonium Ion
The reaction initiates with the electrophilic attack of molecular iodine on the electron-rich double bond of the allyl group. This results in the formation of a cyclic iodonium ion intermediate.[2][5] This three-membered ring is highly strained and electrophilic, priming it for subsequent nucleophilic attack.
Step 2: Intramolecular Nucleophilic Attack (5-exo-trig)
The phenolic hydroxyl group, acting as an internal nucleophile, attacks one of the carbon atoms of the iodonium ion. This intramolecular cyclization is highly regioselective, proceeding via a 5-exo-trig pathway, which is kinetically favored according to Baldwin's rules.[4] This attack leads to the formation of the five-membered dihydrobenzofuran ring and the opening of the iodonium ion. The exo process ensures the formation of the five-membered ring rather than a six-membered ring.[5]
Step 3: Deprotonation
The final step involves the deprotonation of the oxonium ion intermediate, likely by a solvent molecule or a weak base, to yield the neutral this compound product and regenerate the catalyst if one were used.
Diagrammatic Representation of the Iodocyclization Mechanism:
Caption: The iodocyclization mechanism proceeds via an iodonium ion intermediate.
Experimental Protocol: A Validated, Water-Promoted Synthesis
This protocol is based on the environmentally benign and highly efficient method described by Fousteris et al., which utilizes water as the solvent.[2][5]
Materials and Equipment:
-
2-Allylphenol
-
Iodine (I₂)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.0 mmol).
-
Solvent Addition: Add deionized water (2 mL) to the flask.
-
Reagent Addition: Add iodine (1.0 to 4.0 mmol). Note: While 1 equivalent of iodine can provide a good yield (around 80%), using 4 equivalents can drive the reaction to near quantitative yield in a shorter time.[5]
-
Reaction Conditions: Heat the mixture to 50 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The efficiency of the iodocyclization of 2-allylphenol is influenced by the stoichiometry of iodine and the choice of solvent. The following table summarizes representative yields under different conditions.
| Entry | Substrate | Iodine (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Allylphenol | 4 | H₂O | 50 | 2 | ~94 | [2][5] |
| 2 | 2-Allylphenol | 1 | H₂O | 50 | 4 | 80 | [2][5] |
| 3 | 2-Allylphenol | 4 | EtOH/H₂O (1:1) | 50 | 2 | 77 | [5] |
| 4 | 2-Allylphenol | 4 | MeCN | 50 | 2 | 30 | [5] |
Discussion of Key Parameters and Mechanistic Insights
-
The Role of Water: The enhanced reaction rate and yield in water are noteworthy. This "on-water" catalysis is attributed to hydrophobic interactions, which force the nonpolar organic reactants to aggregate, effectively increasing their concentration and promoting the reaction.[2][5] In contrast, the use of organic co-solvents or pure organic solvents can be detrimental. For instance, in ethanol, a competing iodoethoxylation of the double bond can occur.[5]
-
Stoichiometry of Iodine: While the reaction is catalytic in principle, using a stoichiometric amount or even an excess of iodine often leads to higher yields and shorter reaction times.[2] This is likely due to the equilibrium nature of the iodonium ion formation. For electron-rich aromatic systems, excess iodine can lead to undesired side reactions such as iodination of the aromatic ring.[2]
-
Kinetic vs. Thermodynamic Control: In electrophilic additions to conjugated systems, the concepts of kinetic and thermodynamic control are often invoked.[8][9][10] In the case of 2-allylphenol iodocyclization, the formation of the five-membered ring (5-exo-trig) is the kinetically favored product. The alternative 6-endo-trig cyclization to form a six-membered ring is generally disfavored. Under the typical mild reaction conditions, the reaction is under kinetic control, leading exclusively to the dihydrobenzofuran product.[11]
-
The Role of a Base: While the water-promoted reaction often proceeds without any additives, in some protocols, a weak base like sodium bicarbonate (NaHCO₃) is employed.[12][13] The primary role of the base is to neutralize the hydroiodic acid (HI) that is formed as a byproduct, which can prevent potential side reactions or decomposition of acid-sensitive substrates. In the context of iodometry, sodium bicarbonate is used to maintain a slightly alkaline pH to prevent side reactions like the aerial oxidation of iodide.[14][15]
Conclusion
The iodocyclization of 2-allylphenols is a powerful and reliable method for the synthesis of 2-(iodomethyl)-2,3-dihydro-1-benzofurans. A thorough understanding of the electrophilic cyclization mechanism, particularly the formation of the key iodonium ion intermediate and the regioselectivity of the intramolecular nucleophilic attack, is essential for optimizing reaction conditions. The development of a water-promoted protocol represents a significant advancement, aligning with the principles of green chemistry while often providing superior results. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement this important transformation in their synthetic endeavors.
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Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclisation of 2-allylphenols. ResearchGate. [Link]
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Novel iodine-catalyzed cyclization for 2,2-dialkyl-2,3-dihydrobenzofurans synthesis. Studylib. [Link]
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Barluenga, J., Gonzalez, J. M., Campos, P. J., & Asensio, G. (2011). NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Synthesis and reactivity of trans-2-phenyl-5-iodopiperidines. Chemical Communications, 47(11), 3251-3253. [Link]
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Corrêa, M. F., Barbosa, A., Sato, R., & dos Santos Fernandes, J. P. (2016). Factorial design study to access the “Green” Iodocyclization reaction Of 2-Allylphenols. ResearchGate. [Link]
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Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry (RSC Publishing). [Link]
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Singh, F. V., & Wirth, T. (2012). Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. Synthesis, 44(08), 1171-1177. [Link]
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Zhou, Q. Z., He, C. L., & Chen, Z. C. (2008). Cyclization and halogenation of substituted o-allylphenols with diacetoxyiodobenzene in the presence of iodine or bromine. Chinese Chemical Letters, 19(6), 661-664. [Link]
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Water-promoted iodocyclisation of 2-allylphenols. Sci-Hub. [Link]
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Wang, D., Zhang, Y., & Liu, Y. (2016). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 1(4), 600-605. [Link]
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da Silva, A. C., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 29(10), 2118-2126. [Link]
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Narender, T., Reddy, K. P., & Kumar, V. P. (2012). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Mini-Reviews in Organic Chemistry, 9(4), 365-383. [Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
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Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330-6333. [Link]
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An In-Depth Technical Guide to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. Delving into its historical context, this document traces the evolution of its synthesis from early reports to contemporary green chemistry approaches. Detailed, field-proven protocols for its preparation are presented, with a focus on the mechanistic underpinnings and causal factors influencing experimental outcomes. This guide is designed to serve as an authoritative resource for researchers and professionals engaged in the design and development of novel therapeutics and complex molecules, leveraging the unique reactivity of this versatile building block.
Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold
The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its structural rigidity and the presence of a chiral center at the 2-position have made it an attractive template for the design of novel therapeutic agents. Derivatives of this scaffold have shown a wide range of pharmacological activities, including potent and selective agonism of cannabinoid receptor 2 (CB2) for the potential treatment of neuropathic pain, and inhibition of leukotriene biosynthesis.[3][4]
The introduction of an iodomethyl group at the 2-position transforms the 2,3-dihydro-1-benzofuran scaffold into a highly versatile synthetic intermediate. The carbon-iodine bond is a readily displaceable leaving group, making this compound an excellent electrophile for the introduction of the dihydrobenzofuran moiety into more complex molecules through nucleophilic substitution reactions. This reactivity is of particular interest to drug development professionals seeking to explore the structure-activity relationships of novel compounds.
Historical Perspective and Discovery
While the parent benzofuran ring was first synthesized by Perkin in 1870, the specific history of this compound is more recent and is intrinsically linked to the development of efficient cyclization methods.[5] Early work on dihydrobenzofurans often relied on multi-step sequences. However, the discovery and optimization of iodocyclization reactions of o-allylphenols provided a more direct and atom-economical route to this important intermediate.
A significant advancement in the synthesis of this compound was reported in a 2011 publication in Organic & Biomolecular Chemistry by Chen, Wen, and colleagues.[6][7] Their work, focused on creating novel hybrid molecules of dihydrobenzofuran and imidazole for cytotoxic activity studies, detailed a two-step synthesis starting from allyl phenyl ether.[6][7] This method, involving a microwave-assisted Claisen rearrangement followed by iodocyclization, highlighted the growing interest in this scaffold for medicinal chemistry applications.
Further refinements in the synthesis have focused on improving the environmental footprint of the reaction. Notably, research into water-promoted iodocyclization of 2-allylphenols has demonstrated that this compound can be synthesized in high yields without the need for organic solvents or additives, representing a significant step forward in green chemistry.[8][9]
Key Synthetic Methodologies
The synthesis of this compound can be broadly approached via two main strategies: the direct iodocyclization of an acyclic precursor, or the functional group interconversion of a pre-formed 2,3-dihydro-1-benzofuran ring. This section will detail the most reliable and field-proven protocols for each approach.
Direct Synthesis via Iodocyclization of o-Allylphenols
The electrophilic cyclization of o-allylphenols with iodine is the most common and efficient method for the direct synthesis of this compound. This reaction proceeds through a 5-exo-trig cyclization pathway, which is kinetically and thermodynamically favored.
Mechanism of Iodocyclization:
The reaction is initiated by the electrophilic attack of iodine on the alkene of the allyl group, forming a cyclic iodonium ion intermediate. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to form the dihydrofuran ring and release a proton.
Figure 1: Generalized mechanism of the iodocyclization of o-allylphenol.
Protocol 1: Water-Promoted "Green" Iodocyclization [8][9]
This protocol offers a highly efficient and environmentally benign synthesis of this compound. The use of water as the solvent avoids the need for volatile organic compounds.
-
Materials:
-
2-Allylphenol
-
Iodine (I₂)
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.0 eq).
-
Add deionized water to the flask.
-
Add iodine (1.0 - 4.0 eq) to the suspension.
-
Stir the reaction mixture at 50 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Table 1: Comparison of Reaction Conditions for Water-Promoted Iodocyclization
| Entry | Equivalents of I₂ | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4.0 | 2 | ~94 | [9] |
| 2 | 1.0 | 4 | ~80 | [9] |
Causality Behind Experimental Choices: The use of an excess of iodine can accelerate the reaction rate. However, even with a stoichiometric amount, good yields can be achieved with a slightly longer reaction time. The reaction is performed in water, which not only acts as a solvent but is also believed to promote the reaction by stabilizing the transition state.
Synthesis from Allyl Phenyl Ether via Claisen Rearrangement and Iodocyclization
This two-step, one-pot procedure provides an alternative route starting from the readily available allyl phenyl ether. The first step is a thermal or microwave-assisted Claisen rearrangement to form o-allylphenol in situ, which then undergoes iodocyclization.
Figure 2: Workflow for the synthesis of this compound from allyl phenyl ether.
Protocol 2: Microwave-Assisted Claisen Rearrangement Followed by Iodocyclization [6]
-
Materials:
-
Allyl phenyl ether
-
Iodine (I₂)
-
Ethanol
-
Water
-
-
Procedure:
-
Place allyl phenyl ether in a microwave reactor vessel.
-
Irradiate the sample at 210 °C for the appropriate time to induce the Claisen rearrangement to o-allylphenol.
-
After cooling, dissolve the resulting crude o-allylphenol in a mixture of ethanol and water.
-
Add iodine to the solution and stir at 50 °C for 12 hours.
-
Work-up and purify the product as described in Protocol 1.
-
Causality Behind Experimental Choices: Microwave irradiation significantly accelerates the Claisen rearrangement, reducing the reaction time from hours to minutes compared to conventional heating. The subsequent iodocyclization is performed in a protic solvent mixture which facilitates the reaction.
Synthesis via Functional Group Interconversion of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran
An alternative strategy involves the initial synthesis of 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran, followed by conversion of the hydroxyl group to an iodomethyl group. This approach can be advantageous if the precursor alcohol is readily available or if other functionalities in the molecule are incompatible with direct iodocyclization conditions.
Protocol 3: Synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran [10][11]
This protocol describes a one-pot synthesis from o-allylbenzaldehydes.
-
Materials:
-
o-Allylbenzaldehyde
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dimethylformamide (DMF)
-
Aqueous EDTA solution (4 mM)
-
-
Procedure:
-
Dissolve the o-allylbenzaldehyde in a 1:1 mixture of acetone and DMF.
-
Add potassium carbonate to the solution.
-
Slowly add a solution of Oxone in aqueous EDTA to the stirred reaction mixture at room temperature.
-
Stir the reaction for 6 hours at room temperature.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Conversion of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran to this compound
This conversion can be achieved using standard methods for the iodination of primary alcohols, such as the Appel reaction.
-
Materials:
-
2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran, triphenylphosphine, and imidazole in dry dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. Its utility stems from the ease with which the iodomethyl group can be displaced by a wide range of nucleophiles.
Example Application: Synthesis of Ligands for Cannabinoid Receptors
As previously mentioned, 2,3-dihydro-1-benzofuran derivatives have been investigated as potent and selective CB2 receptor agonists.[3] The synthesis of these compounds often involves the reaction of this compound with various amines or other nucleophiles to introduce diversity at the 2-position and explore the structure-activity relationship.
Figure 3: General scheme for the application of this compound in the synthesis of diverse derivatives.
Conclusion
This compound has emerged as a cornerstone intermediate for the synthesis of a diverse array of complex organic molecules and potential therapeutic agents. The evolution of its synthesis, from earlier multi-step procedures to modern, environmentally conscious iodocyclization reactions, underscores the ongoing drive for efficiency and sustainability in chemical synthesis. This guide has provided a detailed examination of the key synthetic protocols, their mechanistic rationale, and the practical considerations necessary for their successful implementation in a research and development setting. As the demand for novel chemical entities continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and organic synthesis.
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Muzart, J., et al. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2021 , 26(8), 2327. [Link]
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Water-Promoted Iodocyclization of 2-Allylphenols. (2006). Green Chemistry. [Link]
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Chang, M.-Y., Lin, S.-Y., & Chan, C.-K. (2014). SYNTHESIS OF 2-HYDROXYMETHYL-2,3-DIHYDROBENZOFURANS. HETEROCYCLES, 89(8), 1907. [Link]
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Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 2023 , 11. [Link]
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Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. ACS Omega, 2022 , 7(22), 18361-18381. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research, 2015 , 4(9), 636-651. [Link]
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Chen, W., Yang, X.-D., Li, Y., Yang, L.-J., Wang, X.-Q., Zhang, G.-L., & Zhang, H.-B. (2011). Design, synthesis and cytotoxic activities of novel hybrid compounds between dihydrobenzofuran and imidazole. Organic & Biomolecular Chemistry, 9(11), 4250. [Link]
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Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 2015 , 20(8), 15061-15104. [Link]
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Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 2023 , 11(4), 1038. [Link]
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Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 2023 , 13(28), 19349-19371. [Link]
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Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents. ResearchGate. [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 2023 , 24(4), 3575. [Link]
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Chang, M.-Y., Lin, S.-Y., & Chan, C.-K. (2014). Synthesis of 2-Hydroxymethyl-2,3-dihydrobenzofurans. HETEROCYCLES, 89(8), 1907. [Link]
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Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004 , 2004(6), 27-44. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 2023 , 16(9), 1265. [Link]
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Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 2023 , 88(8), 4945-4955. [Link]
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Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. [Link]
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2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 2009 , 4(10), 1615-1629. [Link]
-
Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. ChemistrySelect, 2021 , 6(44), 12185-12189. [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 2017 , 1(7). [Link]
-
First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. RSC Advances, 2019 , 9(13), 7381-7390. [Link]
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Cationic Iodine(I)-Mediated Electrophilic Cyclization of Alkynes. The Journal of the Society of Synthetic Organic Chemistry, Japan, 2023 , 81(3), 200-209. [Link]
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A-Z Guide to 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: Synthesis, Reactivity, and Application
Abstract: This technical guide provides an in-depth exploration of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, a versatile synthetic building block. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] This guide details the primary synthetic routes to this compound, elucidates its reactivity profile, and presents its application in the synthesis of complex molecular architectures. Experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this valuable intermediate.
Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold
The 2,3-dihydro-1-benzofuran motif is a core component in a vast number of biologically active natural and synthetic compounds.[1] Its prevalence stems from a combination of structural rigidity, which helps in pre-organizing substituents for optimal interaction with biological targets, and its susceptibility to diverse chemical modifications. This scaffold is found in compounds exhibiting a wide range of activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][3] The unique therapeutic potential of benzofuran derivatives has established them as "privileged structures" in drug discovery, making them attractive platforms for the design of novel therapeutic agents.[2][3]
This compound serves as a key intermediate for introducing the dihydrobenzofuran core. The iodomethyl group at the C2 position is a highly reactive handle, enabling a wide array of subsequent chemical transformations, primarily through nucleophilic substitution pathways. This guide will focus on the synthesis of this building block and its subsequent elaboration into more complex molecules.
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound is the electrophilic iodocyclization of 2-allylphenol. This reaction proceeds readily and offers a direct route to the desired product.
Synthetic Route: Iodocyclization of 2-Allylphenol
The synthesis begins with the readily available starting material, 2-allylphenol. Treatment of 2-allylphenol with molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), initiates an electrophilic cyclization.
Mechanism:
-
Activation of Iodine: While molecular iodine can act as an electrophile, the reaction is often facilitated by conditions that generate a more potent electrophilic iodine species.
-
Electrophilic Attack: The electron-rich double bond of the allyl group attacks the electrophilic iodine, forming a cyclic iodonium ion intermediate.
-
Intramolecular Cyclization: The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks one of the carbon atoms of the iodonium ion. This attack follows Markovnikov's rule, with the nucleophile attacking the more substituted carbon, leading to the formation of a five-membered dihydrofuran ring.
-
Deprotonation: A mild base removes the proton from the oxonium ion intermediate to yield the final product, this compound.
This iodocyclization strategy is a powerful method for constructing benzofuran rings and has been applied to a variety of substituted phenols.[4][5]
Caption: Key nucleophilic substitution reactions of the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The 2,3-dihydro-1-benzofuran scaffold, readily accessible through intermediates like this compound, is a cornerstone in the development of new therapeutic agents. For instance, derivatives of this scaffold have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists for the treatment of neuropathic pain. [6][7]Furthermore, these structures have been employed as chemical platforms to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer. [2] The ability to easily introduce diverse side chains via the iodomethyl handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in optimizing lead compounds in drug discovery programs. [1]
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Allylphenol (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-allylphenol in dichloromethane in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Add iodine portion-wise to the stirred mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to remove excess iodine.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Protocol for Nucleophilic Substitution with an Amine
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add the secondary amine and potassium carbonate.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 2-(aminomethyl)-2,3-dihydro-1-benzofuran derivative. The iodide ion in this reaction can enhance the reactivity of the starting material by in-situ formation of a more reactive intermediate. [8]
Safety, Handling, and Storage
This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is advisable to store the compound in a cool, dark, and dry place to prevent decomposition.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via iodocyclization and its predictable reactivity in nucleophilic substitution reactions make it an ideal starting material for the synthesis of a wide range of substituted 2,3-dihydro-1-benzofurans. The continued importance of this scaffold in medicinal chemistry ensures that this compound will remain a relevant and frequently utilized intermediate in the quest for novel therapeutic agents. Future research will likely focus on expanding the scope of its reactivity, including its use in cross-coupling reactions and the development of stereoselective transformations.
References
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link] [9]9. Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 10766–10793. [Link] [3]10. Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7), 262-264. [Link] [4]11. PubChem. (n.d.). 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran. Retrieved from [Link]
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Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. MOJ Biorganic & Organic Chemistry, 1(7). [Link]
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An In-depth Technical Guide on the Potential Biological Activities of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1-benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of a specific derivative, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. While direct experimental data on this particular molecule is limited in publicly accessible literature, this document extrapolates its potential pharmacological profile based on extensive structure-activity relationship (SAR) studies of analogous compounds. We will delve into its potential as an anti-inflammatory, anticancer, and neurological agent, underpinned by the known reactivity of the iodomethyl group and the established biological versatility of the dihydrobenzofuran core. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this compound and its analogs.
The 2,3-Dihydro-1-benzofuran Scaffold: A Platform for Diverse Biological Activity
The 2,3-dihydro-1-benzofuran, or coumaran, framework is a recurring motif in both natural products and synthetic molecules that exhibit a wide array of pharmacological effects.[2][3] Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be finely tuned to interact with various biological targets. This inherent versatility has led to the development of dihydrobenzofuran derivatives with applications ranging from anti-inflammatory and anticancer agents to potent receptor modulators.[4][5][6] The inclusion of different functional groups at various positions on the scaffold dramatically influences the resulting biological activity, making it a fertile ground for drug discovery.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the cyclization of 2-allylphenol. This can be followed by an iodination reaction to introduce the iodomethyl group. One potential synthetic pathway is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Cyclization of 2-Allylphenol. 2-Allylphenol serves as a readily available starting material.[7] An intramolecular cyclization reaction, often catalyzed by an acid or a transition metal, can be employed to form the 2-methyl-2,3-dihydro-1-benzofuran intermediate.
-
Step 2: Radical Iodination. The 2-methyl group can then be subjected to a radical iodination reaction. This typically involves the use of an iodine source, such as N-iodosuccinimide (NIS), and a radical initiator, like benzoyl peroxide or AIBN, under photolytic or thermal conditions. The reaction selectively replaces a hydrogen atom on the methyl group with an iodine atom.
Caption: Synthetic route to this compound.
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on 2,3-dihydro-1-benzofuran derivatives, we can predict several key biological activities for this compound. The presence of the iodomethyl group is particularly noteworthy, as it can act as an electrophile, potentially enabling covalent interactions with biological macromolecules.
Potential Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of dihydrobenzofuran derivatives.[4][5] These compounds have been shown to inhibit key inflammatory mediators and signaling pathways.
-
Inhibition of Pro-inflammatory Enzymes: Derivatives of the dihydrobenzofuran scaffold have been identified as inhibitors of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E2 synthase-1 (mPGES-1), both of which are critical enzymes in the production of prostaglandins, key mediators of inflammation.[1][4]
-
Modulation of Inflammatory Cytokines: Research has demonstrated that some dihydrobenzofurans can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][8] This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[8]
The iodomethyl group in this compound could enhance these anti-inflammatory effects by forming covalent bonds with cysteine residues in the active sites of enzymes like IKKβ, which is upstream of NF-κB activation, or directly with enzymes in the prostaglandin synthesis pathway.
Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.
Potential Anticancer Activity
The benzofuran and dihydrobenzofuran scaffolds are present in numerous compounds with demonstrated anticancer activity.[3][4][6][9] The mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of cell proliferation.
-
Induction of Apoptosis: Some fluorinated dihydrobenzofuran derivatives have been shown to induce apoptosis in human colorectal adenocarcinoma cells (HCT116).[4] This is often associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1.[4]
-
Cell Cycle Arrest and Antiproliferative Effects: The antiproliferative effects of these compounds are also well-documented.[4][9] The addition of halogen atoms, such as fluorine or bromine, to the benzofuran ring has been shown to enhance anticancer activity.[6]
The iodomethyl group, being a good leaving group, makes this compound a potential alkylating agent. This could lead to the alkylation of DNA or key proteins involved in cancer cell survival and proliferation, thereby inducing cytotoxicity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Neurological and Receptor Modulatory Activity
A fascinating area of research for dihydrobenzofuran derivatives is their activity as modulators of cannabinoid receptors. Specifically, some derivatives have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[10][11]
-
CB2 Receptor Agonism: The CB2 receptor is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[10][11] The development of selective CB2 agonists is therefore of significant therapeutic interest.
Given the structural similarities, this compound could potentially interact with the CB2 receptor. Further investigation through binding assays and functional studies would be necessary to confirm this.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,3-dihydro-1-benzofuran derivatives is highly dependent on the nature and position of substituents.
| Substituent/Position | Observed Effect on Biological Activity |
| Halogens (F, Br) on Benzene Ring | Generally enhances anti-inflammatory and anticancer activity.[4][6] |
| Aryl Group at C2 | Often crucial for cytotoxic activity.[9] |
| Carboxamide at C3 | Can be modified to interact with specific binding pockets, as seen in PARP1 inhibitors.[12] |
| Iodomethyl at C2 (Predicted) | The reactive nature of the C-I bond could lead to covalent interactions, potentially increasing potency and introducing a different mechanism of action (alkylation). |
Future Research Directions and Drug Development Potential
This compound represents an intriguing, yet underexplored, molecule with significant therapeutic potential. The following are key areas for future investigation:
-
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines and in various inflammatory and neurological assays is the essential first step.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound is crucial. This would involve techniques such as proteomics to identify potential covalent binding partners of the iodomethyl group.
-
Lead Optimization: Should promising activity be identified, the structure could be further modified to improve potency, selectivity, and pharmacokinetic properties. This could involve synthesizing analogs with different substituents on the aromatic ring or modifying the linker at the 2-position.
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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
This guide provides a comprehensive technical overview of the electrophilic aromatic substitution reactions of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It will delve into the theoretical underpinnings of the reactivity of this molecule, predict its behavior in various electrophilic substitution reactions, and provide detailed experimental protocols based on established methodologies for related compounds.
Introduction: The Chemical Landscape of this compound
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of an iodomethyl group at the 2-position offers a versatile handle for further synthetic transformations, making the title compound a valuable building block. Understanding its reactivity towards electrophiles is crucial for its effective utilization in the synthesis of novel drug candidates.
This guide will explore the directing effects of the substituents on the aromatic ring, predict the regioselectivity of common electrophilic substitution reactions, and provide practical, field-proven insights into conducting these transformations.
The Core Principles: Directing Effects and Regioselectivity
The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is primarily governed by the electronic properties of the existing substituents.[2][3] In the case of this compound, the key directing group is the oxygen atom of the dihydrofuran ring.
The oxygen atom, being an electron-donating group (EDG) through resonance, activates the aromatic ring towards electrophilic attack.[4] This activation is not uniform across all positions of the benzene ring. The donation of electron density is most pronounced at the ortho and para positions relative to the oxygen atom. In the 2,3-dihydro-1-benzofuran system, these correspond to the C7 and C5 positions, respectively.
The iodomethyl group at the C2 position is not directly attached to the aromatic ring and its electronic influence is primarily a weak, deactivating inductive effect. Therefore, the overarching directing influence stems from the activating, ortho, para-directing dihydrofuran moiety.
Based on these principles, we can predict that electrophilic substitution on this compound will preferentially occur at the C5 and C7 positions. The ratio of substitution at these positions will be influenced by steric hindrance and the specific reaction conditions.
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The Versatile Synthon: A Technical Guide to the Applications of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 2,3-dihydro-1-benzofuran moiety is a cornerstone in the architecture of numerous biologically active compounds and natural products. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it a "privileged scaffold" in drug discovery. This guide focuses on a particularly reactive and versatile derivative: 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. The presence of a primary iodide transforms this scaffold into a potent electrophile, an ideal synthetic handle for the construction of complex molecular architectures with significant therapeutic potential. We will delve into the synthesis, reactivity, and, most importantly, the documented applications of this key intermediate, providing researchers and drug development professionals with a comprehensive understanding of its utility.
Core Properties and Synthesis
This compound is a halogenated heterocyclic compound with the molecular formula C₉H₉IO and a molecular weight of 260.07 g/mol .[1] Its reactivity is dominated by the C-I bond, where the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.
Synthetic Pathways: Accessing the Key Intermediate
The primary and most efficient method for the synthesis of this compound is through the iodocyclization of 2-allylphenol. This intramolecular cyclization proceeds via an iodonium ion intermediate, followed by a regioselective nucleophilic attack by the phenolic hydroxyl group.[1] This reaction typically follows Markovnikov's rule, leading to the desired 2-substituted product.
A multi-step synthesis starting from allyl phenyl ether has also been reported, involving microwave-assisted Claisen rearrangement to 2-allylphenol, followed by iodocyclization.[2]
Experimental Protocol: Iodocyclization of 2-Allylphenol [1]
This protocol describes a common method for the synthesis of this compound.
Materials:
-
2-Allylphenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-allylphenol in dichloromethane.
-
Add sodium bicarbonate to the solution.
-
Slowly add a solution of iodine in dichloromethane at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Expected Outcome: The product, this compound, is typically obtained as a yellowish oil.[1]
A workflow for the synthesis of this compound is depicted below:
Caption: Synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
The primary utility of this compound lies in its role as an electrophilic building block. The iodomethyl group is readily displaced by a variety of nucleophiles, allowing for the facile introduction of the 2,3-dihydro-1-benzofuranmethyl moiety into larger molecules.
Synthesis of Novel Anti-inflammatory Agents: Histamine Receptor Ligands
A significant application of this compound is in the synthesis of novel anti-inflammatory agents.[3][4] Specifically, it has been used to synthesize a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines.[3] These compounds have been evaluated as ligands for the H3 and H4 histamine receptors, which are promising targets for the treatment of inflammatory conditions such as asthma.[4]
The synthesis involves the nucleophilic substitution of the iodine atom in this compound with various substituted piperazines.[3] This reaction forges a crucial C-N bond, linking the privileged dihydrobenzofuran scaffold to the pharmacologically relevant piperazine core.
Experimental Protocol: Synthesis of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines [3]
Materials:
-
This compound
-
Substituted piperazine derivative
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted piperazine in acetonitrile, add potassium carbonate.
-
Add a solution of this compound in acetonitrile.
-
Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by chromatography.
The general synthetic scheme for the preparation of these anti-inflammatory agents is illustrated below:
Caption: Synthesis of piperazine-based anti-inflammatory agents.
Potential in Cannabinoid Receptor Modulation
The 2,3-dihydro-1-benzofuran scaffold is also a key feature in a series of potent and selective cannabinoid receptor 2 (CB2) agonists.[5][6][7] While these reported syntheses do not explicitly start from this compound, the established reactivity of this intermediate suggests its potential as a valuable tool for creating diverse libraries of such compounds for structure-activity relationship (SAR) studies. The iodomethyl group could be reacted with various nucleophiles to introduce different side chains at the 2-position, which is crucial for interacting with the CB2 receptor.[7]
Summary of Applications and Potential
The utility of this compound as a synthetic intermediate is summarized in the table below.
| Application Area | Reaction Type | Resulting Compounds | Biological Activity |
| Anti-inflammatory Agents | Nucleophilic Substitution | 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines | H3/H4 Histamine Receptor Ligands |
| Cannabinoid Receptor Modulators (Potential) | Nucleophilic Substitution | Novel 2-substituted 2,3-dihydro-1-benzofurans | CB2 Receptor Agonists |
| General Organic Synthesis | Nucleophilic Substitution | Diverse 2-substituted 2,3-dihydro-1-benzofurans | Versatile intermediates |
Conclusion and Future Outlook
This compound is a highly valuable and reactive intermediate in organic and medicinal chemistry. Its straightforward synthesis via iodocyclization and the high reactivity of the iodomethyl group in nucleophilic substitution reactions make it an attractive building block for the synthesis of complex molecules. The demonstrated application in the development of novel anti-inflammatory agents targeting histamine receptors highlights its significance in drug discovery. Furthermore, its potential for the synthesis of cannabinoid receptor modulators and other biologically active compounds suggests that this compound will continue to be a valuable tool for researchers in the years to come. The exploration of its reactions with a wider range of nucleophiles will undoubtedly lead to the discovery of new compounds with unique and potent biological activities.
References
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-
Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. Available from: [Link]
-
Diaz, P., et al. (2009). 2,3-dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-1629. Available from: [Link]
-
Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615-1629. Available from: [Link]
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Corrêa, M. F., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. Archiv der Pharmazie, 350(1-2), e1600277. Available from: [Link]
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Sviridova, L. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2145. Available from: [Link]
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ResearchGate. Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. Available from: [Link]
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MedCrave. Benzofuran synthesis through iodocyclization reactions: recent advances. Available from: [Link]
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Corrêa, M. F., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H 3 R/H 4 R. Archiv der Pharmazie, 350(1-2), 1600277. Available from: [Link]
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Methodological & Application
Application Note: Iodocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofurans
Introduction: The Strategic Value of Iodocyclization
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents. The iodocyclization of 2-allylphenols represents a powerful and direct method for constructing this heterocyclic system. This reaction is an electrophile-mediated cyclization where an iodine source activates the allyl group's double bond, making it susceptible to intramolecular attack by the phenolic hydroxyl group.
This application note provides a comprehensive overview of the reaction mechanism, outlines a robust experimental protocol, and discusses key parameters for optimization. We place particular emphasis on a "green" chemistry approach, highlighting the use of water as a highly effective reaction medium, which often obviates the need for organic solvents or additives.[1][2][3][4]
Reaction Mechanism: An Electrophilic Cascade
The iodocyclization of 2-allylphenols proceeds through a well-established electrophilic addition and intramolecular substitution pathway. The causality of the reaction can be understood through the following key steps:
-
Activation of the Alkene: Molecular iodine (I₂), a soft electrophile, coordinates with the π-electrons of the allyl double bond. This interaction forms a cyclic iodonium ion intermediate.
-
Intramolecular Nucleophilic Attack: The proximate phenolic hydroxyl group acts as an intramolecular nucleophile. It attacks one of the carbons of the three-membered iodonium ring.
-
Regioselectivity and Ring Closure: The reaction follows Baldwin's rules for ring closure, proceeding via a favored 5-exo-trig pathway. This means a 5-membered ring is formed by the nucleophile attacking a carbon that is exo (outside) the newly forming ring. This regioselective attack leads exclusively to the formation of the 2,3-dihydrobenzofuran ring system.[5]
-
Product Formation: The attack opens the iodonium ring, resulting in the final product: a 2-(iodomethyl)-2,3-dihydrobenzofuran.
The overall mechanism is depicted below.
Caption: Iodocyclization mechanism via an iodonium ion intermediate.
Core Protocol: Water-Promoted Iodocyclization
This protocol describes a general and environmentally benign procedure for the iodocyclization of a generic 2-allylphenol using water as the solvent.[4][6] This method is advantageous as it often provides high yields without the need for co-solvents or additives.[2]
Materials and Equipment
-
Substrate: 2-Allylphenol (or substituted analogue)
-
Reagent: Iodine (I₂) crystals
-
Solvent: Deionized water
-
Work-up: Dichloromethane (or Ethyl Acetate), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, separatory funnel, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-allylphenol (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add deionized water (e.g., 2-4 mL per mmol of substrate).
-
Reagent Addition: Add molecular iodine (I₂) (1.0-1.5 equiv.).
-
Expert Insight: While 1.0 equivalent can be sufficient, using 1.2-1.5 equivalents can often drive the reaction to completion more quickly. However, with electron-rich phenols, excess iodine can lead to undesired iodination of the aromatic ring.[4][6] Reaction progress should be monitored (e.g., by TLC) to avoid side products.
-
-
Reaction Conditions: Stir the mixture vigorously at 50 °C. The reaction is typically complete within 2-4 hours.
-
Trustworthiness Check: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Quenching and Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with dichloromethane (10 mL). c. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution until the purple/brown color of iodine is completely discharged. d. Wash the organic layer with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Overview
The entire experimental process, from initial setup to final product characterization, is summarized in the following workflow diagram.
Caption: Standard experimental workflow for iodocyclization.
Reaction Scope and Optimization Data
The water-promoted iodocyclization is robust and tolerates a variety of substituents on the phenolic ring. The efficiency can, however, be influenced by the electronic nature of these groups.
| Entry | Substrate (R group on 2-allylphenol) | Iodine (equiv.) | Time (h) | Yield (%) | Reference |
| 1 | H | 4.0 | 2 | 94 | [4] |
| 2 | H | 1.0 | 4 | 80 | [4] |
| 3 | 4-Methyl | 4.0 | 2 | 91 | [4] |
| 4 | 4-tert-Butyl | 4.0 | 2 | 90 | [4] |
| 5 | 4-Chloro | 4.0 | 2 | 89 | [4] |
| 6 | 4-Methoxy | 1.0 | 4 | 81 | [4] |
| 7 | 6-Methyl | 1.0 | 4 | 83 | [4] |
-
Authoritative Insight: As shown in the table, both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro) groups are well-tolerated, leading to excellent yields.[4] For the highly electron-rich 4-methoxyphenol (Entry 6), a lower equivalence of iodine is used to prevent competitive iodination on the aromatic ring.[4][6] This demonstrates the importance of tailoring the stoichiometry of the iodine reagent to the specific substrate. Using organic solvents like acetonitrile or ethanol can lead to significantly lower yields or competing side reactions, such as iodoethoxylation, reinforcing the superiority of water for this transformation.[4][6]
References
- Leonardi, M., & Gaimaro, E. (2022). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.
- ResearchGate. (n.d.). Water-Promoted Iodocyclization of 2-Allylphenols | Request PDF.
- Barros, A. L., et al. (2021). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides.
- Narender, T., & Reddy, K. (2011). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PubMed Central.
- Corrêa, A. G., et al. (n.d.). Iodocyclization of 2-allylphenol.
- ResearchGate. (n.d.). (PDF) Water-Promoted Iodocyclization of 2-Allylphenols.
- Fousteris, M., et al. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry (RSC Publishing).
- Corrêa, A. G., et al. (2016). Factorial design study to access the “green” iodocyclization reaction of 2-allylphenols.
- Fousteris, M., et al. (2006).
- Fousteris, M., et al. (2006). Water-promoted iodocyclisation of 2-allylphenols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Water-promoted iodocyclisation of 2-allylphenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. Water-promoted iodocyclisation of 2-allylphenols / Green Chemistry, 2006 [sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Versatile Reactivity of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran with Nucleophiles
Introduction: The Strategic Importance of the 2,3-Dihydro-1-benzofuran Scaffold
The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic compounds with significant pharmacological activities. Its rigid, three-dimensional structure provides a valuable framework for the spatial orientation of functional groups, making it a cornerstone in modern drug discovery and development. Derivatives of this scaffold have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. A notable application is in the development of potent and selective cannabinoid receptor 2 (CB2) agonists, which are promising candidates for the treatment of neuropathic pain and inflammatory disorders.
This document provides a comprehensive guide to the reactivity of a key intermediate, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran (1) , with a diverse range of nucleophiles. The primary iodomethyl group at the C2 position serves as an excellent electrophilic handle for introducing a variety of functionalities via nucleophilic substitution reactions. The high reactivity of the carbon-iodine bond, with iodide being an excellent leaving group, facilitates these transformations under relatively mild conditions.
These application notes will detail the mechanistic underpinnings and provide robust, step-by-step protocols for the reaction of 1 with oxygen, nitrogen, sulfur, and carbon-based nucleophiles, thereby enabling the synthesis of a diverse library of novel 2,3-dihydro-1-benzofuran derivatives for further investigation.
Core Reactivity: The SN2 Pathway
The primary reaction of this compound with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon of the iodomethyl group is readily attacked by the nucleophile, leading to the displacement of the iodide leaving group in a single, concerted step.
Diagram 1: General SN2 Reaction Mechanism
Caption: SN2 reaction of this compound.
I. Reactions with Oxygen Nucleophiles: Synthesis of Ethers
The formation of ether linkages is a fundamental transformation in organic synthesis. The reaction of 1 with various oxygen nucleophiles, such as alkoxides and phenoxides, provides a straightforward route to a diverse range of ether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the corresponding alcohol or phenol, thereby generating the more nucleophilic alkoxide or phenoxide.
Protocol 1: Synthesis of 2-((Phenoxymethyl)-2,3-dihydro-1-benzofuran)
This protocol details the synthesis of an arylether derivative, a common structural motif in medicinal chemistry.
Materials:
-
This compound (1)
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Add acetone to the flask to create a stirrable suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-((phenoxymethyl)-2,3-dihydro-1-benzofuran).
| Parameter | Value |
| Reactant Ratio | 1 : 1.2 : 2 (Substrate:Phenol:Base) |
| Solvent | Acetone |
| Temperature | Reflux |
| Typical Yield | 85-95% |
II. Reactions with Nitrogen Nucleophiles: Synthesis of Amines
The introduction of nitrogen-containing functional groups is of paramount importance in the development of new pharmaceuticals. This compound readily reacts with a variety of primary and secondary amines, as well as other nitrogen nucleophiles like azide, to furnish the corresponding amine and azide derivatives.
Protocol 2: Synthesis of N-((2,3-dihydro-1-benzofuran-2-yl)methyl)aniline
This protocol describes the synthesis of a secondary amine derivative.
Materials:
-
This compound (1)
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), aniline (1.5 eq), and potassium carbonate (2.5 eq) in acetonitrile.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic phase with brine.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield N-((2,3-dihydro-1-benzofuran-2-yl)methyl)aniline.
| Parameter | Value |
| Reactant Ratio | 1 : 1.5 : 2.5 (Substrate:Aniline:Base) |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Typical Yield | 70-85% |
Diagram 2: Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow for SN2 reactions.
III. Reactions with Sulfur Nucleophiles: Synthesis of Thioethers
Thioethers are important functional groups in many biologically active molecules. The reaction of 1 with thiols provides an efficient route to various thioether derivatives. These reactions are typically performed in the presence of a weak base to generate the thiolate anion, which is a potent nucleophile.
Protocol 3: Synthesis of 2-((Phenylthio)methyl)-2,3-dihydro-1-benzofuran
This protocol outlines the synthesis of an aryl thioether.
Materials:
-
This compound (1)
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired thioether.
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 : 1.5 (Substrate:Thiophenol:Base) |
| Solvent | DMF |
| Temperature | Room Temperature |
| Typical Yield | >90% |
IV. Reactions with Carbon Nucleophiles: C-C Bond Formation
The formation of new carbon-carbon bonds is a central goal of organic synthesis. This compound can be used as an alkylating agent for carbanions generated from active methylene compounds, such as malonic esters. This reaction provides a pathway to introduce a two-carbon extension at the C2 position, which can be further elaborated.
Protocol 4: Synthesis of Diethyl 2-((2,3-dihydro-1-benzofuran-2-yl)methyl)malonate
This protocol describes the C-alkylation of diethyl malonate.
Materials:
-
This compound (1)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature and stir for 30 minutes to generate the enolate.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the enolate solution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkylated malonate.
| Parameter | Value |
| Reactant Ratio | 1 : 1.2 : 1.1 (Substrate:Malonate:Base) |
| Solvent | Anhydrous Ethanol |
| Temperature | Room Temperature |
| Typical Yield | 75-85% |
Conclusion
This compound is a highly versatile and reactive intermediate that provides facile access to a wide range of C2-substituted 2,3-dihydro-1-benzofuran derivatives. The protocols outlined in these application notes demonstrate the utility of this building block in forming new C-O, C-N, C-S, and C-C bonds through straightforward SN2 reactions. These methods are robust, high-yielding, and amenable to the generation of diverse chemical libraries for applications in drug discovery, materials science, and agrochemicals. The ability to readily introduce a variety of functional groups makes this compound an invaluable tool for researchers and scientists in these fields.
References
[1] Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]
[2] Chen, W., Yang, X. D., Li, Y., Yang, L. J., Wang, X. Q., Zhang, G. L., & Zhang, H. B. (2011). A facile synthesis of 2,3-dihydro-2-(iodomethyl)benzofuran. Organic and Biomolecular Chemistry, 9(11), 4250–4255. [Link]
[3] Boyé, S., Pfeiffer, B., Renard, P., Rettori, M. C., Guillaumet, G., & Viaud, M. C. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. Bioorganic & medicinal chemistry, 7(2), 335–341. [Link]
[4] ACS GCI Pharmaceutical Roundtable. Thioether Formation. [Link]
Sources
Application Notes & Protocols: Synthesis of Novel Bioactive Compounds Using 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Abstract
The 2,3-dihydro-1-benzofuran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for utilizing 2-(Iodomethyl)-2,3-dihydro-1-benzofuran , a versatile and highly reactive building block, for the synthesis of novel bioactive compound libraries. We delve into the mechanistic principles, provide step-by-step synthetic procedures, and offer insights into the strategic design of derivatives aimed at drug discovery and development professionals.
Foundational Principles: The Strategic Value of the Scaffold and Reagent
The 2,3-Dihydro-1-benzofuran Scaffold: A Privileged Structure
The prevalence of the 2,3-dihydro-1-benzofuran motif in biologically active molecules is not coincidental.[2][3][4] Its strategic value stems from several key features:
-
Structural Rigidity and 3D Topography: Unlike flexible aliphatic chains, the fused ring system provides a degree of conformational constraint. This pre-organizes appended functional groups in a defined three-dimensional space, which can lead to higher-affinity interactions with biological targets.
-
Embedded Pharmacophoric Features: The embedded ether oxygen can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events.
-
Metabolic Stability: The dihydro-benzofuran core is generally more resistant to metabolic degradation compared to the fully aromatic benzofuran, potentially improving pharmacokinetic profiles.
-
Synthetic Tractability: The scaffold can be readily functionalized at multiple positions, allowing for systematic exploration of the surrounding chemical space to optimize biological activity and drug-like properties.[5]
Reagent Profile: this compound
The key to unlocking the potential of this scaffold lies in the choice of a suitable synthetic handle. This compound is an ideal electrophilic partner for building molecular diversity due to the properties of its iodomethyl group.
-
Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group due to its large size, high polarizability, and the relative weakness of the C-I bond. This makes the methylene carbon highly susceptible to nucleophilic attack.
-
Reaction Mechanism: The primary pathway for derivatization is the bimolecular nucleophilic substitution (Sₙ2) reaction . This is a concerted, single-step mechanism where the incoming nucleophile attacks the electrophilic carbon at 180° to the leaving group, causing an inversion of stereochemistry if the carbon is chiral. The reaction is generally efficient and high-yielding under mild conditions.
Caption: General Sₙ2 mechanism for derivatization.
Synthesis of the Starting Material
A reliable supply of the key building block is paramount. The following protocol describes an efficient iodocyclization route to prepare this compound from commercially available 2-allylphenol.[6][7]
Protocol 1: Synthesis of this compound
Materials:
-
2-Allylphenol (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-allylphenol (1.0 eq) in dichloromethane (approx. 0.2 M).
-
Add sodium bicarbonate (2.5 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add iodine (1.2 eq) portion-wise over 15 minutes. The solution will turn dark brown/purple.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 98:2 Hexanes:Ethyl Acetate) to yield the title compound as a pale yellow oil.
Self-Validation:
-
Expected Yield: 75-90%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show characteristic diastereotopic protons for the -CH₂-I group and the protons on the dihydrofuran ring.
Application Protocols: Synthesis of Diverse Derivatives
The following protocols illustrate the versatility of this compound in creating libraries of compounds with distinct physicochemical properties.
Protocol 2: Synthesis of Amine Derivatives via N-Alkylation
Rationale: The introduction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, often imparting basicity for improved solubility and providing key interaction points for biological targets.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) (0.1 M), add the desired amine (e.g., morpholine, 1.2 eq).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer (MgSO₄), filter, and concentrate.
-
Purify by flash chromatography to obtain the N-alkylated product.
Protocol 3: Synthesis of Phenolic Ether Derivatives via O-Alkylation
Rationale: Aryl ethers are common motifs in drugs. This reaction allows for the extension of the molecule and the introduction of electronically diverse aromatic systems.
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the desired phenol (e.g., 4-fluorophenol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to form the phenoxide.
-
Add a solution of this compound (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry (MgSO₄), and concentrate.
-
Purify by flash chromatography.
Data Presentation: Example Reaction Summary
Systematic derivatization allows for the establishment of Structure-Activity Relationships (SAR). Data should be tabulated to facilitate analysis.
| Entry | Nucleophile | Base/Conditions | Yield (%) | Bioactivity Data (Example) |
| 1 | Morpholine | K₂CO₃, ACN, 60 °C | 88 | IC₅₀ = 5.2 µM (Target X) |
| 2 | 4-Fluorophenol | NaH, DMF, RT | 76 | IC₅₀ = 10.8 µM (Target X) |
| 3 | Thiophenol | K₂CO₃, ACN, RT | 92 | IC₅₀ = 2.1 µM (Target X) |
| 4 | Sodium Azide | DMF, 50 °C | 95 | Intermediate for Click Chemistry |
Advanced Applications & Workflow
A powerful strategy for rapid library generation is to convert the iodide to an azide, which can then be used in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. This two-step process opens the door to a vast array of triazole-containing products.
Caption: Synthetic workflow for library generation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Sterically hindered nucleophile.2. Poor nucleophilicity.3. Competing elimination reaction. | 1. Increase reaction temperature and/or time.2. For weak nucleophiles (e.g., phenols), use a stronger base like NaH or KHMDS.3. Use a non-polar aprotic solvent; avoid high temperatures if elimination is suspected. |
| Multiple Products on TLC | 1. Incomplete reaction.2. Product degradation.3. Side reactions (e.g., over-alkylation of primary amines). | 1. Allow longer reaction time.2. Ensure anhydrous conditions; perform workup at lower temperatures.3. Use an excess of the primary amine nucleophile. |
| Difficult Purification | Product has similar polarity to starting material or byproducts. | Modify the chromatography solvent system; try a different stationary phase (e.g., alumina); consider crystallization. |
References
-
Dounay, A. B., & Schaus, S. E. (2018). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ACS Omega, 3(10), 12896-12906. [Link]
-
Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1174. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2154. [Link]
-
Lindström, J., & Kihlberg, J. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 265-271. [Link]
-
Arnold, F. H., et al. (2019). Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds. Nature Communications, 10(1), 1-9. [Link]
-
Henke, B. R., et al. (2002). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 45(26), 5607-5617. [Link]
-
Abbas, A. A., & Dawood, K. M. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 12(43), 28065-28089. [Link]
-
Corey, E. J., & Wright, S. W. (1987). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 30(11), 2115-2117. [Link]
-
Singh, P., & Kaur, M. (2018). Medicinal active applications of Dibenzofuran derivatives. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-22. [Link]
-
Kumar, R., & Van der Eycken, E. V. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online Journal of Chemistry, 1(1), 1-4. [Link]
-
Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]
-
Semantic Scholar. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
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- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydro-2-(iodoMethyl)benzofuran synthesis - chemicalbook [chemicalbook.com]
- 7. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
Application Notes & Protocols: Leveraging 2-(Iodomethyl)-2,3-dihydro-1-benzofuran in Covalent Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Covalent Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, efficient starting points for drug candidates.[1][2] By screening small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space compared to traditional high-throughput screening (HTS).[1][2] A significant evolution in this field is the rise of covalent FBDD, which integrates the benefits of fragment screening with the potency and prolonged duration of action offered by targeted covalent inhibitors.[3][4] These covalent fragments are equipped with a reactive "warhead" that forms a stable, irreversible bond with a specific nucleophilic amino acid residue on the target protein, often providing a robust anchor for subsequent hit-to-lead optimization.[4][5] This approach has proven particularly effective for challenging targets, including those with shallow binding pockets or those previously deemed "undruggable".[3][4]
The 2,3-dihydro-1-benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anti-inflammatory and anticancer effects.[6][7] Its rigid, three-dimensional shape presents a well-defined vector for exploring protein binding sites. This guide focuses on 2-(Iodomethyl)-2,3-dihydro-1-benzofuran , a tailored fragment designed for covalent FBDD. The iodomethyl group serves as a mild electrophile, or "warhead," capable of reacting with nucleophilic residues like cysteine. This document provides a comprehensive overview of its application, from fundamental principles to detailed screening protocols.
The Fragment: this compound
This fragment combines the desirable scaffold of 2,3-dihydro-1-benzofuran with a reactive iodomethyl group. The choice of an iodo- leaving group is strategic; it provides sufficient reactivity to engage with target nucleophiles under physiological conditions without being overly reactive, which could lead to non-specific binding and toxicity.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉IO | [8][9] |
| Molecular Weight | 260.07 g/mol | [8][9] |
| CAS Number | 59152-49-7 | [8] |
| XLogP3-AA | ~3.7 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
| Hydrogen Bond Acceptors | 1 | [10] |
Note: These properties generally align with the "Rule of Three" commonly used for fragment library design, although the lipophilicity (XLogP3) is slightly higher, which can sometimes enhance binding but may require future optimization.[11]
Mechanism of Covalent Modification
The primary mechanism of action for this fragment is the irreversible alkylation of a nucleophilic amino acid residue, typically a cysteine, within the binding site of a target protein. The sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic methylene carbon of the fragment and displacing the iodide ion in an SN2 reaction.
Figure 1: SN2 reaction between the fragment and a target cysteine.
Application I: Primary Screening via Intact Protein Mass Spectrometry
Principle: Intact protein liquid chromatography-mass spectrometry (LC-MS) is a robust and widely used technique for the primary screening of covalent fragments.[4][12] The method directly measures the mass of the target protein. A successful covalent binding event results in a mass increase corresponding precisely to the molecular weight of the fragment (in this case, the mass of C₉H₈O, which is 132.06 Da, after loss of HI). This allows for the rapid and unambiguous identification of "hits."
Protocol: Intact Protein LC-MS Screening
1. Materials & Reagents:
- Target Protein: Purified, >95% purity, at a stock concentration of 10-20 µM in a suitable buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl).
- Fragment Stock: 10 mM solution of this compound in DMSO.
- Assay Buffer: As per protein storage, without reducing agents like DTT or BME.
- Quenching Solution: 1 M Dithiothreitol (DTT) or Glutathione.
- LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable HPLC/UPLC system.
- Desalting Column: C4 or C8 reverse-phase column.
2. Experimental Procedure:
- Incubation:
- In a 96-well plate, combine 2 µL of the 10 mM fragment stock with 198 µL of the protein solution (10 µM) to achieve a final fragment concentration of 100 µM and a protein concentration of ~10 µM.
- Include a DMSO-only control (negative control).
- Incubate the plate at room temperature for 1 to 4 hours. The optimal incubation time may need to be determined empirically.
- Quenching (Optional but Recommended):
- Add 2 µL of 1 M DTT to each well to quench any unreacted fragment. This prevents non-specific reactions during sample processing.
- LC-MS Analysis:
- Inject 5-10 µL of the reaction mixture onto the desalting column.
- Wash the column with 0.1% formic acid in water to remove salts and non-covalently bound species.
- Elute the protein into the mass spectrometer using a steep gradient of acetonitrile containing 0.1% formic acid.
- Data Analysis:
- Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
- Compare the mass of the protein from the fragment-treated sample to the DMSO control.
- A mass shift of +132.06 Da indicates a single covalent modification event.
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Figure 2: Workflow for covalent fragment screening by intact protein MS.
Application II: Hit Validation and Site Identification using Peptide Mapping
Principle: Following the identification of a hit, it is crucial to confirm the specific site of covalent modification. This is achieved through "bottom-up" proteomics, or peptide mass fingerprinting. The modified protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. The peptide carrying the covalent modification will exhibit a mass increase of 132.06 Da, and its fragmentation (MS/MS) spectrum will pinpoint the exact modified residue.
Protocol: Peptide Mass Fingerprinting for Site ID
1. Materials & Reagents:
- Covalently modified protein sample from the primary screen.
- Unmodified protein control (DMSO-treated).
- Denaturation Buffer: 8 M Urea in 100 mM Tris, pH 8.0.
- Reducing Agent: 10 mM DTT.
- Alkylating Agent: 55 mM Iodoacetamide (use a different alkylator to cap unmodified cysteines).
- Protease: Sequencing-grade trypsin.
- LC-MS/MS System: High-resolution mass spectrometer capable of fragmentation (e.g., Orbitrap or Q-TOF).
2. Experimental Procedure:
- Sample Preparation:
- Take equal amounts (~20 µg) of the modified protein and the control protein.
- Add Denaturation Buffer to a final urea concentration of 6-8 M.
- Reduction and Alkylation:
- Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.
- Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes. This step carbamidomethylates all cysteines that were not modified by the fragment.
- Digestion:
- Dilute the sample 4-fold with 100 mM Tris buffer to reduce the urea concentration to <2 M.
- Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- LC-MS/MS Analysis:
- Acidify the digest with formic acid and inject it onto a C18 analytical column.
- Separate peptides using a shallow acetonitrile gradient.
- Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.
- Data Analysis:
- Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the target protein's sequence.
- Set a variable modification on cysteine corresponding to the mass of the fragment adduct (+132.057 Da).
- Identify the peptide spectrum match (PSM) that confirms the modification on a specific cysteine residue.
Trustworthiness and Self-Validation
The protocols described contain inherent validation steps:
-
Orthogonal Confirmation: A hit from the primary intact mass screen is validated by the secondary peptide mapping experiment.[13]
-
Specificity Control: The use of a non-reactive control (DMSO) is essential to rule out artifacts.
-
Precise Mass Measurement: High-resolution mass spectrometry provides unambiguous confirmation of the covalent adduct, as the measured mass shift must match the theoretical mass of the fragment's core structure with high accuracy.
Conclusion and Future Directions
This compound is a valuable tool for covalent fragment-based screening campaigns. Its privileged scaffold offers a promising starting point for medicinal chemistry optimization, while its moderately reactive iodomethyl warhead enables the selective targeting of nucleophilic residues.[6] The protocols outlined here provide a robust framework for identifying and validating covalent hits using industry-standard mass spectrometry techniques.[12][14] Once a fragment hit is validated and the binding site is confirmed, subsequent steps involve structure-activity relationship (SAR) studies and structure-based design to grow the fragment into a potent and selective lead compound.[11][15]
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- 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed. ChemMedChem. 2009 Oct;4(10):1615-29.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. (2016-02-15).
- Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors - PMC - NIH. (2024-11-30).
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. (2023-06-20).
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- Benzofuran synthesis - Organic Chemistry Portal.
- Medicinal active applications of Dibenzofuran derivatives - ResearchGate.
- Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online. (2017-12-29).
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- Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances - ResearchGate. (2017-12-17).
- An Introduction to Fragment-Based Drug Discovery (FBDD). (2022-05-10).
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- Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
- Application of Fragment-Based Drug Discovery to Versatile Targets - PMC - NIH. (2020-08-05).
- US20100234357A1 - Benzofuran derivatives - Google Patents.
- 59152-49-7 | this compound - ChemScene.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI.
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Application Note & Protocol: Strategic Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran Derivatives for High-Throughput Biological Screening
Introduction: The 2,3-Dihydro-1-benzofuran Scaffold in Modern Drug Discovery
The 2,3-dihydro-1-benzofuran core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2][3] This structural motif is associated with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2][4][5][6] The conformational rigidity and specific stereoelectronic features of the dihydrobenzofuran ring system allow it to serve as an effective pharmacophore, facilitating precise interactions with various biological targets.[7]
Derivatives of this scaffold have been investigated for numerous therapeutic applications, from neurodegenerative disorders to infectious diseases.[1][8] The strategic introduction of diverse functional groups onto this core structure is a cornerstone of medicinal chemistry efforts to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[6][9] This guide provides a detailed protocol for the synthesis of 2-(iodomethyl)-2,3-dihydro-1-benzofuran, a key intermediate whose reactive iodomethyl group serves as a versatile synthetic handle for the generation of compound libraries destined for biological screening.
Synthetic Strategy: Electrophilic Iodocyclization of 2-Allylphenols
The most direct and environmentally conscious approach to constructing the this compound skeleton is through the electrophilic iodocyclization of readily available 2-allylphenol precursors.[10][11][12] This methodology offers high atom economy and often proceeds under mild conditions, avoiding the need for harsh reagents or expensive metal catalysts that can complicate product purification.[13][14]
Causality Behind the Method: The reaction is initiated by the electrophilic attack of an iodonium species (I⁺), generated from molecular iodine, on the electron-rich double bond of the allyl group. This forms a cyclic iodonium ion intermediate. The key step is the subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group. This attack proceeds in a 5-exo-tet fashion, which is kinetically favored, to regioselectively form the five-membered dihydrofuran ring and yield the desired product.[10] Utilizing water as a solvent is particularly advantageous; hydrophobic interactions can accelerate the reaction, and it provides a green, non-toxic medium.[10][11][15]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Scale-Up Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical guidance for producing this key intermediate in significant quantities.
Introduction
This compound is a heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a dihydrobenzofuran core and a reactive iodomethyl group, makes it a versatile intermediate for the introduction of the 2,3-dihydro-1-benzofuran moiety into more complex molecules. This scaffold is present in a variety of biologically active compounds and natural products. The development of a robust and scalable synthetic route is therefore crucial for facilitating its use in drug discovery and development programs.
This application note details a reliable three-step synthetic sequence followed by a final iodination step. The chosen pathway is designed for scalability, employing well-understood and characterizable reactions. The rationale behind the selection of reagents and reaction conditions is discussed, with a focus on ensuring high yield, purity, and operational safety.
Synthetic Strategy Overview
The overall synthetic strategy involves a four-step sequence starting from salicylaldehyde and allyl bromide. The key transformations include an O-allylation, a thermal Claisen rearrangement, an intramolecular cyclization, and a final iodination of the resulting primary alcohol.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor, 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran
This part details the three-step synthesis of the key alcohol intermediate.
Step 1: O-Allylation of Salicylaldehyde
The synthesis commences with the Williamson ether synthesis, where the phenolic hydroxyl group of salicylaldehyde is alkylated with allyl bromide in the presence of a base.
Reaction:
Salicylaldehyde + Allyl Bromide --(K₂CO₃, Acetone)--> Allyl 2-formylphenyl ether
Protocol:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in acetone (10 volumes), add salicylaldehyde (1.0 equivalent).
-
To this mixture, add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude allyl 2-formylphenyl ether, which can be used in the next step without further purification.
Step 2: Claisen Rearrangement
The allyl 2-formylphenyl ether undergoes a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, to yield 2-allyl-6-hydroxybenzaldehyde.[1][2][3][4][5] This reaction is a powerful tool for carbon-carbon bond formation.[2]
Reaction:
Allyl 2-formylphenyl ether --(Heat)--> 2-Allyl-6-hydroxybenzaldehyde
Protocol:
-
Heat the crude allyl 2-formylphenyl ether obtained from the previous step neat (without solvent) to 180-200 °C in a flask equipped with a reflux condenser.
-
Maintain this temperature for 2-3 hours. The reaction is typically driven to completion by the thermodynamic stability of the rearranged product.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The crude 2-allyl-6-hydroxybenzaldehyde can be used directly in the next step.
Step 3: Intramolecular Cyclization
The ortho-allyl phenol intermediate undergoes an intramolecular cyclization to form the dihydrobenzofuran ring. This step can be facilitated by a base.
Reaction:
2-Allyl-6-hydroxybenzaldehyde --(Base)--> 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran
Protocol:
-
Dissolve the crude 2-allyl-6-hydroxybenzaldehyde in a suitable solvent such as methanol or ethanol (10 volumes).
-
Add a catalytic amount of a base, such as sodium methoxide or potassium carbonate (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and concentrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Part 2: Scale-Up Iodination of 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran
The final step is the conversion of the primary alcohol to the corresponding iodide. The Appel reaction, utilizing triphenylphosphine and iodine, is a mild and efficient method for this transformation, particularly suitable for scale-up.[6][7][8][9][10]
Causality Behind Experimental Choices
The Appel reaction is chosen for its high yield and mild reaction conditions, which are crucial for preserving the integrity of the dihydrobenzofuran ring system.[8][9] The reaction proceeds via an SN2 mechanism, which is efficient for primary alcohols.[8] Imidazole is often added to neutralize the HI generated in situ, driving the reaction to completion. Dichloromethane is a common solvent due to its ability to dissolve the reagents and its relatively low boiling point, which facilitates removal during workup.
Experimental Protocol: Appel Reaction
Caption: Workflow for the Appel iodination reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran | 150.17 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 |
| Iodine (I₂) | 253.81 | 1.5 |
| Imidazole | 68.08 | 2.0 |
| Dichloromethane (DCM) | - | 10 volumes |
| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
| Silica Gel (for chromatography) | - | - |
| Hexanes/Ethyl Acetate (for chromatography) | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.) in anhydrous dichloromethane (DCM, 10 vol) under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
-
Addition of Iodine: Add iodine (1.5 eq.) portion-wise to the stirred solution at 0 °C. The mixture will turn into a dark brown slurry.
-
Addition of Alcohol: Add a solution of 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran (1.0 eq.) in DCM (2 vol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is completely consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the brown color of iodine disappears.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the crude residue by flash column chromatography on silica gel.[11][12][13][14][15]
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Characterization Data
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): 7.20-7.10 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.05-4.95 (m, 1H, O-CH), 3.40-3.30 (m, 2H, CH₂I), 3.30-3.20 (dd, 1H, Ar-CH₂), 2.95-2.85 (dd, 1H, Ar-CH₂). |
| ¹³C NMR (CDCl₃) | δ (ppm): 159.0, 128.5, 125.0, 120.8, 109.5, 82.0, 35.0, 8.0. |
| Mass Spec. (EI) | m/z: 260 (M⁺), 133 (M⁺ - I), 131 (M⁺ - CH₂I). |
| Appearance | Colorless to pale yellow oil. |
Safety Considerations
-
Iodine: Iodine is corrosive and can cause severe skin and eye irritation.[6] It is also toxic if inhaled or ingested. Handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Triphenylphosphine: Triphenylphosphine is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
-
General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any work. Ensure that appropriate safety measures are in place, including access to a safety shower and eyewash station.
References
-
Wikipedia. Claisen rearrangement. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
-
Semantic Scholar. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. [Link]
-
Organic Chemistry Data. Alcohol to Iodide - Common Conditions. [Link]
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]
-
Wikipedia. Appel reaction. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
-
ResearchGate. Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. [Link]
-
MDPI. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. [Link]
-
RSC Publishing. Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. [Link]
-
SOP: FLASH CHROMATOGRAPHY. [Link]
-
National Center for Biotechnology Information. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]
-
National Center for Biotechnology Information. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
National Center for Biotechnology Information. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. [Link]
-
ResearchGate. Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. [Link]
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Amazon Web Services. Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. [Link]
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National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
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ResearchGate. Intramolecular Cyclization of Mercaptomethyl Derivatives of Alkyl 3-(Furyl)-3-(diethoxyphosphoryl)acrylates. [Link]
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Application Note: High-Purity Isolation of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran, a key intermediate in synthetic organic chemistry and drug development. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds.[1] Consequently, obtaining this intermediate in high purity is paramount for the success of subsequent synthetic steps. This guide details a robust methodology using normal-phase flash column chromatography, from initial method development with Thin-Layer Chromatography (TLC) to a step-by-step preparative separation protocol. It further includes a troubleshooting guide to address common purification challenges, ensuring researchers can achieve high yields and purity.
Compound Profile and Critical Safety Considerations
This compound is a halogenated heterocyclic compound. While specific toxicity data for this exact molecule is limited, its structure as an iodomethyl derivative suggests it should be handled as a potential irritant, lachrymator, and alkylating agent. All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 59152-49-7 | [3] |
| Molecular Formula | C₉H₉IO | [3] |
| Molecular Weight | 260.07 g/mol | [3] |
| Appearance | Expected to be an off-white to yellow solid or oil | N/A |
Safety Precautions:
-
Engineering Controls: Use a well-ventilated chemical fume hood to keep airborne concentrations low.[4] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4][5]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Principle of Chromatographic Separation
This protocol employs normal-phase flash column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is used.
-
Mechanism of Separation: The crude reaction mixture is applied to the top of the silica column. As the mobile phase flows through, compounds partition between the stationary and mobile phases.
-
Non-polar impurities have weak interactions with the silica gel and are highly soluble in the non-polar mobile phase. They travel down the column quickly.
-
The target compound, this compound, possesses moderate polarity due to the ether oxygen and the iodomethyl group. It will adsorb to the silica gel but can be eluted by a mobile phase with an appropriate polarity.
-
Highly polar impurities (e.g., starting materials with hydroxyl groups or over-oxidized byproducts) interact strongly with the silica gel and move slowly or remain at the top of the column.
-
By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.[8]
Protocol Part 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing the entire crude product to a preparative column, it is essential to determine the optimal solvent system using TLC.[8][9] The goal is to find a mobile phase composition that provides a Retention Factor (Rƒ) of 0.25 - 0.35 for the target compound, ensuring it moves off the baseline while remaining well-separated from impurities.
Step-by-Step TLC Protocol
-
Prepare TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Use a capillary tube to apply a small spot of the dissolved sample onto the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase (start with a low polarity mixture, e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots.
-
UV Light: Many benzofuran derivatives are UV-active due to the aromatic ring. View the plate under a UV lamp (254 nm).[10]
-
Iodine Staining: Place the plate in a chamber with a few crystals of iodine. Most organic compounds will develop temporary yellowish-brown spots.[10]
-
Permanganate or Vanillin Stain: If necessary, use a potassium permanganate or p-anisaldehyde/vanillin stain to visualize non-UV active compounds.[10]
-
-
Calculate Rƒ: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the mobile phase polarity by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15) until the target Rƒ is achieved.
TLC Analysis Workflow
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Application Notes & Protocols: Leveraging 2-(Iodomethyl)-2,3-dihydro-1-benzofuran in Modern Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of "2-(Iodomethyl)-2,3-dihydro-1-benzofuran" in medicinal chemistry. This document provides in-depth scientific context, field-proven insights, and detailed experimental protocols.
Introduction: The Privileged Scaffold and the Reactive Handle
The 2,3-dihydro-1-benzofuran motif is recognized as a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.[1] Numerous derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2]
"this compound" (CAS No: 59152-49-7) is a particularly valuable synthetic intermediate for accessing novel derivatives of this privileged scaffold.[3] The key to its utility lies in the iodomethyl group at the 2-position. Iodine is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution. This allows for the facile and efficient introduction of a diverse range of functionalities, a critical step in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Core Application: A Versatile Electrophile for Drug Discovery
The primary application of "this compound" in medicinal chemistry is as a potent electrophile in nucleophilic substitution reactions. The electron-rich benzofuran ring system further activates the C-I bond towards displacement. This reactivity profile enables the covalent attachment of various nucleophilic moieties, which can be tailored to interact with specific binding pockets of target proteins.
A general schematic for the nucleophilic substitution on "this compound" is depicted below:
Caption: General workflow for nucleophilic substitution using this compound.
The choice of nucleophile, base, and solvent is critical for reaction success and can be optimized based on the specific properties of the reactants. For instance, weaker nucleophiles may require a stronger base and higher reaction temperatures to achieve a desirable reaction rate.
Application Focus: Synthesis of Cannabinoid Receptor 2 (CB2) Agonists
A compelling application of the 2,3-dihydro-1-benzofuran scaffold is in the development of selective cannabinoid receptor 2 (CB2) agonists. CB2 receptors are primarily expressed in the immune system and are implicated in inflammatory and neuropathic pain pathways. Selective CB2 agonists are therefore of significant therapeutic interest as they are expected to be devoid of the psychoactive effects associated with CB1 receptor activation.[4][5]
The following protocol outlines a generalized procedure for the synthesis of a putative CB2 agonist, leveraging "this compound" as a key building block. This protocol is a composite based on established synthetic routes for analogous compounds.[6][7]
Experimental Protocol: Synthesis of a 2-Substituted 2,3-dihydro-1-benzofuran Derivative
Objective: To synthesize a novel 2,3-dihydro-1-benzofuran derivative via nucleophilic substitution, as a potential CB2 receptor agonist.
Materials:
-
This compound
-
A selected nucleophile (e.g., a substituted phenol or amine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chosen nucleophile (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution. The use of a relatively mild inorganic base like K₂CO₃ is often sufficient to deprotonate phenolic or secondary amine nucleophiles without causing unwanted side reactions.
-
Addition of Electrophile: To the stirring suspension, add a solution of "this compound" (1.2 eq) in DMF dropwise at room temperature. The slight excess of the electrophile ensures complete consumption of the potentially more valuable nucleophile.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted 2,3-dihydro-1-benzofuran derivative.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.
Structure-Activity Relationship (SAR) Insights
The versatility of "this compound" as a synthetic intermediate allows for the systematic exploration of SAR. By varying the nucleophile introduced at the 2-position, researchers can probe the chemical space around the target receptor and optimize for potency, selectivity, and pharmacokinetic properties.
The following table summarizes hypothetical SAR data for a series of 2,3-dihydro-1-benzofuran derivatives as CB2 agonists, based on published findings for analogous compounds.[4][5]
| Compound ID | R Group (Introduced via Nucleophile) | CB2 Binding Affinity (Ki, nM) | CB2 Functional Activity (EC₅₀, nM) |
| 1 | -O-(4-chlorophenyl) | 50 | 120 |
| 2 | -O-(3,4-dichlorophenyl) | 25 | 60 |
| 3 | -NH-(adamantyl) | 15 | 35 |
| 4 | -S-(2-naphthyl) | 75 | 150 |
Data Interpretation: The data suggests that substitution with bulky, lipophilic groups at the 2-position is generally favorable for CB2 receptor binding and activation. The nature of the linker atom (O, N, or S) also influences activity, likely by affecting the geometry and electronic properties of the side chain.
Mechanistic Considerations and Experimental Causality
The nucleophilic substitution reaction at the benzylic position of "this compound" is presumed to proceed via an Sₙ2 mechanism. The choice of an aprotic polar solvent like DMF or acetonitrile is crucial as it solvates the cation of the base, leaving the anion more nucleophilic, thereby accelerating the reaction rate.
Caption: Proposed Sₙ2 mechanism for nucleophilic substitution.
The use of a carbonate base is a pragmatic choice, offering a balance between sufficient basicity to deprotonate common nucleophiles and minimizing the risk of elimination or other side reactions that might occur with stronger bases like alkoxides or hydrides.
Conclusion
"this compound" is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the predictable and efficient synthesis of a wide range of derivatives based on the privileged 2,3-dihydro-1-benzofuran scaffold. The protocols and insights provided herein are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors, particularly in the pursuit of novel therapeutics targeting receptors such as CB2.
References
-
Diaz, P. et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-1629. [Link]
-
Moloney, G. P. et al. (2008). Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. Australian Journal of Chemistry, 61(7), 484-499. [Link]
-
2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. (n.d.). SciSpace. [Link]
-
2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. (n.d.). 优宁维商城. [Link]
-
Moloney, G. P. et al. (2008). Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. ResearchGate. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave. [Link]
-
Miceli, M. et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 721. [Link]
-
Festa, C. et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1243. [Link]
-
Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. [Link]
-
Reddy, C. R. et al. (2012). Access to 2,3-Disubstituted Benzofurans Through One-Pot Acid-Catalyzed Nucleophilic Substitution/TBAF-Mediated Oxacycloisomerization. European Journal of Organic Chemistry, 2012(28), 5589-5597. [Link]
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2019). Journal of the American Chemical Society, 141(4), 1741-1749. [Link]
-
Sinha, A. et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-2-(iodoMethyl)benzofuran synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Welcome to the dedicated technical support guide for the synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction success, helping you to diagnose issues and significantly improve your experimental outcomes.
The predominant and most accessible route to this compound is the electrophilic iodocyclization of 2-allylphenol. This reaction, while elegant, is sensitive to several variables that can lead to diminished yields and the formation of complex side products. This guide provides a structured, question-and-answer approach to address the most common challenges encountered in the laboratory.
Core Synthesis & Troubleshooting Workflow
The following diagram outlines the general experimental workflow and the critical junctures where issues can arise. Refer to this as a high-level map for your troubleshooting process.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My overall yield is consistently low (<50%). What are the primary factors I should investigate first?
A low yield is a systemic problem that requires a logical, stepwise diagnosis. Before re-running the reaction, assess these three areas in order: starting material purity, reaction conditions, and the work-up/purification procedure. The following diagnostic flowchart can guide your investigation.
Caption: A logical flowchart for troubleshooting low yield issues.
In-depth Explanation:
-
Starting Material: 2-Allylphenol is susceptible to oxidation, appearing as a dark or discolored oil. The presence of phenolic impurities can consume iodine and generate tar-like byproducts. Always begin with freshly distilled or purified 2-allylphenol.
-
Reagents & Solvent: The reaction's success hinges on the electrophilicity of iodine (I₂). Moisture can interfere with the reaction. Use an anhydrous solvent and ensure your base (e.g., NaHCO₃, K₂CO₃) is dry.
-
Work-up: The product, an alkyl iodide, can be unstable. Overly acidic or basic conditions during extraction, or excessive heat during solvent removal, can lead to decomposition. A rapid, mild work-up is essential.
FAQ 2: My TLC analysis shows significant unreacted 2-allylphenol, even after extended reaction times. How can I drive the reaction to completion?
This issue points to insufficient reactivity or suboptimal stoichiometry. The core of the reaction is an electrophilic attack on the allyl group, facilitated by a base.
Causality & Solutions:
-
Iodine Stoichiometry: While a 1:1 molar ratio of iodine to 2-allylphenol is theoretically sufficient, iodine can sublime from the reaction mixture, especially with gentle heating. Using a slight excess of iodine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
-
Role of the Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This enhances the rate of the initial attack on iodine. However, a very strong base can promote side reactions.
-
Insufficient Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), ensure it is present in sufficient excess (e.g., 2-3 equivalents) and is finely powdered to maximize surface area.
-
Solubility Issues: In solvents like dichloromethane (DCM), inorganic bases like NaHCO₃ have very low solubility. This results in a heterogeneous mixture where the reaction rate is limited by the solid-liquid interface. Vigorous stirring is critical. Consider switching to a solvent like acetonitrile (CH₃CN), where base solubility is slightly better.
-
-
Temperature: This reaction is typically performed at room temperature. While gentle heating might seem like a solution, it can often increase the rate of side reactions more than the desired cyclization. Before increasing the temperature, ensure all other parameters are optimized.
FAQ 3: I'm observing multiple, often colored, spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of multiple byproducts is the most common cause of low yields. Understanding these side pathways is key to suppressing them.
Caption: Desired iodocyclization versus common side reaction pathways.
Minimization Strategies:
-
Aromatic Iodination: Direct iodination of the electron-rich aromatic ring is a competing electrophilic substitution reaction. This is often favored by more polar solvents or the presence of strong activating groups. Performing the reaction in a non-polar solvent like DCM or toluene can suppress this side reaction by disfavoring the formation of charged intermediates required for aromatic substitution.
-
Polymerization: Intermolecular reactions can lead to oligomers and polymers, which often appear as a baseline streak or intractable material. This is minimized by using high dilution conditions (e.g., 0.05-0.1 M concentration of the starting material), which kinetically favors the intramolecular cyclization over intermolecular reactions.
-
Oxidation: Phenols are susceptible to oxidation, which can be catalyzed by iodine. This leads to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce the formation of these byproducts.
FAQ 4: The crude product looks good, but it seems to degrade during column chromatography. What are the best practices for purification?
The C-I bond in the product is relatively weak and can be cleaved under certain conditions, and the benzofuran ring system can be sensitive.
Best Practices for Purification:
-
Quenching: Before extraction, ensure all residual iodine is quenched by washing with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The disappearance of the iodine color is a good visual indicator.
-
Avoid Acid: The product can be sensitive to acid. Do not use acidic washes during work-up. If your silica gel is acidic (which is common), you can neutralize it by preparing a slurry with a 1-2% triethylamine solution in your eluent system, then packing the column.
-
Eluent System: Use a non-polar eluent system. A gradient of ethyl acetate in hexanes or petroleum ether is standard. Start with a very low polarity (e.g., 1-2% EtOAc) to elute non-polar impurities, then slowly increase the polarity to recover your product.
-
Minimize Contact Time: Do not let the product sit on the silica gel column for an extended period. Prepare your fractions and elute the product as efficiently as possible.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (<30-35 °C). The product can be heat-sensitive.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and in a freezer to prevent decomposition over time.
Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| 2-Allylphenol | 1.0 equivalent | Starting material |
| **Iodine (I₂) ** | 1.1 - 1.2 equivalents | Slight excess to compensate for sublimation and drive completion. |
| Base (NaHCO₃) | 2.5 - 3.0 equivalents | Weak, non-nucleophilic base to activate the phenol. |
| Solvent | Dichloromethane (DCM) | Anhydrous grade. Non-polar to disfavor aromatic iodination. |
| Concentration | 0.05 - 0.1 M | High dilution favors the desired intramolecular cyclization. |
| Temperature | 20 - 25 °C (Room Temp) | Avoids thermal decomposition and acceleration of side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the phenol starting material. |
Experimental Protocol: Optimized Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add purified 2-allylphenol (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane to achieve a concentration of approximately 0.1 M.
-
Addition of Base: Add finely powdered, anhydrous sodium bicarbonate (2.5 eq).
-
Addition of Iodine: In a separate flask, dissolve iodine (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes at room temperature. The reaction will typically turn a dark brown/purple color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the 2-allylphenol spot by TLC (e.g., using 10% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel and wash with 10% aqueous sodium thiosulfate solution until the organic layer is colorless.
-
Work-up: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<35 °C).
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
-
Paquette, L. A., & Han, Y. K. (1980). Electrophile-initiated cyclizations of 2-allylphenols. Stereochemical course of the halocyclization-dehydrohalogenation route to 2-methyl- and 2,2-dimethyl-2H-1-benzopyrans. The Journal of Organic Chemistry, 45(26), 5379–5384. [Link]
-
Majumdar, K. C., & Ghosh, S. K. (2002). Studies on Iodocyclization: An Overview. Current Organic Chemistry, 6(13), 1195-1215. [Link]
-
Brown, R. S. (1997). Investigation of the Early Steps in Electrophilic Bromination through the Study of the Reaction of Bromine with Bidentate Olefins. Accounts of Chemical Research, 30(3), 131–137. [Link]
common side reactions in the iodocyclization of 2-allylphenols
Welcome to the technical support center for the iodocyclization of 2-allylphenols. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction to synthesize dihydrobenzofuran scaffolds. Here, we will address common experimental challenges, delve into the mechanisms of prevalent side reactions, and provide troubleshooting strategies to optimize your reaction outcomes.
Introduction to Iodocyclization
The iodocyclization of 2-allylphenols is a cornerstone reaction in heterocyclic chemistry, providing a reliable route to 2-iodomethyl-2,3-dihydrobenzofurans. These products are versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The reaction proceeds via an electrophilic addition of an iodine source to the allyl double bond, forming a cyclic iodonium ion. This intermediate is then intercepted by the intramolecular phenolic hydroxyl group in a regioselective 5-exo-trig cyclization, yielding the desired five-membered ring system.[1][2] While robust, this reaction is not without its pitfalls. This guide will help you navigate them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is low, and the TLC shows a significant amount of unreacted starting material. What's going wrong?
A1: Low conversion is a frequent issue that can often be traced back to several factors related to the reagents and reaction conditions.
-
Insufficient Iodine Source: Molecular iodine (I₂) can sublime over time, and other sources like N-Iodosuccinimide (NIS) can degrade. Ensure you are using a sufficient excess of a fresh, high-quality iodine source. For I₂, using 1.5 to 4 equivalents is common to drive the reaction to completion.[1][3]
-
Sub-optimal Solvent: While the reaction can be performed in various organic solvents like acetonitrile (MeCN) or dichloromethane (DCM), studies have shown that using water as a solvent can be highly effective, sometimes eliminating the need for additives and promoting the reaction through hydrophobic effects.[1][4][5] If using organic solvents, ensure they are dry, as water can sometimes promote side reactions, although it can also be beneficial as the primary solvent.
-
Inadequate Reaction Time or Temperature: Some substituted 2-allylphenols are less reactive and may require longer reaction times or gentle heating (e.g., 50 °C) to achieve full conversion.[1] Monitor your reaction by TLC until the starting material spot is consumed.
-
Presence of a Base: The reaction generates HI as a byproduct, which can establish an equilibrium that slows the reaction. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is crucial to neutralize the acid and drive the reaction forward.[6][7]
Q2: I've isolated a product, but my NMR spectrum shows it's not the desired dihydrobenzofuran. Instead, I see signals consistent with the iodinated starting material. Why did the cyclization fail?
A2: This indicates that electrophilic aromatic substitution (iodination of the phenol ring) is outcompeting the desired iodocyclization. This is particularly common with electron-rich phenol systems.
-
Phenol Reactivity: The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack, especially at the ortho and para positions.[8][9] If the positions ortho or para to the hydroxyl group are unsubstituted, ring iodination becomes a significant competing pathway.
-
Choice of Iodine Source: Stronger electrophilic iodine sources, such as iodine monochloride (ICl), can favor aromatic iodination more than molecular iodine (I₂).[6] Sticking with I₂ or NIS often provides a better balance of reactivity for cyclization versus aromatic substitution.
-
Solution: To mitigate this, ensure your reaction conditions are optimized for cyclization. Using a base like NaHCO₃ is critical. The base deprotonates the phenol to the more nucleophilic phenoxide, which enhances the rate of the desired intramolecular attack on the iodonium ion, helping it to outcompete the slower aromatic substitution pathway.
Q3: My TLC plate is very messy with multiple spots, and purification is a nightmare. What are the likely side products?
A3: A complex reaction mixture points to multiple competing side reactions. Besides aromatic iodination, other common culprits include solvent participation, formation of constitutional isomers, and oxidation.
-
Solvent Participation: If you are using a nucleophilic solvent like ethanol (EtOH), it can compete with the internal phenol nucleophile. This leads to the formation of linear iodoether byproducts, such as 2-(2-ethoxy-3-iodopropyl)phenol, instead of the cyclized product.[1][3] Using non-nucleophilic solvents like DCM, MeCN, or water is recommended to avoid this.[1]
-
Formation of a Six-Membered Ring (Dihydropyran): While the 5-exo-trig pathway to the five-membered dihydrofuran is generally favored according to Baldwin's rules, the 6-endo-trig pathway to a six-membered dihydropyran can sometimes occur, especially with certain substitution patterns on the allyl chain. This is less common for 2-allylphenols but should be considered as a possibility.
-
Oxidation of the Phenol: Phenols are susceptible to oxidation, which can be exacerbated by the reaction conditions, leading to the formation of quinone-type byproducts or complex tarry materials.[8][10][11] This is more likely if the reaction is run for extended periods at high temperatures or in the presence of air and other oxidants. Keeping the reaction under an inert atmosphere (N₂ or Ar) can help minimize oxidative degradation.
In-Depth Look at Key Side Reactions
Aromatic Iodination Pathway
The phenol ring is electron-rich and activated towards electrophilic substitution. The iodine source (e.g., I₂) acts as an electrophile, leading to direct iodination of the aromatic ring, typically at the positions ortho or para to the powerful hydroxyl directing group.
Mechanism:
-
The electrophilic iodine (I⁺ equivalent) is attacked by the π-system of the phenol ring.
-
A resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) is formed.
-
A base (e.g., the solvent or bicarbonate) removes a proton from the ring to restore aromaticity, yielding the iodinated phenol.
Solvent Nucleophilic Attack
When using nucleophilic solvents, an intermolecular reaction can occur that competes with the desired intramolecular cyclization.
Mechanism:
-
The iodine source activates the double bond to form the iodonium ion intermediate.
-
Instead of the internal phenol, an external solvent molecule (e.g., EtOH) attacks the iodonium ion.
-
This results in a linear iodoether product, consuming the starting material without forming the desired heterocycle.
| Solvent | Nucleophilicity | Potential Side Product | Recommendation |
| Dichloromethane (CH₂Cl₂) | Low | None | Recommended |
| Acetonitrile (CH₃CN) | Low | None | Recommended |
| Water (H₂O) | Moderate | None (Promotes reaction)[1] | Recommended |
| Ethanol (EtOH) | High | Iodoether Formation[1] | Avoid |
| Methanol (MeOH) | High | Iodoether Formation | Avoid |
Experimental Protocols
Standard Protocol for Iodocyclization of 2-Allylphenol
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.0 eq).
-
Solvent & Base: Dissolve the starting material in acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration). Add solid sodium bicarbonate (NaHCO₃, 2.0-3.0 eq).
-
Iodine Addition: Cool the mixture to 0 °C in an ice bath. Add molecular iodine (I₂, 1.5 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, checking for the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: Minimizing Aromatic Iodination
If you are facing issues with ring iodination, follow this decision tree.
// Nodes start [label="Problem:\nAromatic Iodination Side Product", fillcolor="#FBBC05"]; q1 [label="Are you using a base\n(e.g., NaHCO₃)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Action: Add 2-3 eq. of NaHCO₃\nto neutralize HI and promote\nphenoxide formation."]; q2 [label="What is your Iodine Source?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; switch_iodine [label="Action: If using ICl or other\nhighly electrophilic sources,\nswitch to molecular iodine (I₂)."]; check_temp [label="Is the reaction temperature high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lower_temp [label="Action: Run the reaction at a lower\ntemperature (e.g., 0 °C to RT)\nto favor the desired kinetic product."]; result [label="Improved Selectivity for Cyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> add_base [label="No"]; q1 -> q2 [label="Yes"]; add_base -> q2; q2 -> switch_iodine [label="ICl"]; q2 -> check_temp [label="I₂ or NIS"]; switch_iodine -> check_temp; check_temp -> lower_temp [label="Yes"]; check_temp -> result [label="No"]; lower_temp -> result; } enddot Caption: Troubleshooting decision tree for reducing aromatic iodination.
Frequently Asked Questions (FAQs)
Q: Can I use N-Iodosuccinimide (NIS) instead of I₂? A: Yes, NIS is an excellent alternative to molecular iodine. It is often easier to handle (solid, non-subliming) and can sometimes provide cleaner reactions or better yields, depending on the substrate.[12]
Q: How does the substitution on the phenol ring affect the reaction? A: Electron-donating groups (like -OCH₃, -CH₃) on the phenol ring can increase the rate of cyclization but also increase the propensity for aromatic iodination. Electron-withdrawing groups (like -Cl, -NO₂) can slow down the cyclization rate by making the phenol oxygen less nucleophilic.
Q: Is this reaction stereoselective? A: If the allyl group contains a pre-existing chiral center, the iodocyclization can proceed with diastereoselectivity, as the bulky iodine atom and the ring structure will approach from the less sterically hindered face. However, the reaction itself does not typically create a chiral center from an achiral starting material without the use of a chiral catalyst or additive.
Q: What is the best way to purify the 2-iodomethyl-2,3-dihydrobenzofuran product? A: The product is typically stable enough for standard silica gel column chromatography. However, these iodo-compounds can be somewhat unstable over long periods or upon exposure to light. It is advisable to use the purified product in subsequent steps promptly. If instability is an issue, consider deiodination via radical reduction (e.g., with AIBN and Bu₃SnH) immediately after workup and before purification.
References
-
Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry, 8(6), 522. [Link]
-
Basu, P. K., & Ghosh, A. (2012). Regioselective 5-exo-Trig Heterocyclization of 2-Allyl-1-naphthols under the Influence of N-Iodosuccinimide or Molecular Iodine in Aqueous Micelle. ResearchGate. [Link]
-
Corrêa, A. G., et al. (2019). Factorial design study to access the “Green” Iodocyclization reaction Of 2-Allylphenols. ResearchGate. [Link]
-
Fousteris, M., et al. (2006). Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate. [Link]
-
Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry (RSC Publishing). [Link]
-
Sci-Hub. (n.d.). Water-promoted iodocyclisation of 2-allylphenols. Sci-Hub. [Link]
-
Yao, T., & Larock, R. C. (2003). Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization. The Journal of Organic Chemistry, 68(15), 5936–5942. [Link]
-
Harvey, R. G., et al. (2012). Regiospecific oxidation of polycyclic aromatic phenols to quinones by hypervalent iodine reagents. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Scheme 1: Iodocyclization of different 2-allylhydroxy naphthalene... ResearchGate. [Link]
-
Minakata, S., et al. (2020). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. The Royal Society of Chemistry. [Link]
-
Minakata, S., et al. (2020). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
YouTube. (2024). Preparation of Phenols, Part 3: By Aromatic Electrophilic Substitution. YouTube. [Link]
-
Quideau, S., et al. (2003). Regioselective Hypervalent‐Iodine( III )‐Mediated Dearomatizing Phenylation of Phenols through Direct Ligand Coupling. Zendy. [Link]
-
Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. [Link]
-
Gabriele, B., et al. (2013). Iodocyclization: Past and Present Examples. ResearchGate. [Link]
-
Kumar, A., et al. (2017). Regioselective 6-endo-dig iodocyclization: an accessible approach for iodo-benzo[a]phenazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Jayaraman, S., & Ramamurthy, V. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega. [Link]
-
Hoye, T. R., et al. (2010). The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Possible routes in enzymatic halocyclization of allenic alcohols. ResearchGate. [Link]
-
LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]
-
Kim, M., & Kim, K. (1994). Competing Pathway Involved in Allylic Acetoxylation of androst-5-en-17-one, and Oxidation of Allylic Alcohols With Chromium Oxides. PubMed. [Link]
-
RSC Publishing. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Raffa, G., et al. (2009). Iodocyclization versus diiodination in the reaction of 3-alkynyl-4-methoxycoumarins with iodine: Synthesis of 3-iodofuro[2,3-b]chromones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Naapuri, J., et al. (2017). Enzymatic Halocyclization of Allenic Alcohols and Carboxylates: A Biocatalytic Entry to Functionalized O-Heterocycles. ResearchGate. [Link]
-
Medlin, J. W., & Neurock, M. (2014). Oxygen and Hydroxyl Species Induce Multiple Reaction Pathways for the Partial Oxidation of Allyl Alcohol on Gold. PubMed. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. sci-hub.ru [sci-hub.ru]
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- 10. Regiospecific oxidation of polycyclic aromatic phenols to quinones by hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
troubleshooting low yield in "2-(Iodomethyl)-2,3-dihydro-1-benzofuran" synthesis
Technical Support Center: Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This valuable heterocyclic intermediate is commonly prepared via the iodocyclization of 2-allylphenol. While the reaction is robust, achieving consistently high yields can be challenging. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, ensuring reproducible and optimal results.
Core Synthesis Overview: The Iodocyclization Pathway
The synthesis of this compound from 2-allylphenol is an electrophilic iodocyclization reaction. The process is initiated by the activation of the allyl group's double bond by an electrophilic iodine species (like I₂). This leads to the formation of a cyclic iodonium ion intermediate. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate in a regioselective manner to form the five-membered dihydrofuran ring.[1] This cyclization typically follows an exo pathway, resulting in the desired product.[1]
Sources
preventing over-iodination in "2-(Iodomethyl)-2,3-dihydro-1-benzofuran" synthesis
A Guide to Preventing Over-Iodination and Optimizing Selectivity
Welcome to the technical support center for the synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important synthetic intermediate. We will address one of the most common challenges encountered during its synthesis: the formation of over-iodinated byproducts. This document provides in-depth explanations, troubleshooting advice, and optimized protocols to ensure high selectivity and purity in your reaction.
Understanding the Core Chemistry: Desired Reaction vs. Competing Side Reaction
The synthesis of this compound is typically achieved via the iodocyclization of 2-allylphenol. This reaction proceeds through a desired pathway but is often complicated by a competitive side reaction, especially when the aromatic ring is electron-rich.
Primary Reaction Pathway (Desired): 5-exo-trig Iodocyclization
The intended reaction is an electrophilic addition of iodine to the allyl group's double bond. This forms a cyclic iodonium ion intermediate. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon in a regioselective 5-exo-trig cyclization to yield the desired product.[1][2]
Competitive Side Reaction (Undesired): Electrophilic Aromatic Substitution
The key challenge, over-iodination, arises from a parallel electrophilic aromatic substitution (SEAr) reaction.[1] The benzofuran ring system, particularly with electron-donating groups, is activated and susceptible to iodination by the same electrophilic iodine species (I+) present in the reaction mixture. This results in the formation of di-iodinated or other poly-iodinated impurities, such as 5-iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran, which can be difficult to separate from the desired product.[1][3]
The diagram below illustrates the competition between these two pathways.
Caption: Competing reaction pathways in the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a practical Q&A format.
Q1: My reaction produces a significant amount of a di-iodinated byproduct. How can I improve the selectivity for the desired mono-iodinated product?
A1: This is the most frequent issue and stems from the aromatic ring's reactivity. To enhance selectivity, you must control the concentration and reactivity of the electrophilic iodine.
-
Control Stoichiometry: Avoid using a large excess of iodine. While excess iodine can drive the reaction to completion, it dramatically increases the rate of aromatic iodination.[2] Starting with a 1:1 molar ratio of 2-allylphenol to I₂ is a robust baseline.[1] For highly activated substrates, you may even need to use a slight excess of the phenol.
-
Slow Addition/In Situ Generation: Instead of adding all the iodine at once, consider a slow, portion-wise addition or using a syringe pump. This keeps the instantaneous concentration of I₂ low, favoring the faster intramolecular cyclization over the intermolecular aromatic substitution. An alternative is the in situ generation of iodine, for example, from copper(II) sulfate and sodium iodide, which can maintain a low, steady concentration.[4]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Electrophilic aromatic substitution typically has a higher activation energy than the desired iodocyclization. By lowering the temperature, you disproportionately slow the undesired reaction pathway.
Q2: What is the role of a weak base like sodium bicarbonate (NaHCO₃), and should I use it?
A2: The use of a base is debated and is highly substrate-dependent.
The iodocyclization reaction generates one equivalent of hydriodic acid (HI). HI can be detrimental in several ways: it can potentially decompose the product, and it establishes an equilibrium that can inhibit the forward reaction. A base like sodium bicarbonate (NaHCO₃) is added to neutralize this liberated acid.[5][6]
However, for simple 2-allylphenol, studies have shown that the reaction can proceed efficiently in water without any additives, and the presence of NaHCO₃ can sometimes lead to lower yields.[7]
Recommendation: For substrates with acid-sensitive functional groups or if you observe product decomposition, the addition of 1.0-1.2 equivalents of NaHCO₃ is advisable. For simple, robust substrates, you may achieve better results without it. A small-scale trial is recommended.
Q3: How do I choose the right solvent? I've seen protocols using water, dichloromethane, and acetonitrile.
A3: Solvent choice can significantly impact reaction efficiency and selectivity.
-
Water: For many substituted 2-allylphenols, water has been shown to be an excellent solvent, promoting the reaction often without the need for any other additives.[1][8][9] This "on-water" effect is thought to arise from hydrophobic interactions that organize the substrate at the interface, accelerating the desired cyclization.[2] It is also a green and cost-effective choice.
-
Dichloromethane (DCM) or Chloroform (CHCl₃): These are traditional organic solvents for this reaction. They are effective but may require longer reaction times or the addition of a base.
-
Acetonitrile (MeCN): A polar aprotic solvent that can be effective, particularly when using alternative iodinating agents like N-Iodosuccinimide (NIS).
Recommendation: Start with water. It is often the most efficient, selective, and environmentally benign option.[1] If your substrate has poor solubility, a biphasic system or a different organic solvent may be necessary.
Q4: How can I reliably identify and quantify the over-iodinated byproduct?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): The di-iodinated byproduct will be less polar than the desired product. It will have a higher Rf value on a silica gel TLC plate (e.g., using an eluent like ethyl acetate/hexanes).
-
¹H NMR Spectroscopy: The most definitive method. Look for changes in the aromatic region. The desired product will have a specific splitting pattern for its four aromatic protons. The di-iodinated product will show a different, often simpler, pattern due to the higher symmetry or loss of a proton. For example, if iodination occurs at position 5, the proton at that position will be absent, and the coupling constants of the remaining aromatic protons will change.[10][11]
-
Mass Spectrometry (MS): The di-iodinated product will have a molecular ion peak (M+) that is 126 mass units (the mass of iodine minus a proton) higher than the desired product. The isotopic pattern for two iodine atoms will also be characteristic.
-
HPLC: A well-developed HPLC method can effectively separate and quantify the desired product and impurities, which is critical for process development and quality control.
Recommended Experimental Protocols
The following protocols are designed to maximize selectivity and yield.
Protocol 3.1: High-Selectivity Iodocyclization in Water
This protocol is adapted from demonstrated green chemistry procedures and is recommended as a starting point.[1][2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-allylphenol (1.0 eq).
-
Solvent: Add deionized water (approx. 0.1–0.2 M concentration relative to the substrate).
-
Reagent: Add molecular iodine (I₂) (1.0–1.1 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature (or 50 °C to increase rate if needed) and monitor the reaction progress by TLC. The starting material is more polar than the product.[1]
-
Workup: Once the starting material is consumed (typically 2-6 hours), dilute the mixture with dichloromethane or ethyl acetate.
-
Quench: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine. The deep brown color will dissipate.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography.
Protocol 3.2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or petroleum ether). Start with 100% hexanes and gradually increase the ethyl acetate concentration (e.g., 0% -> 2% -> 5% -> 10%).
-
Elution Order: The less polar di-iodinated byproduct will elute first, followed by the desired mono-iodinated product.
-
Analysis: Collect fractions and analyze by TLC to pool the pure product fractions.
Data Summary: Impact of Conditions on Selectivity
The following table summarizes outcomes based on literature-reported conditions. This illustrates the critical impact of stoichiometry on the prevention of over-iodination, particularly for electron-rich substrates.[1][2]
| Starting Material (Substrate) | Iodine (eq.) | Conditions | Outcome | Reference |
| 2-Allylphenol | 1.0 | H₂O, 50 °C, 8h | 80% yield of desired product | [1][2] |
| 2-Allylphenol | 4.0 | H₂O, 50 °C, 2h | 94% yield of desired product (Note: substrate is not highly activated) | [1][2] |
| 2-Allyl-4-methoxyphenol (o-Eugenol) | 1.0 | H₂O, 50 °C, 4h | 81% yield of desired product | [1][2] |
| 2-Allyl-4-methoxyphenol (o-Eugenol) | 4.0 | H₂O, 50 °C, 2h | Mixture of desired product and di-iodinated byproduct (aromatic iodination) | [1][2] |
Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues during the synthesis.
Caption: A decision tree for troubleshooting the iodocyclization reaction.
References
-
Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry, 8(6), 522-523. [Link]
-
Royal Society of Chemistry. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry. [Link]
-
ResearchGate. (2016). Iodocyclization of 2-allylphenol. [Link]
- Corrêa, M. F., Barbosa, A., Sato, R., & dos Santos Fernandes, J. P. (2016). Factorial design study to access the “Green” Iodocyclization reaction Of 2-Allylphenols. Full-text available.
-
Sci-Hub. Water-promoted iodocyclisation of 2-allylphenols. [Link]
- ResearchGate. (2006). Water-promoted iodocyclisation of 2-allylphenols. Full-text available.
- ResearchGate. (2012).
-
Quora. (2017). Why is sodium bicarbonate added in iodometry? [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
- Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry.
-
PubChem. 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. [Link]
- ResearchGate. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. Full-text available.
- Google Patents. (2012).
-
ACS Omega. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. [Link]
-
NCBI Bookshelf. (2024). Sodium Bicarbonate. [Link]
- ResearchGate. (2015). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... Download scientific diagram.
-
Patsnap Synapse. (2024). What is the mechanism of Sodium Bicarbonate? [Link]
- Google Patents. (1968). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
- Google Patents. (2009). CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
-
PubMed. (2012). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. [Link]
- Stanczuk, A., Morris, N., Gardner, E. A., & Kavanagh, P. (2013). Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug testing and analysis, 5(4), 270–276.
-
SpectraBase. Benzofuran - Optional[1H NMR] - Chemical Shifts. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. Water-promoted iodocyclisation of 2-allylphenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Reaction Conditions for the Preparation of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Welcome to the technical support center for the synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this specific chemical transformation and optimize your reaction conditions for a successful outcome.
Introduction
The conversion of (2,3-dihydro-1-benzofuran-2-yl)methanol to this compound is a crucial step in the synthesis of various biologically active molecules. This transformation, which involves the substitution of a primary hydroxyl group with iodine, is most commonly and effectively achieved via the Appel reaction. While seemingly straightforward, this reaction can present several challenges, from incomplete conversion and side-product formation to difficulties in purification. This guide provides a comprehensive resource to address these potential issues, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound.
Q1: My reaction is showing low or no conversion of the starting alcohol. What are the likely causes and how can I fix this?
A1: Low or no conversion in an Appel-type iodination is a common issue that can often be traced back to a few key factors:
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Reagent Quality and Stoichiometry: The purity and stoichiometry of your reagents are critical.
-
Triphenylphosphine (PPh₃): Ensure you are using high-purity PPh₃. It can oxidize over time to triphenylphosphine oxide, which is unreactive. Use a freshly opened bottle or recrystallize if necessary. An excess of PPh₃ (typically 1.2-1.5 equivalents) is recommended to drive the reaction to completion.
-
Iodine (I₂): Use pure, dry iodine. An excess (1.2-1.5 equivalents) is also recommended.
-
Imidazole: Imidazole acts as a catalyst and a mild base to neutralize any generated HI. Ensure it is dry and use it in excess (2-3 equivalents).
-
-
Solvent Purity: The presence of water or other protic impurities in your solvent can quench the reactive intermediates. Always use anhydrous solvents. Dichloromethane (DCM) or acetonitrile are common choices and should be freshly distilled or obtained from a solvent purification system.
-
Reaction Temperature: While the Appel reaction is often run at 0 °C to room temperature, some sluggish reactions may benefit from gentle heating (e.g., 40 °C). However, be cautious, as higher temperatures can also promote side reactions.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Q2: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product. What are these side products and how can I minimize them?
A2: The formation of side products is a frequent challenge. Here are some possibilities and solutions:
-
Elimination Products: Although less common for primary alcohols, elimination to form an alkene can occur, especially at elevated temperatures. Running the reaction at a lower temperature (0 °C) can help minimize this.
-
Ether Formation: In some cases, the starting alcohol can react with the product to form a diether. This is more likely at higher concentrations or if the reaction is stalled. Ensuring a steady and complete conversion can mitigate this.
-
Aromatic Ring Iodination: While the Appel reaction conditions are not typically conducive to electrophilic aromatic substitution, it is a possibility, especially if there are any acidic impurities. Using a non-polar solvent and maintaining anhydrous conditions can help prevent this.
-
Unidentified Polar Byproducts: These can arise from the degradation of the starting material or product. The 2,3-dihydro-1-benzofuran ring system can be sensitive to strongly acidic or basic conditions. Ensure your workup procedure is mild.
Q3: I'm having difficulty purifying my product. The triphenylphosphine oxide byproduct seems to be co-eluting with my product during column chromatography.
A3: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in reactions utilizing PPh₃. Here are several strategies to address this:
-
Precipitation: After the reaction is complete, diluting the reaction mixture with a non-polar solvent like hexanes or pentane can often cause the TPPO to precipitate. The precipitate can then be removed by filtration.
-
Acidic Wash: TPPO can be protonated and extracted into an aqueous acidic solution. However, this should be done with caution, as the desired product may be acid-sensitive. A dilute HCl wash is a common approach.
-
Optimized Chromatography:
-
Solvent System: A careful selection of the eluent system for column chromatography is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often achieve good separation.
-
Silica Gel Choice: Using a high-quality silica gel with a consistent particle size can improve resolution.
-
-
Alternative Reagents: If TPPO removal remains a persistent issue, consider using a polymer-supported triphenylphosphine. This allows for the easy removal of the phosphine oxide byproduct by simple filtration at the end of the reaction.
Q4: My isolated product appears to be unstable and decomposes over time. How can I improve its stability?
A4: Alkyl iodides, in general, can be less stable than their corresponding chlorides or bromides, particularly when exposed to light and air.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial), and at a low temperature (in a refrigerator or freezer).
-
Purity: Ensure the product is free of any acidic or basic impurities from the workup, as these can catalyze decomposition.
-
Use as a Freshly Prepared Reagent: If possible, it is often best to use the this compound immediately in the next synthetic step without prolonged storage.
Experimental Protocol: Appel Reaction for the Synthesis of this compound
This protocol is a generalized procedure based on the well-established Appel reaction for the conversion of primary alcohols to primary iodides.[1][2] It is recommended to perform a small-scale trial reaction first to optimize the conditions for your specific setup.
Materials:
-
(2,3-dihydro-1-benzofuran-2-yl)methanol (Starting Material)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.5 equivalents) and imidazole (3.0 equivalents). Dissolve these solids in anhydrous dichloromethane (DCM).
-
Addition of Iodine: Cool the solution to 0 °C using an ice bath. Slowly add iodine (1.5 equivalents) portion-wise. The solution will turn dark brown. Stir for 10-15 minutes at 0 °C.
-
Addition of Alcohol: Prepare a solution of (2,3-dihydro-1-benzofuran-2-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by TLC (a typical eluent system would be 20-30% ethyl acetate in hexanes). The product should be less polar than the starting alcohol.
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine. The brown color of the solution should disappear.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel. A typical eluent would be a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Data Presentation
Table 1: Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Equivalents | Key Properties |
| (2,3-dihydro-1-benzofuran-2-yl)methanol | 150.18 | 1.0 | Starting material |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | Water-sensitive, can oxidize |
| Iodine (I₂) | 253.81 | 1.5 | Solid, use in a well-ventilated hood |
| Imidazole | 68.08 | 3.0 | Hygroscopic, acts as a catalyst and base |
Table 2: Analytical Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| (2,3-dihydro-1-benzofuran-2-yl)methanol | C₉H₁₀O₂ | 150.18 | Colorless liquid or solid[3] |
| This compound | C₉H₉IO | 260.07 | Solid or oil |
¹H and ¹³C NMR Data (Predicted/Typical Shifts in CDCl₃)
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(2,3-dihydro-1-benzofuran-2-yl)methanol:
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¹H NMR: δ 7.20-6.80 (m, 4H, Ar-H), 4.80-4.70 (m, 1H, O-CH), 3.80-3.60 (m, 2H, CH₂-OH), 3.30 (dd, 1H, Ar-CH₂), 3.00 (dd, 1H, Ar-CH₂), 2.00 (br s, 1H, OH).
-
¹³C NMR: δ 159.0 (Ar-C-O), 128.5, 125.0, 120.5, 109.5 (Ar-C), 83.0 (O-CH), 65.0 (CH₂-OH), 30.0 (Ar-CH₂).
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-
This compound:
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¹H NMR: δ 7.20-6.80 (m, 4H, Ar-H), 4.90-4.80 (m, 1H, O-CH), 3.50-3.30 (m, 2H, CH₂-I), 3.40 (dd, 1H, Ar-CH₂), 3.10 (dd, 1H, Ar-CH₂).
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¹³C NMR: δ 159.0 (Ar-C-O), 128.5, 125.0, 120.5, 109.5 (Ar-C), 80.0 (O-CH), 30.0 (Ar-CH₂), 10.0 (CH₂-I).
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Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
stability and storage of "2-(Iodomethyl)-2,3-dihydro-1-benzofuran"
Technical Support Center: 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No: 59152-49-7).[1][2] This document outlines best practices for storage, handling, and troubleshooting to ensure the stability and integrity of the compound throughout your experiments.
Quick Reference Data Table
For rapid access to critical information, please refer to the table below, which summarizes the key stability and storage parameters for this compound.
| Parameter | Recommendation | Rationale & Source(s) |
| Storage Temperature | Refrigerated; Cool | To minimize thermal degradation and maintain stability.[3][4] |
| Long-Term Storage | Cool, dry place | Prevents hydrolysis and other moisture-related degradation.[5] |
| Atmosphere | Under inert gas (e.g., Argon, Nitrogen) | The compound is air-sensitive; an inert atmosphere prevents oxidation.[3][6] |
| Light Conditions | Store in the dark (amber vial/container) | The compound is light-sensitive, and exposure can catalyze degradation.[3][4][6] |
| Container | Tightly closed/sealed container | Prevents exposure to air and moisture.[3][4][6][7] |
| Incompatible Materials | Strong oxidizing agents | Risk of vigorous, potentially hazardous reactions.[3][4][8] |
| Key Sensitivities | Air, Light, Heat, Strong Oxidizing Agents | These factors are the primary drivers of compound degradation.[3][4][6] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For maximum stability, the compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept refrigerated.[3][4] To prevent oxidation, storing under an inert atmosphere like argon or nitrogen is highly recommended, as the compound is known to be sensitive to air.[3][6] Always ensure the storage area is dry.[3][4]
Q2: My sample of this compound has developed a yellow or brownish tint. Can I still use it?
A2: No, you should not use it. A yellow or brown discoloration is a strong indicator of degradation. The carbon-iodine bond is susceptible to cleavage, especially when exposed to light or air, which can liberate elemental iodine (I₂), resulting in a characteristic brown color.[3][4] Using a degraded sample will lead to inaccurate reagent stoichiometry, formation of impurities, and failed reactions. Dispose of the discolored compound according to your institution's hazardous waste protocols.[4]
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a suspected carcinogen and can cause skin, eye, and respiratory irritation.[4][5][6][7] It is also a flammable liquid and vapor.[4][6] Therefore, it is imperative to handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Keep it away from heat, sparks, and open flames.[3][4][6]
Q4: How should I properly prepare this reagent for my reaction?
A4: When you need to use the compound, remove the container from the refrigerator and allow it to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the cold container, which could compromise the compound's integrity. If the compound is stored under an inert atmosphere, handle it using techniques (e.g., a glovebox or Schlenk line) that maintain this environment.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to the stability and storage of the compound.
Issue 1: My reaction yield is significantly lower than expected, and I suspect the starting material is the cause.
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Possible Cause: The most likely cause is the degradation of this compound. As an alkyl iodide, it is a reactive electrophile. Improper storage—particularly exposure to air, light, or moisture—can reduce its purity over time.[3][4]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored under the recommended refrigerated, dark, and dry conditions.[3][4][5]
-
Inspect for Discoloration: Check the material for any yellow or brown tint, which indicates decomposition.
-
Perform Quality Control: If possible, run a quick purity check (e.g., TLC, ¹H NMR) on an aliquot of the starting material to assess its integrity against a reference spectrum.
-
Solution: Use a fresh, unopened vial of the compound or one that has been scrupulously stored under an inert atmosphere.
-
Issue 2: During workup, I am observing unexpected byproducts that are difficult to separate.
-
Possible Cause: The use of a partially degraded starting material can introduce impurities that participate in side reactions. For instance, the presence of elemental iodine (from degradation) can catalyze alternative reaction pathways.
-
Troubleshooting Steps:
-
Analyze Byproducts: If possible, attempt to characterize the byproducts. Does their structure suggest a reaction with a degraded form of your starting material (e.g., the corresponding alcohol from hydrolysis)?
-
Review Handling Protocol: Did you allow the reagent bottle to warm to room temperature before opening? Was it left open to the air for an extended period?
-
Solution: Implement a stricter handling protocol as described below. Purifying the starting material via column chromatography before use may be an option for precious samples, but using a fresh batch is preferable.
-
Diagrams: Workflows and Degradation
To visually support your work, the following diagrams illustrate key logical and chemical processes.
Caption: Plausible degradation pathway for the compound.
Caption: Decision workflow for compound integrity assessment.
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storage
This protocol minimizes the risk of degradation to the bulk supply of the compound.
-
Preparation: Before starting, prepare several smaller, amber glass vials suitable for the desired aliquot size. Ensure they are clean and completely dry. Label them clearly.
-
Environment Setup: If available, perform the aliquoting process inside a glovebox or under a steady stream of inert gas (e.g., argon or nitrogen) to minimize exposure to air.
-
Equilibration: Remove the main stock bottle of this compound from the refrigerator and allow it to sit unopened for at least 30-60 minutes, or until it has reached ambient temperature.
-
Aliquoting: Once equilibrated, quickly open the main container in the inert environment. Use a clean, dry syringe or pipette to transfer the desired amount of the compound into the pre-prepared amber vials.
-
Sealing: Tightly cap each vial, and for extra protection, wrap the cap with parafilm to ensure an airtight seal.
-
Storage: Immediately place the newly created aliquots and the main stock bottle back into refrigerated storage.
Protocol 2: Daily Handling for Experimental Use
This protocol ensures the compound's integrity when being measured for a reaction.
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Select Aliquot: Choose one of the smaller, pre-portioned aliquots for your experiment. This avoids repeatedly warming and cooling the main stock.
-
Equilibrate to Room Temperature: Allow the chosen aliquot vial to warm completely to room temperature before opening it.
-
Weighing: In a chemical fume hood, quickly weigh the required amount of the compound into your reaction vessel. Minimize the time the vial is open to the atmosphere.
-
Resealing: Immediately and tightly reseal the aliquot vial, wrap with parafilm, and return it to the refrigerator. Do not leave it sitting on the lab bench.
By adhering to these guidelines, you can significantly enhance the reliability and reproducibility of your experimental results by ensuring the stability and purity of this compound.
References
- Safety Data Sheet for Benzofuran. (n.d.). Thermo Fisher Scientific.
- Safety Data Sheet for 2,3-Benzofuran. (2025). TCI Chemicals.
- Safety Data Sheet for 6-Bromo-3(2H)-benzofuranone. (2024). ChemScene.
- Safety Data Sheet for 5-Fluoro-2-(iodomethyl)-2,3-dihydrobenzofuran. (n.d.). AK Scientific, Inc.
- Safety Data Sheet for Benzofuran. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 2-(Benzofuran-5-yl)acetic Acid. (2024). CymitQuimica.
- 2,3-Dihydro-2-(iodoMethyl)benzofuran synthesis. (n.d.). ChemicalBook.
- This compound. (n.d.). ChemScene.
Sources
- 1. 2,3-Dihydro-2-(iodoMethyl)benzofuran synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Purification of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Welcome to the technical support center for "2-(Iodomethyl)-2,3-dihydro-1-benzofuran." This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of this important synthetic intermediate. The information is structured in a question-and-answer format to directly address specific experimental issues.
I. Understanding the Chemistry: The Iodocyclization of 2-Allylphenol
The most common and efficient method for synthesizing this compound is the iodocyclization of 2-allylphenol. This reaction, often promoted by molecular iodine, proceeds through an electrophilic attack of iodine on the allyl double bond, followed by an intramolecular cyclization by the phenolic hydroxyl group. An eco-friendly approach to this synthesis can even be performed in water.[1][2] Understanding this mechanism is key to anticipating potential impurities.
Caption: Iodocyclization of 2-Allylphenol to form the target compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis and purification of this compound.
Question 1: My reaction seems incomplete. TLC analysis shows a significant amount of starting material (2-allylphenol) remaining. What could be the cause?
Answer: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Iodine: The stoichiometry of iodine is crucial. While it's a promoter, a sufficient amount is necessary to drive the reaction to completion. Ensure you are using at least one equivalent of molecular iodine relative to 2-allylphenol.
-
Reaction Time and Temperature: Iodocyclization can be sensitive to reaction conditions. While some methods are rapid, others may require several hours. If you are following a literature protocol, adhere to the specified time and temperature. Gentle heating can sometimes facilitate the reaction, but be cautious of potential side reactions.
-
Purity of Starting Material: Ensure your 2-allylphenol is of high purity. Impurities in the starting material can interfere with the reaction.
Question 2: After work-up, my crude product is a dark, oily residue. What are the likely impurities, and how can I best purify it?
Answer: The dark color often indicates the presence of residual iodine and potentially some polymeric byproducts. The primary impurities are likely to be:
-
Unreacted 2-Allylphenol: This is a common impurity if the reaction did not go to completion.
-
Residual Iodine: Molecular iodine is intensely colored and will be present in the crude product.
-
Non-iodinated Cyclized Product (2-methyl-2,3-dihydrobenzofuran): In some cases, a competing cyclization without iodine incorporation can occur, though this is often a minor byproduct in well-optimized iodocyclization reactions.
The most effective method for purifying the crude product is flash column chromatography on silica gel .
Question 3: I am struggling with the flash column chromatography. What is a good solvent system to start with, and what are some common pitfalls?
Answer: A systematic approach to selecting a solvent system using thin-layer chromatography (TLC) is highly recommended.
-
Recommended Starting Solvent System: A good starting point for eluting this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The target compound is moderately polar and should elute at an Rf of approximately 0.3-0.4 on TLC.
-
Troubleshooting Column Chromatography:
-
Poor Separation: If your compound co-elutes with impurities, consider using a shallower solvent gradient during elution.
-
Compound Degradation: While less common for this compound, some molecules can degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel (pre-treated with a small amount of water or a base like triethylamine).
-
Column Overloading: Do not exceed the capacity of your column. A general guideline is a silica gel to crude product ratio of at least 30:1 (w/w).
-
Question 4: I have purified my product by column chromatography, but I suspect there might be a closely related isomer present. How can I confirm the purity and identity of my compound?
Answer: A combination of analytical techniques is essential for confirming the purity and identity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound. The ¹H NMR spectrum should show characteristic peaks for the iodomethyl group, the protons on the dihydrofuran ring, and the aromatic protons. Comparing your spectra to literature values or predicted spectra is crucial.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity. A reverse-phase C18 column is typically suitable.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. For this compound (C₉H₉IO), the expected molecular weight is approximately 260.07 g/mol .
III. Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purity Analysis by HPLC
This is a starting point for method development and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
IV. Data Presentation
Table 1: Summary of Potential Impurities and Identification Methods
| Impurity | Chemical Structure | Likely Origin | Recommended Analytical Method |
| 2-Allylphenol | C₉H₁₀O | Unreacted starting material | ¹H NMR, GC-MS, HPLC |
| Iodine | I₂ | Excess reagent | Visual inspection, TLC |
| 2-Methyl-2,3-dihydro-1-benzofuran | C₉H₁₀O | Side reaction (cyclization without iodination) | ¹H NMR, GC-MS, HPLC |
V. Visualization of Workflows
Caption: General workflow for the purification and analysis of the target compound.
VI. References
-
Jana, S., et al. (2012). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry, 14(9), 2363-2366. Available at: [Link]
-
Corrêa, R. S., et al. (2020). Iodocyclization of 2-allylphenol. ResearchGate. Available at: [Link]
-
Jana, S., et al. (2012). (PDF) Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate. Available at: [Link]
-
Corti, V., et al. (2023). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Semantic Scholar. Available at: [Link]
-
Majumdar, K. C., et al. (2012). Water-Promoted Iodocyclization of 2-Allylphenols. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available at: [Link]
-
Kim, K. M., & Ryu, E. K. (1995). Unexpected Iodine Catalyzed Cyclization for Synthesis of 2,2-Dialkyl-2,3-dihydrobenzofurans. HETEROCYCLES, 41(2), 219-222. Available at: [Link]
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Fallacara, A., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(15), 10549-10559. Available at: [Link]
-
Khanam, H., & Sachdeva, H. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(10), 11847-11882. Available at: [Link]
-
Pandey, P. K. (2025). HPLC in Pharmaceutical Development: Principles, Benefits, Case Studies & Expert FAQs. LinkedIn. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran. PubChem. Available at: [Link]
-
Leyva, A., et al. (2021). A comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(6), 1840-1854. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. PubChem. Available at: [Link]
-
Moir, M., et al. (1998). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 1089-1098. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2S)-2-(iodomethyl)-2,3-dihydro-1-benzofuran. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (2,3-Dihydro-1-benzofuran-5-yl)methanol. PubChem. Available at: [Link]
Sources
characterization of unexpected byproducts in "2-(Iodomethyl)-2,3-dihydro-1-benzofuran" synthesis
Technical Support Center: Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Here, we address common challenges and unexpected results encountered during the synthesis, focusing on the characterization and mitigation of byproducts.
The prevailing synthetic route to this compound is the electrophilic iodocyclization of 2-allylphenol.[1][2][3] This reaction proceeds via the formation of a cyclic iodonium ion from the allyl group, which is then regioselectively attacked by the phenolic hydroxyl group in a 5-exo-tet cyclization manner.[1][2] While often high-yielding, this reaction is sensitive to substrate electronics and reaction conditions, which can lead to several unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in this synthesis?
A: The most frequently observed byproducts stem from three primary alternative reaction pathways:
-
Aromatic Iodination: Electrophilic substitution on the electron-rich benzene ring, especially if the ring is activated with electron-donating groups.[1]
-
Incomplete Reaction: Recovery of the 2-allylphenol starting material.
-
Solvent Participation: In alcoholic solvents like ethanol, competitive iodoalkoxylation can occur, leading to byproducts such as 2-(2-ethoxy-3-iodopropyl)phenol.[2]
-
Degradation: The product itself can be unstable, potentially leading to elimination or hydrolysis products under certain workup or storage conditions.
Q2: My reaction yield is consistently low, but I don't see significant byproduct spots on my TLC. What could be the issue?
A: Low yields without obvious byproducts can be perplexing. Consider these possibilities:
-
Volatile Product Loss: While the product itself is not extremely volatile, losses can occur during solvent removal under high vacuum, especially at elevated temperatures.
-
Formation of Water-Soluble or Highly Polar Byproducts: The reaction may produce byproducts that are not easily visualized on standard silica TLC plates or are lost to the aqueous phase during workup.
-
Insoluble Materials: Particularly when using an excess of iodine, the formation of insoluble, potentially polymeric materials can trap the product and reduce the isolated yield.[2] Careful filtration and washing of any solids are crucial.
Q3: The reaction works well for 2-allylphenol, but when I use a substituted phenol, I get a complex mixture. Why?
A: The electronic nature of substituents on the phenol ring significantly impacts the reaction outcome.
-
Electron-Donating Groups (EDGs): Substituents like methoxy groups (-OCH₃) activate the aromatic ring towards electrophilic attack. This makes the competing aromatic iodination a much more significant side reaction, often leading to a mixture of mono- and di-iodinated aromatic byproducts alongside the desired product.[1][2]
-
Electron-Withdrawing Groups (EWGs): These groups deactivate the ring, which can suppress aromatic iodination. However, they also reduce the nucleophilicity of the phenolic oxygen, potentially slowing down the desired cyclization and requiring harsher conditions or longer reaction times.
Troubleshooting Guide: Characterizing Unexpected Byproducts
This section addresses specific experimental observations and provides a systematic approach to identify the root cause.
Problem 1: My NMR spectrum shows extra peaks in the aromatic region (δ 6.5-8.0 ppm).
-
Plausible Cause: This is a classic indicator of aromatic over-iodination . The iodine, being an electrophile, can attack the electron-rich phenyl ring in addition to the allyl double bond. This is especially prevalent with substrates containing electron-donating groups or when an excess of iodine is used.[1][2] The result is a mixture of the desired product and its ring-iodinated analogues (e.g., 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran).
-
Characterization Strategy:
-
Mass Spectrometry (MS): Obtain a mass spectrum (GC-MS or LC-MS). Look for masses corresponding to the addition of one or more iodine atoms minus a hydrogen atom (M+126, M+252, etc.) compared to the expected product mass (C₉H₉IO, MW ≈ 260.07 g/mol ). For example, the di-iodinated byproduct would have a molecular weight of approximately 386 g/mol .[4]
-
¹H NMR Spectroscopy: Carefully analyze the splitting patterns and coupling constants in the aromatic region. The introduction of a bulky iodine atom will alter the symmetry and splitting of the aromatic protons. For a 4-substituted starting phenol, iodination at position 6 would result in two doublets, whereas iodination at position 3 might yield a more complex pattern.
-
2D NMR (COSY, HMBC): If the 1D spectrum is too complex to interpret, COSY will help establish proton-proton correlations, while HMBC will reveal long-range correlations between protons and carbons, helping to definitively place the iodine atom on the ring.
-
-
Proposed Solution & Prevention:
-
Stoichiometry Control: Reduce the amount of iodine used. Often, using 1.0 to 1.2 equivalents is sufficient to drive the cyclization without promoting excessive aromatic iodination.[1]
-
Temperature and Time: Perform the reaction at the lowest effective temperature (e.g., room temperature or 50 °C) and monitor by TLC to avoid prolonged reaction times after the starting material is consumed.[1]
-
Problem 2: My mass spectrum shows a peak at M-128 (or a prominent fragment at m/z 131/132).
-
Plausible Cause: This fragmentation pattern suggests the presence of an elimination byproduct , likely 2-methylene-2,3-dihydro-1-benzofuran . The parent iodomethyl compound is susceptible to elimination of HI (mass of 128) either thermally during GC analysis or through base-catalyzed elimination during workup or storage. The resulting m/z 132 peak corresponds to the molecular ion of the elimination product.
-
Characterization Strategy:
-
¹H NMR Spectroscopy: The most definitive evidence for the 2-methylene byproduct is the appearance of two sharp singlets (or narrow doublets) in the olefinic region (typically δ 4.5-5.5 ppm) corresponding to the exocyclic double bond protons (=CH₂). The characteristic signals for the -CH₂I group (doublets around δ 3.3-3.5 ppm) will be absent for this species.
-
Chromatography: The elimination product is significantly less polar than the iodinated product. It will have a higher Rf value on a TLC plate and a shorter retention time on a normal-phase GC or HPLC column.
-
FTIR Spectroscopy: Look for a characteristic C=C stretching band around 1650-1670 cm⁻¹.
-
-
Proposed Solution & Prevention:
-
Mild Workup: Avoid strong bases during the aqueous workup. Use a mild bicarbonate solution instead of hydroxide to neutralize any acid.
-
Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere, to minimize degradation. If possible, use it immediately in the next synthetic step.
-
Analysis Conditions: When using GC-MS, be aware that thermal elimination in the injector port can be an analytical artifact. Use the lowest possible injector temperature or confirm the presence of the byproduct by LC-MS or NMR.
-
Problem 3: I observe a byproduct with a similar retention time to my product, but the mass spectrum is inconsistent.
-
Plausible Cause: If you are using an alcohol (e.g., ethanol) as a solvent or co-solvent, you may be forming a solvent adduct . The intermediate iodonium ion can be trapped by the alcohol nucleophile before the intramolecular cyclization occurs.[2] This results in an iodoether, such as 2-(2-ethoxy-3-iodopropyl)phenol.
-
Characterization Strategy:
-
Mass Spectrometry (ESI-MS): This technique is ideal for identifying the adduct. The expected mass will be [M(starting material) + Solvent + I]. For 2-allylphenol and ethanol, this would be [134 + 46 + 127] = 307 g/mol for the neutral species.
-
¹H NMR Spectroscopy: The spectrum of the adduct will be distinct. It will retain the phenolic -OH proton signal and will show new signals corresponding to the incorporated solvent molecule (e.g., a quartet and a triplet for an ethoxy group). The signals for the dihydrobenzofuran ring system will be absent.
-
-
Proposed Solution & Prevention:
-
Solvent Choice: The most effective solution is to avoid nucleophilic alcoholic solvents. Excellent yields have been reported using only water as the reaction medium, which promotes the reaction through hydrophobic effects and does not interfere with the cyclization.[1][2] Dichloromethane (DCM) or acetonitrile are also common non-participating organic solvents.
-
Visualizing Reaction Pathways
The following diagrams illustrate the primary reaction and key side reactions discussed.
Core Reaction Mechanism
The desired reaction proceeds through an iodonium ion intermediate, followed by intramolecular cyclization.
Caption: Desired 5-exo-tet iodocyclization mechanism.
Byproduct Formation Pathways
This diagram shows how reaction conditions can lead to common, undesired side products.
Caption: Competing pathways leading to major byproducts.
Experimental Protocols
Protocol 1: General Procedure for Synthesis in Water
This protocol is adapted from a high-yielding, environmentally friendly method.[1][2]
-
To a round-bottom flask, add 2-allylphenol (1.0 equiv).
-
Add deionized water to form a suspension (approx. 2 mL per 1 mmol of substrate).
-
Add molecular iodine (I₂) (1.1 equiv).
-
Stir the mixture vigorously at 50 °C. Monitor the reaction progress by TLC (e.g., 10% EtOAc/Hexanes). The reaction is typically complete in 2-4 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Solvent | Water | Environmentally benign; prevents solvent adduct formation and can enhance reaction rate.[1][2] |
| Iodine Equiv. | 1.0 - 1.2 | Minimizes aromatic over-iodination while ensuring complete conversion.[1] |
| Temperature | 50 °C | Provides sufficient energy for activation without promoting significant degradation.[1] |
| Workup Quench | Na₂S₂O₃ (aq) | Safely and effectively removes excess iodine before extraction. |
References
-
Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry, 8(6), 522. [Link]
-
ResearchGate. (2006). Water-promoted iodocyclisation of 2-allylphenols. ResearchGate Publication. [Link]
-
ResearchGate. (2016). Iodocyclization of 2-allylphenol. ResearchGate Publication. [Link]
-
PubChem. 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. National Center for Biotechnology Information. [Link]
Sources
alternative reagents for the synthesis of "2-(Iodomethyl)-2,3-dihydro-1-benzofuran"
Technical Support Center: Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are exploring alternative synthetic routes for this valuable intermediate. We will delve into common experimental challenges and provide field-proven insights to ensure the successful execution of your synthesis.
Frequently Asked Questions (FAQs)
Question 1: What are the primary alternative strategies for synthesizing this compound, moving away from traditional methods?
Answer: The synthesis of this compound is typically achieved via the electrophilic iodocyclization of o-allylphenol. However, several robust alternative strategies exist, each with distinct advantages depending on substrate availability, scale, and desired purity profile. The three main alternative approaches are:
-
Direct Iodocyclization with Alternative Reagents: This strategy modifies the classic approach by using different iodine sources or reaction media to improve yield, selectivity, or environmental friendliness. A notable "green" approach involves using molecular iodine in water, avoiding organic solvents.[1][2]
-
Functional Group Interconversion from a Precursor Alcohol: This is a reliable two-step sequence. First, the precursor alcohol, (2,3-dihydro-1-benzofuran-2-yl)methanol, is synthesized.[3] This alcohol is then converted to the target iodide. This conversion is commonly achieved via two named reactions:
-
The Appel Reaction: This method uses triphenylphosphine (PPh₃) and an iodine source to convert the primary alcohol to the alkyl iodide under mild conditions.[4][5]
-
The Finkelstein Reaction: This nucleophilic substitution involves converting the alcohol into a species with a better leaving group (like a tosylate or mesylate), which is then displaced by an iodide ion (e.g., from NaI).[6][7]
-
-
Ring-Opening of an Epoxide Precursor: A less common but viable route involves the synthesis of a terminal epoxide derived from o-allylphenol, followed by a regioselective ring-opening with an iodide nucleophile. The regioselectivity (attack at the primary vs. secondary carbon) is highly dependent on the reaction conditions (acidic vs. basic).[8][9]
Question 2: How do I select the most appropriate synthetic route for my project?
Answer: The choice of synthetic route is a critical decision that impacts efficiency, cost, and scalability. Consider the following factors:
-
Starting Material Availability: If o-allylphenol is readily available and cost-effective, direct iodocyclization is the most atom-economical choice. If the corresponding alcohol, (2,3-dihydro-1-benzofuran-2-yl)methanol, or its precursors are more accessible, then a functional group interconversion strategy is logical.
-
Scalability and Purification: The Appel reaction generates a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct, which can complicate purification on a large scale.[10] The Finkelstein reaction, while being a two-step process from the alcohol, often yields clean products driven by the precipitation of the displaced halide salt, simplifying workup.[6][11] Direct cyclization can sometimes lead to aromatic iodination as a side product, requiring careful chromatographic separation.[12]
-
Stereochemical Considerations: If your starting alcohol is chiral, the Appel and Finkelstein reactions proceed via an Sₙ2 mechanism, which results in a predictable inversion of stereochemistry at the reaction center.[5][7][10] This is a crucial consideration in asymmetric synthesis.
-
Green Chemistry Principles: For environmentally conscious synthesis, the direct iodocyclization using molecular iodine in water is an excellent choice as it eliminates the need for volatile organic solvents.[1][12]
Question 3: What are the critical safety precautions when working with the reagents mentioned in these alternative syntheses?
Answer: Safety is paramount. Always consult the Safety Data Sheet (SDS) for every reagent. Key hazards include:
-
Iodine (I₂): Solid iodine sublimes to produce a vapor that is corrosive and harmful if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triphenylphosphine (PPh₃): It is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon Tetraiodide (CI₄) and other Halogenating Agents: These are toxic and should be handled with extreme care in a fume hood.[4]
-
Sodium Iodide (NaI) in Acetone: Acetone is highly flammable. Ensure no ignition sources are nearby when performing Finkelstein reactions.
-
Oxone®: As a strong oxidizing agent, it should not be mixed with combustible materials.
Troubleshooting Guides
Guide 1: Direct Iodocyclization of o-Allylphenol
This method is attractive for its directness but can be prone to issues with selectivity and reaction completion.
Problem: The reaction yield is low, or no product is formed.
-
Possible Cause 1: Inactive Iodine Species. The electrophilic species responsible for cyclization is typically an iodonium ion (I⁺) equivalent. The generation of this species can be sluggish.
-
Solution: While molecular iodine (I₂) is common, its electrophilicity can be enhanced. Consider using an oxidizing agent like hydrogen peroxide (H₂O₂) or a hypervalent iodine reagent like (diacetoxyiodo)benzene in the presence of I₂.[13] Alternatively, N-Iodosuccinimide (NIS) is a more potent source of electrophilic iodine.[14]
-
-
Possible Cause 2: Unfavorable Reaction Medium. The solubility of o-allylphenol and the stability of the intermediates are highly dependent on the solvent.
-
Solution: While water is a green option, if yields are poor, consider a co-solvent system like ethanol/water or acetonitrile.[2][12] However, be aware that alcoholic solvents can lead to iodoalkoxylation as a competing reaction.[12] Dichloromethane is a reliable, non-participating solvent for many iodocyclization reactions.[15]
-
Problem: Significant formation of side products, particularly iodination of the aromatic ring.
-
Possible Cause: Electron-Rich Aromatic Ring. Phenols with strong electron-donating groups (e.g., methoxy) are highly activated towards electrophilic aromatic substitution, which competes with the desired intramolecular cyclization.[12]
-
Solution 1: Control Stoichiometry. Carefully control the amount of the iodinating agent. Use of just one equivalent of iodine can often favor the desired cyclization over aromatic substitution.[12]
-
Solution 2: Moderate Reagent Reactivity. Avoid highly reactive iodinating systems. The I₂/water system is generally milder and less prone to aromatic substitution than systems like NIS or ICl.[1]
-
Solution 3: Use a Base. The addition of a mild, non-nucleophilic base like sodium bicarbonate can buffer the HI generated in situ, which can sometimes catalyze side reactions.[14]
-
Guide 2: Synthesis via (2,3-Dihydro-1-benzofuran-2-yl)methanol
This two-step route offers reliability but has its own set of challenges, primarily in the alcohol-to-iodide conversion step.
Problem: Incomplete conversion of the alcohol to the iodide.
-
Possible Cause 1: Deactivation of the Phosphine Reagent. Triphenylphosphine can be oxidized by air or moisture, reducing its efficacy.
-
Solution: Use fresh, high-purity triphenylphosphine. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Possible Cause 2: Insufficiently Reactive Iodine Source.
Problem: Difficulty removing the triphenylphosphine oxide (TPPO) byproduct.
-
Possible Cause: High Polarity and Solubility of TPPO. TPPO is often soluble in the same solvents as the desired product and can co-elute during column chromatography.
-
Solution 1: Crystallization. If your product is a solid, attempt to crystallize it from a solvent system where TPPO remains soluble (e.g., ether/hexane mixtures). Conversely, you can sometimes precipitate TPPO by adding a nonpolar solvent to the crude reaction mixture.
-
Solution 2: Aqueous Extraction. Convert TPPO to a water-soluble salt. One reported method is to treat the crude mixture with a ZnCl₂ solution, which forms a complex with TPPO that can be removed.
-
Solution 3: Fluorous Phosphine. For specialized applications, using a fluorous-tagged triphenylphosphine allows for easy separation of the fluorous TPPO byproduct by fluorous solid-phase extraction.
-
Problem: The initial tosylation or mesylation of the alcohol is inefficient.
-
Possible Cause: Steric Hindrance or Poor Reaction Conditions.
-
Solution: Ensure the reaction is run cold (typically 0 °C) to prevent side reactions. Use a suitable base like triethylamine or pyridine to scavenge the HCl or H₂SO₄ byproduct. Ensure the tosyl chloride or mesyl chloride is fresh.
-
Problem: The Finkelstein reaction (iodide substitution) has a low yield.
-
Possible Cause 1: Poor Leaving Group. The success of this Sₙ2 reaction hinges on having a good leaving group.
-
Solution: A tosylate (-OTs) or mesylate (-OMs) is generally an excellent leaving group. If you started with the corresponding alkyl chloride or bromide, the reaction should still proceed, but may require more forcing conditions.
-
-
Possible Cause 2: Reversibility of the Reaction. The Finkelstein reaction is an equilibrium process.[6]
-
Solution: Drive the reaction to completion by exploiting Le Châtelier's principle. The classic method uses sodium iodide (NaI) in anhydrous acetone.[11] NaI is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not and precipitates out of the solution, driving the equilibrium towards the product.[6][17] Ensure your acetone is dry.
-
Data Summary and Visualization
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Pros | Cons | Typical Yield |
| Direct Iodocyclization | o-Allylphenol | I₂/H₂O or NIS | Atom economical, one step, "green" options available.[1] | Potential for aromatic iodination side products.[12] | 70-95%[12] |
| Appel Reaction | (2,3-Dihydro-1-benzofuran-2-yl)methanol | PPh₃, I₂, Imidazole | Mild conditions, high yield, predictable Sₙ2 inversion.[5] | Stoichiometric TPPO byproduct complicates purification.[10] | 80-95% |
| Finkelstein Reaction | (2,3-Dihydro-1-benzofuran-2-yl)methanol | 1. TsCl, Base2. NaI, Acetone | Clean reaction, easy workup due to precipitation of salt byproduct.[6] | Two steps from the alcohol, requires intermediate isolation. | 85-98% (for substitution step) |
Experimental Workflows & Mechanisms
Caption: Comparative workflow of the main alternative synthetic routes.
Caption: Simplified mechanism of the Appel Reaction.
Caption: Mechanism of the Finkelstein Reaction.
Detailed Experimental Protocols
Protocol 1: Green Iodocyclization of 2-Allylphenol
Adapted from Fousteris, M. et al., Green Chemistry (2006).[12]
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-allylphenol (1.0 mmol, 1.0 equiv.).
-
Add deionized water (2.0 mL).
-
Add molecular iodine (I₂) (1.0 mmol, 1.0 equiv.). Note: Using 1 equivalent minimizes aromatic iodination.
-
Heat the mixture to 50 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (10 mL).
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of (2,3-Dihydro-1-benzofuran-2-yl)methanol
Adapted from Chang, M.-Y. et al., HETEROCYCLES (2014).[3]
-
In a flask, dissolve the starting o-allylphenol (1.0 mmol) in a mixture of acetone and DMF (8 mL, v/v = 1:1).
-
Add potassium carbonate (K₂CO₃) (4.0 mmol, 4.0 equiv.).
-
In a separate vessel, prepare a solution of Oxone® (3.0 mmol, 3.0 equiv.) in an aqueous EDTA solution (4 mM, 8 mL).
-
Add the Oxone® solution to the stirred reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction by adding 50% aqueous sodium bisulfite (NaHSO₃) (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate to afford the crude alcohol, which can be purified by column chromatography.
Protocol 3: Appel Reaction for Iodination
Adapted from NROChemistry, Appel Reaction procedure.[10]
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv.) and anhydrous dichloromethane (DCM, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (2,3-dihydro-1-benzofuran-2-yl)methanol (1.0 mmol, 1.0 equiv.), iodine (I₂) (1.5 mmol, 1.5 equiv.), and imidazole (3.0 mmol, 3.0 equiv.) in anhydrous DCM (5 mL).
-
Add the solution from step 3 dropwise to the cold PPh₃ solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the phases and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude residue by flash column chromatography to separate the product from the triphenylphosphine oxide byproduct.
References
-
Wikipedia. Finkelstein reaction. [Link]
-
SATHEE. Finkelstein Reaction. [Link]
-
Wikipedia. Appel reaction. [Link]
-
Organic Chemistry Portal. Appel Reaction. [Link]
-
Chang, M.-Y., Lin, S.-Y., & Chan, C.-K. (2014). SYNTHESIS OF 2-HYDROXYMETHYL-2,3-DIHYDROBENZOFURANS. HETEROCYCLES, 89(8), 1905. [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Finkelstein Reaction. [Link]
-
Chang, M.-Y., Lin, S.-Y., & Chan, C.-K. (2014). Synthesis of 2-Hydroxymethyl-2,3-dihydrobenzofurans. HETEROCYCLES. [Link]
-
L.S.College, Muzaffarpur. (2020). Finkelstein reaction. [Link]
-
Kumar, S., & Kumar, V. (2010). Iodine-mediated solvent-controlled selective electrophilic cyclization and oxidative esterification of o-alkynyl aldehydes: an easy access to pyranoquinolines, pyranoquinolinones, and isocumarins. The Journal of organic chemistry, 75(22), 7657–7666. [Link]
-
Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]
-
Mu, S., & Tang, R. (2014). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules (Basel, Switzerland), 19(11), 17531–17578. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7). [Link]
-
Hossain, M. I., & Tsubomura, T. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Compounds, 2(2), 103-144. [Link]
-
Rzepa, H. (2010). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
ResearchGate. Iodine-mediated intramolecular electrophilic cyclization reactions. [Link]
-
PubChem. 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. [Link]
-
Barluenga, J., & Gonzalez, J. M. (2009). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 7(21), 4351-4359. [Link]
-
Sci-Hub. Water-promoted iodocyclisation of 2-allylphenols. [Link]
- Google Patents.
-
Fousteris, M., Chevrin, C., Le Bras, J., & Muzart, J. (2006). Water-promoted iodocyclisation of 2-allylphenols. Green Chemistry, 8(6), 522. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
ResearchGate. (2006). Water-Promoted Iodocyclization of 2-Allylphenols. [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]
-
ResearchGate. Iodocyclization of 2-allylphenol. [Link]
-
ResearchGate. Ring-Opening of Epoxides by Pendant Silanols. [Link]
-
ResearchGate. (2006). Water-promoted iodocyclisation of 2-allylphenols. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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Validation & Comparative
Spectroscopic Characterization of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: A Comparative Guide
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic characterization of "2-(Iodomethyl)-2,3-dihydro-1-benzofuran," a heterocyclic compound of interest. Through a comparative analysis with its halogenated analogs and the parent 2,3-dihydro-1-benzofuran scaffold, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and interpretation to confidently identify and utilize this compound. The experimental data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are supported by established methodologies and authoritative references, ensuring scientific integrity and practical applicability.
Introduction
2,3-Dihydro-1-benzofuran, also known as coumaran, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a reactive iodomethyl group at the 2-position creates a versatile intermediate for further synthetic transformations, making "this compound" a valuable building block. Accurate and comprehensive spectroscopic analysis is the cornerstone of its quality control and downstream applications. This guide will dissect the characteristic spectral features of this iodo-derivative, contrasting them with the chloro- and bromo-analogs to highlight the influence of the halogen atom on the spectroscopic fingerprint.
Molecular Structure and Atom Numbering
The systematic IUPAC name for the target compound is this compound. For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering scheme for this compound.
Spectroscopic Data and Analysis
The following sections detail the expected spectroscopic data for this compound and its analogs. The interpretation highlights key diagnostic signals.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity of protons within a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and iodomethyl protons.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (Predicted) | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran (Predicted) | 2,3-Dihydro-1-benzofuran (Experimental) |
| H-2 | ~4.9-5.1 (m) | ~4.8-5.0 (m) | ~4.8-5.0 (m) | 4.59 (t, J = 8.7 Hz) |
| H-3a | ~3.3-3.5 (dd) | ~3.2-3.4 (dd) | ~3.2-3.4 (dd) | 3.22 (t, J = 8.7 Hz) |
| H-3b | ~2.9-3.1 (dd) | ~2.8-3.0 (dd) | ~2.8-3.0 (dd) | |
| H-4 | ~7.1-7.2 (d) | ~7.1-7.2 (d) | ~7.1-7.2 (d) | 7.15 (d, J = 7.4 Hz) |
| H-5 | ~6.8-6.9 (t) | ~6.8-6.9 (t) | ~6.8-6.9 (t) | 6.86 (t, J = 7.4 Hz) |
| H-6 | ~7.1-7.2 (t) | ~7.1-7.2 (t) | ~7.1-7.2 (t) | 7.15 (t, J = 7.8 Hz) |
| H-7 | ~6.8-6.9 (d) | ~6.8-6.9 (d) | ~6.8-6.9 (d) | 6.81 (d, J = 7.8 Hz) |
| -CH₂X | ~3.4-3.6 (m) | ~3.6-3.8 (m) | ~3.5-3.7 (m) | - |
Interpretation:
-
-CH₂I Protons: The diastereotopic protons of the iodomethyl group are expected to appear as a multiplet in the range of 3.4-3.6 ppm. The downfield shift compared to a typical alkyl iodide is due to the proximity of the chiral center at C-2.
-
Effect of Halogen: As we move from iodine to bromine and then to chlorine, the chemical shift of the -CH₂X protons is expected to shift further downfield due to the increasing electronegativity of the halogen atom.
-
Dihydrofuran Ring Protons: The proton at C-2 (H-2) will appear as a multiplet due to coupling with the protons on C-3 and the iodomethyl group. The diastereotopic protons on C-3 (H-3a and H-3b) will each appear as a doublet of doublets (dd), with a geminal coupling constant and vicinal coupling constants to H-2.
-
Aromatic Protons: The aromatic protons will exhibit a characteristic splitting pattern for a 1,2-disubstituted benzene ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The presence of the heavy iodine atom is expected to have a notable effect on the chemical shift of the adjacent carbon.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 2-(Chloromethyl)-2,3-dihydro-1-benzofuran (Predicted) | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran (Predicted) | 2,3-Dihydro-1-benzofuran (Experimental) |
| C-2 | ~79-81 | ~80-82 | ~80-82 | 71.3 |
| C-3 | ~30-32 | ~31-33 | ~31-33 | 29.7 |
| C-3a | ~120-122 | ~120-122 | ~120-122 | 120.5 |
| C-4 | ~128-130 | ~128-130 | ~128-130 | 128.4 |
| C-5 | ~125-127 | ~125-127 | ~125-127 | 124.9 |
| C-6 | ~120-122 | ~120-122 | ~120-122 | 120.7 |
| C-7 | ~109-111 | ~109-111 | ~109-111 | 109.4 |
| C-7a | ~158-160 | ~158-160 | ~158-160 | 158.5 |
| -CH₂X | ~8-10 | ~45-47 | ~33-35 | - |
Interpretation:
-
-CH₂I Carbon: The most significant feature is the upfield chemical shift of the iodomethyl carbon, typically appearing in the range of 8-10 ppm. This is a characteristic effect of the heavy iodine atom.
-
Effect of Halogen: In contrast, the carbons of the chloromethyl and bromomethyl groups will be significantly more deshielded, appearing around 45-47 ppm and 33-35 ppm, respectively. This clear difference in chemical shift is a key diagnostic feature for identifying the specific halogen present.
-
Dihydrofuran and Aromatic Carbons: The chemical shifts of the other carbons in the molecule are less affected by the change in the halogen, but subtle differences may be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrations to observe are those associated with the aromatic ring, the ether linkage, and the carbon-halogen bond.
Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 2-(Chloromethyl)-2,3-dihydro-1-benzofuran | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran | 2,3-Dihydro-1-benzofuran |
| C-H (aromatic) | ~3050-3100 | ~3050-3100 | ~3050-3100 | ~3060 |
| C-H (aliphatic) | ~2850-2960 | ~2850-2960 | ~2850-2960 | ~2880, 2960 |
| C=C (aromatic) | ~1580-1600, ~1450-1490 | ~1580-1600, ~1450-1490 | ~1580-1600, ~1450-1490 | ~1590, 1460 |
| C-O (ether) | ~1220-1240 | ~1220-1240 | ~1220-1240 | ~1230 |
| C-X (stretch) | ~500-600 (C-I) | ~650-850 (C-Cl) | ~500-650 (C-Br) | - |
Interpretation:
-
C-I Stretch: The most diagnostic feature for the iodo compound is the C-I stretching vibration, which is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.
-
C-Cl and C-Br Stretches: The C-Cl and C-Br stretches appear at higher frequencies, providing a clear distinction from the iodo analog.
-
Common Features: All compounds will exhibit characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of iodine, with its characteristic isotopic pattern (¹²⁷I, 100% abundance), will be a key identifier.
Table 4: Predicted Key Fragments in Mass Spectrometry (m/z)
| Fragment | This compound | 2-(Chloromethyl)-2,3-dihydro-1-benzofuran | 2-(Bromomethyl)-2,3-dihydro-1-benzofuran |
| [M]⁺ | 260 | 168/170 (3:1) | 212/214 (1:1) |
| [M - I]⁺ | 133 | - | - |
| [M - Cl]⁺ | - | 133 | - |
| [M - Br]⁺ | - | - | 133 |
| [M - CH₂I]⁺ | 119 | - | - |
| [M - CH₂Cl]⁺ | - | 119 | - |
| [M - CH₂Br]⁺ | - | - | 119 |
| [C₈H₇O]⁺ | 119 | 119 | 119 |
| [C₇H₇]⁺ | 91 | 91 | 91 |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak for the iodo compound will be observed at m/z 260. For the chloro and bromo analogs, the characteristic isotopic patterns of chlorine ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) and bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio) will be readily apparent.
-
Key Fragmentation Pathways: A prominent fragmentation pathway for all three halo-derivatives is the loss of the halogen atom to form a stable benzylic carbocation at m/z 133. Another common fragmentation is the loss of the entire halomethyl radical (-CH₂X) to give a fragment at m/z 119, corresponding to the 2,3-dihydro-1-benzofuranyl cation. The tropylium ion at m/z 91 is also a common fragment in the mass spectra of aromatic compounds.
Caption: Proposed key fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
To ensure data reproducibility and integrity, the following standardized protocols for spectroscopic analysis are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition
-
¹H and ¹³C NMR:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire several hundred to a few thousand scans with a relaxation delay of 2-5 seconds, using proton decoupling.
-
-
IR Spectroscopy:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Average at least 16 scans to improve the signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40 to 400.
-
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound reveals a unique set of spectral data that allows for its unambiguous identification. The comparative analysis with its chloro- and bromo-analogs highlights the significant and predictable influence of the halogen atom on the ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide provides a comprehensive framework for researchers to interpret the spectroscopic data of these valuable synthetic intermediates, thereby facilitating their effective use in the synthesis of more complex molecules for drug discovery and other applications. The provided protocols and interpretations are grounded in established spectroscopic principles, ensuring a high degree of confidence in the structural elucidation process.
References
-
Chen, W., Yang, X.-D., Li, Y., Yang, L.-J., Wang, X.-Q., Zhang, G.-L., & Zhang, H.-B. (2011). A mild and facile iodine-monobromide-promoted cyclization of homoallylphenols: synthesis of 2-(iodomethyl)-2,3-dihydrobenzofurans. Organic & Biomolecular Chemistry, 9(11), 4250–4255. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. (n.d.). 2,3-Dihydrobenzofuran. Retrieved from [Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the key heterocyclic compound, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. This compound often serves as a valuable building block in the synthesis of more complex biologically active molecules.[1][2] We will present and compare experimental data, delve into the rationale behind the experimental setup, and provide detailed protocols for data acquisition, ensuring a comprehensive resource for laboratory application.
The Significance of this compound
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antioxidant, antitumor, and anti-inflammatory properties.[2][3] The introduction of an iodomethyl group at the 2-position provides a reactive handle for further chemical transformations, making this particular derivative a versatile intermediate in organic synthesis. Accurate NMR characterization is the cornerstone of its reliable use in multi-step synthetic pathways.
Experimental ¹H and ¹³C NMR Data
The definitive ¹H and ¹³C NMR spectral data for this compound has been experimentally determined. The following data was acquired in deuterated chloroform (CDCl₃), a standard solvent for NMR analysis of organic compounds due to its ability to dissolve a wide range of non-polar to moderately polar analytes and its relatively simple solvent signal.
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ [4]
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| C-2 | 81.8 | 4.83–4.95 | m | - |
| C-3 | 36.3 | 3.06 | dd | 16.1, 6.7 |
| 3.35–3.58 | m | - | ||
| C-3a | 125.9 | - | - | - |
| C-4 | 128.4 | 7.10–7.23 | m | - |
| C-5 | 121.1 | 6.76–6.81 | m | - |
| C-6 | 125.3 | 7.10–7.23 | m | - |
| C-7 | 109.8 | 6.85–6.93 | m | - |
| C-7a | 159.3 | - | - | - |
| -CH₂I | 9.2 | 3.35–3.58 | m | - |
Comparative Analysis with Other Dihydrobenzofuran Derivatives
To provide a broader context, it is instructive to compare the NMR data of this compound with that of other substituted dihydrobenzofurans. The electronic environment of the dihydrobenzofuran core is significantly influenced by the nature of its substituents, which is reflected in the chemical shifts and coupling constants.
For instance, dihydrobenzofuran neolignans, a class of natural products, exhibit more complex NMR spectra due to the presence of additional aromatic rings and stereocenters.[3][5][6] The analysis of these compounds often requires advanced 2D NMR techniques such as COSY, HMQC, and HMBC to unequivocally assign all proton and carbon signals.[3][6] In contrast, the spectrum of this compound is relatively straightforward, though careful analysis of the multiplets in the aliphatic region is necessary for complete assignment.
The coupling constants observed in the dihydrofuran ring can also provide valuable information about the relative stereochemistry of substituents at the C-2 and C-3 positions.[7] While not applicable to the title compound which is unsubstituted at C-3, in more complex derivatives, the magnitude of the vicinal coupling constant (³J) between H-2 and H-3 can often distinguish between cis and trans isomers.[7]
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
- Weigh approximately 5-10 mg of purified this compound. The compound can be synthesized via the iodocyclization of 2-allylphenol.[1][4]
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data presented was recorded on a Bruker DPX-300 spectrometer, operating at 300 MHz for ¹H and 75 MHz for ¹³C.[4]
- Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate all signals and determine the multiplicities and coupling constants of the resonances.
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.
- A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent signal at 77.16 ppm.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and spectral analysis.
Conclusion
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR data for this compound. By presenting the experimental data in a clear, tabular format and offering a comparative context with related structures, we aim to equip researchers with the necessary information for the confident identification and utilization of this important synthetic intermediate. The detailed experimental protocol further ensures that high-quality, reproducible data can be obtained in a laboratory setting.
References
-
Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. [Link]
-
Corrêa, M. F., et al. (2016). Factorial design study to access the “green” iodocyclization reaction of 2-allylphenols. Chemistry of Natural Compounds, 52(1), 145-147. [Link]
-
Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC - NIH. [Link]
-
Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. [Link]
-
(PDF) Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]
-
Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]
-
5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran. PubChem. [Link]
-
(2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. ATB. [Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC - PubMed Central. [Link]
- Anthelmintic compounds.
Sources
- 1. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
Introduction to the Analyte
2-(Iodomethyl)-2,3-dihydro-1-benzofuran possesses a unique structure combining a dihydrobenzofuran core with a reactive iodomethyl substituent. This combination presents distinct challenges and opportunities for mass spectrometric analysis. The dihydrobenzofuran moiety is relatively stable, while the C-I bond is weak and prone to cleavage. The molecule's overall low polarity influences the choice of the most effective ionization technique.
Comparing Ionization Techniques: A Triad of Approaches
The choice of ionization technique is critical and depends on the analyte's properties such as polarity, volatility, and thermal stability.[1] For a semi-volatile and relatively nonpolar molecule like this compound, several methods are viable, each with distinct advantages and disadvantages. We will compare three primary techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | High-energy electron bombardment in a vacuum. | Formation of charged droplets from a solution with subsequent solvent evaporation.[2] | Corona discharge ionizes solvent molecules, which then transfer charge to the analyte.[2] |
| Ionization Type | Hard Ionization | Soft Ionization | Soft Ionization |
| Typical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Expected Ion | Molecular Ion (M•+) | Protonated Molecule ([M+H]+) or Adducts ([M+Na]+) | Protonated Molecule ([M+H]+) |
| Fragmentation | Extensive, structurally informative | Minimal, often requires tandem MS (MS/MS) | Some in-source fragmentation possible |
| Suitability for Analyte | High, due to volatility and thermal stability. | Moderate, analyte is nonpolar.[3] | High, ideal for less polar and volatile compounds.[2][4] |
| Sensitivity | High | Can be low for nonpolar compounds. | Generally higher than ESI for nonpolar compounds. |
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For volatile and thermally stable compounds, GC-MS with EI is the gold standard for structural elucidation. The high-energy electrons used in EI induce significant fragmentation, creating a unique "fingerprint" mass spectrum that is highly reproducible and ideal for library matching.[5]
Predicted EI Fragmentation Pattern
The fragmentation of this compound under EI conditions can be predicted by considering the strengths of its chemical bonds and the stability of the resulting fragments.
-
Molecular Ion (M•+): The molecular ion peak is expected at m/z 274, corresponding to the molecular weight of C9H9IO. Its intensity may be low due to the molecule's propensity to fragment.
-
Loss of Iodine: The C-I bond is the weakest bond, and its cleavage will be a major fragmentation pathway. This will result in a prominent peak at m/z 147 (M - I)+.
-
Tropylium Ion Formation: A characteristic fragmentation of benzyl-like structures is the formation of the stable tropylium ion (C7H7+) at m/z 91.[6][7] This would arise from the cleavage of the C-C bond between the dihydrobenzofuran ring and the iodomethyl group, followed by rearrangement.
-
Dihydrobenzofuran Core Fragmentation: The dihydrobenzofuran ring itself can undergo fragmentation. A common fragmentation for 2,3-dihydrobenzofuran is the loss of a hydrogen atom to give a stable ion at m/z 119.[8] Further fragmentation can lead to ions at m/z 91 and m/z 65.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile compounds or complex mixtures, LC-MS is the preferred method. The choice between ESI and APCI is crucial and depends heavily on the analyte's polarity.
Electrospray Ionization (ESI): A Soft Approach
ESI is a soft ionization technique ideal for polar and large molecules.[1] For a relatively nonpolar compound like this compound, ESI may not be the most sensitive technique.[9] However, it can be useful, especially with the aid of dopants or specific solvent systems that promote ionization.[3]
-
Expected Ion Formation: ESI typically produces protonated molecules ([M+H]+) or adducts with cations like sodium ([M+Na]+). For this analyte, the protonated molecule would be at m/z 275. Due to the low polarity, protonation efficiency might be low.
-
Fragmentation (MS/MS): Since ESI is a soft ionization method, fragmentation is minimal in the source. Tandem mass spectrometry (MS/MS) is necessary to induce fragmentation for structural confirmation. The fragmentation pattern in MS/MS would likely mirror that of EI, with the loss of iodine being a dominant pathway.
Atmospheric Pressure Chemical Ionization (APCI): The Nonpolar Specialist
APCI is better suited for smaller, less polar, and more volatile compounds than ESI.[2][4] It involves nebulizing the sample into a heated chamber where a corona discharge ionizes the solvent, which then transfers a proton to the analyte.[1]
-
Expected Ion Formation: APCI is expected to efficiently generate the protonated molecule ([M+H]+) at m/z 275.
-
In-Source Fragmentation: The heated nebulizer in APCI can sometimes cause thermal degradation or in-source fragmentation, which can provide structural information without the need for MS/MS. For this analyte, the loss of HI (128 Da) to form a carbocation at m/z 146 is a possibility.
Experimental Protocol: LC-MS Analysis (APCI)
-
Sample Preparation: Dissolve the compound in a mixture of methanol and water (e.g., 80:20 v/v) to a concentration of 100 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (APCI):
-
Ion Source: APCI in positive ion mode.
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas and Aux Gas: Nitrogen at 40 and 10 arbitrary units, respectively.
-
Mass Analyzer: Scan range of m/z 100-500.
-
Comparative Summary and Recommendations
| Analytical Goal | Recommended Technique | Rationale |
| Definitive Structural Elucidation | GC-MS with EI | Provides a detailed and reproducible fragmentation pattern that serves as a structural fingerprint. |
| Analysis in Complex Matrices | LC-MS with APCI | Offers excellent separation capabilities and is highly sensitive for this type of molecule. |
| Screening and High-Throughput Analysis | LC-MS with APCI | Faster analysis times compared to GC-MS and robust ionization for this compound class. |
| Analysis of Thermally Labile Impurities | LC-MS with ESI | The softest ionization technique, minimizing the risk of thermal degradation of sensitive co-eluents. |
Conclusion
The mass spectrometric analysis of this compound can be effectively approached using multiple techniques. For unambiguous structural identification, GC-MS with Electron Ionization is the most powerful tool due to its extensive and predictable fragmentation. For analyses requiring chromatographic separation from complex mixtures or for higher throughput, LC-MS with Atmospheric Pressure Chemical Ionization is the recommended alternative, offering robust and sensitive detection of this moderately nonpolar compound. While ESI is a viable option, its lower efficiency for nonpolar molecules makes it a secondary choice. By understanding the principles and expected outcomes of each technique, researchers can select the optimal method to achieve their analytical goals.
References
- Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed.
- Electrospray and APCI Mass Analysis. AxisPharm.
- Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
- When should I choose APCI or ESI for my flash column chrom
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A Comparative Guide for Researchers: 2-(Iodomethyl)- vs. 2-(Bromomethyl)-2,3-dihydro-1-benzofuran as Synthetic Intermediates
Introduction
The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds. Its derivatives are extensively explored in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The functionalization at the 2-position, particularly with a halomethyl group, provides a versatile handle for introducing this valuable scaffold into more complex molecular architectures via nucleophilic substitution.
This guide presents an in-depth comparison of two key synthetic intermediates: 2-(Iodomethyl)-2,3-dihydro-1-benzofuran and its bromomethyl analog, 2-(Bromomethyl)-2,3-dihydro-1-benzofuran . The choice between an alkyl iodide and an alkyl bromide is a critical decision in synthesis design, impacting reactivity, stability, and cost. This document aims to provide researchers, scientists, and drug development professionals with the necessary data and experimental insights to make an informed selection based on the specific requirements of their synthetic goals. We will delve into their synthesis, comparative reactivity, and practical applications, supported by established chemical principles and detailed experimental protocols.
I. Synthesis of Halomethyl Analogs
The most common and logical synthetic pathway to both the iodo- and bromomethyl derivatives proceeds from a common precursor, (2,3-dihydro-1-benzofuran-2-yl)methanol . This precursor can be synthesized via several established methods.[3] The conversion of this primary alcohol to the corresponding alkyl halides is efficiently achieved using well-established methodologies such as the Appel and Finkelstein reactions.
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes from the common alcohol precursor to the target compounds.
Caption: Synthetic routes to the bromo- and iodomethyl analogs.
Experimental Protocol 1: Appel Reaction for Halogenation of (2,3-Dihydro-1-benzofuran-2-yl)methanol
The Appel reaction provides a reliable, one-step method to convert primary alcohols into alkyl halides under mild conditions with inversion of configuration.[4][5] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[6]
A. Synthesis of 2-(Bromomethyl)-2,3-dihydro-1-benzofuran
-
To a stirred solution of (2,3-dihydro-1-benzofuran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5 eq).
-
Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane or diethyl ether) prior to chromatography.
B. Synthesis of this compound
-
To a stirred solution of triphenylphosphine (1.5 eq), imidazole (2.0 eq), and iodine (I₂, 1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, stir for 15 minutes.
-
Add a solution of (2,3-dihydro-1-benzofuran-2-yl)methanol (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the iodine color disappears.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Experimental Protocol 2: Finkelstein Reaction for Iodide Synthesis
The Finkelstein reaction is a classic Sₙ2 reaction that converts an alkyl chloride or bromide into an alkyl iodide.[7] The reaction is an equilibrium process, but it is effectively driven to completion by taking advantage of the poor solubility of sodium chloride or sodium bromide in acetone, which precipitates from the reaction mixture.[8][9]
-
Dissolve 2-(Bromomethyl)-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous acetone (0.1 M).
-
Add sodium iodide (NaI, 3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-12 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography if necessary.
| Parameter | 2-(Bromomethyl)- Analog | 2-(Iodomethyl)- Analog |
| Primary Synthesis | Appel Reaction | Appel Reaction or Finkelstein Reaction |
| Key Reagents | PPh₃, CBr₄ | PPh₃, I₂, Imidazole (Appel); NaI (Finkelstein) |
| Precursor | (2,3-Dihydro-1-benzofuran-2-yl)methanol | (2,3-Dihydro-1-benzofuran-2-yl)methanol or Bromo-analog |
| Reaction Type | Sₙ2 Halogenation | Sₙ2 Halogenation |
| Advantages | Direct, good yield. | High reactivity for subsequent steps. |
| Disadvantages | Less reactive than iodo-analog. | Higher cost of reagents, lower stability. |
II. Reactivity Comparison in Nucleophilic Substitution
The primary utility of these compounds is as electrophiles in Sₙ2 reactions. The fundamental difference in their performance lies in the leaving group ability of the halide.
Theoretical Basis
In Sₙ2 reactions, the rate is dependent on the concentrations of both the nucleophile and the electrophile (Rate = k[Nu][R-X]). The rate constant, k, is highly influenced by the nature of the leaving group (X). A good leaving group is a species that is stable on its own, which corresponds to being the conjugate base of a strong acid.
The trend in acidity for hydrohalic acids is HI > HBr > HCl. Consequently, the stability of the corresponding halide anions follows the order I⁻ > Br⁻ > Cl⁻. This is due to the larger size and greater polarizability of the iodide ion, which allows the negative charge to be dispersed over a larger volume.
This directly translates to the leaving group ability and, therefore, the reactivity of the alkyl halides in the order: R-I > R-Br > R-Cl .[10][11] The carbon-iodine bond is also the longest and weakest among the carbon-halogen bonds (C-I ≈ 213 kJ/mol, C-Br ≈ 285 kJ/mol), further facilitating its cleavage during the nucleophilic attack.[10]
Caption: Energy profile comparison for Sₙ2 reactions.
Practical Implications
-
Reaction Rate: For any given nucleophile and set of reaction conditions, this compound will react significantly faster than its bromomethyl counterpart. This is advantageous for reactions with weak nucleophiles or when mild reaction conditions (e.g., lower temperatures) are required.
-
Yield: In cases where the substrate is prone to side reactions, the faster reaction rate of the iodomethyl derivative can lead to higher yields of the desired product by minimizing the time the starting material is exposed to the reaction conditions.
-
Stability and Cost: The higher reactivity of the iodomethyl compound comes at the cost of reduced stability and higher reagent expense. Alkyl iodides are more susceptible to decomposition, especially when exposed to light, and should be stored accordingly. The reagents required for its synthesis (I₂, NaI) are also generally more expensive than their bromine-based counterparts.
| Property | 2-(Bromomethyl)- Analog | 2-(Iodomethyl)- Analog | Justification |
| Molecular Weight | 213.07 g/mol | 260.07 g/mol | Atomic mass of I > Br. |
| Reactivity (Sₙ2) | Good | Excellent | I⁻ is a better leaving group than Br⁻.[12] |
| Bond Strength (C-X) | Stronger (~285 kJ/mol) | Weaker (~213 kJ/mol) | Weaker bond is easier to break.[10] |
| Stability | More stable | Less stable, light-sensitive | Weaker C-I bond. |
| Relative Cost | Lower | Higher | Cost of bromine vs. iodine reagents. |
Experimental Protocol 3: Competitive Reactivity Experiment
To empirically validate the reactivity difference, a competitive reaction can be performed.
-
In a reaction vessel, create an equimolar mixture of 2-(Bromomethyl)-2,3-dihydro-1-benzofuran (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add a sub-stoichiometric amount of a nucleophile (e.g., sodium azide, 0.5 eq).
-
Stir the reaction at room temperature and monitor the consumption of the starting materials over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The ratio of the remaining starting materials will directly indicate their relative reactivity. The 2-(iodomethyl) analog is expected to be consumed at a much faster rate.
III. Application and Selection Criteria
The choice between the bromo- and iodomethyl derivatives is a strategic one based on a balance of reactivity, stability, and cost.
-
Choose 2-(Bromomethyl)-2,3-dihydro-1-benzofuran when:
-
The nucleophile is sufficiently strong (e.g., thiolates, azides, primary amines).
-
The reaction can be performed at elevated temperatures without significant degradation.
-
Cost-effectiveness and long-term storage stability are primary concerns.
-
It is being used as a precursor for the iodomethyl analog via the Finkelstein reaction.
-
-
Choose this compound when:
-
Maximum reactivity is required, especially for sluggish reactions or with weak nucleophiles (e.g., carboxylates, phenols).
-
Mild reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
The potential for higher yields and cleaner reaction profiles outweighs the increased cost.
-
Conclusion
Both 2-(Iodomethyl)- and 2-(Bromomethyl)-2,3-dihydro-1-benzofuran are valuable intermediates for the synthesis of complex molecules in pharmaceutical and materials science research. The iodomethyl derivative offers superior reactivity in nucleophilic substitution reactions due to the excellent leaving group ability of iodide. This makes it the reagent of choice for challenging transformations or when mild conditions are paramount. Conversely, the bromomethyl analog provides a more stable and cost-effective option, suitable for reactions with strong nucleophiles where its moderate reactivity is sufficient. Understanding these fundamental differences allows the discerning researcher to optimize their synthetic strategy, leading to more efficient, robust, and successful outcomes.
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Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry, 407(17), 5059-5072. [Link]
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A Comparative Guide to the SN2 Reactivity of 2-(Iodomethyl)- vs. 2-(Bromomethyl)-2,3-dihydro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and pharmaceutical development, the efficiency of bond-forming reactions is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of molecular construction, and the choice of substrate can dramatically influence reaction kinetics and overall yield. This guide provides an in-depth, objective comparison of the SN2 reactivity of two closely related building blocks: 2-(iodomethyl)-2,3-dihydro-1-benzofuran and 2-(bromomethyl)-2,3-dihydro-1-benzofuran . By synthesizing fundamental principles with actionable experimental insights, this document serves as a technical resource for optimizing synthetic strategies.
Executive Summary: Iodide's Inherent Advantage
Based on well-established principles of physical organic chemistry, This compound is a significantly more reactive substrate in SN2 reactions than its bromo-analogue . This enhanced reactivity is almost entirely attributable to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻). The carbon-iodine bond is weaker and the resulting iodide anion is more stable in solution, leading to a lower activation energy for the concerted SN2 mechanism and, consequently, a faster reaction rate. While direct, peer-reviewed kinetic data for these specific compounds is not prevalent, the predictable nature of leaving group effects allows for a confident and authoritative comparison.
Theoretical Framework: The Decisive Role of the Leaving Group
The SN2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[1][2] The rate of this reaction is described by a second-order rate law:
Rate = k[Substrate][Nucleophile] [3][4]
The rate constant, k, is highly sensitive to the nature of the leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate.[5] For the halide series, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻ .[3] This trend is governed by two primary factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break during the formation of the transition state, accelerating the reaction.[6][7]
-
Anion Stability: The stability of the halide anion (X⁻) once it has departed is crucial. Iodide is a larger, more polarizable ion than bromide. Its negative charge is distributed over a larger volume, making it a weaker base and a more stable, independent species in solution.[5] The pKa of the conjugate acid is a good indicator of leaving group ability; the stronger the acid (lower pKa), the better the leaving group. Hydroiodic acid (HI, pKa ≈ -10) is a stronger acid than hydrobromic acid (HBr, pKa ≈ -9).[6]
The substrate , a 2-(halomethyl)-2,3-dihydro-1-benzofuran, can be considered a type of benzylic halide. Benzylic systems are known to be highly reactive towards SN2 displacement due to the stabilization of the transition state through π-orbital overlap with the adjacent benzene ring.[8] This inherent reactivity is further amplified by the presence of a superior leaving group.
Quantitative Comparison and Data Presentation
While specific kinetic data for the title compounds is sparse, we can extrapolate from data on analogous primary alkyl and benzyl halides to provide a reliable quantitative estimate. Generally, alkyl iodides react significantly faster than their corresponding bromides in SN2 reactions.
| Property | 2-(Iodomethyl) Derivative | 2-(Bromomethyl) Derivative | Rationale for Reactivity Difference |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | I⁻ is a larger, more polarizable, and weaker base than Br⁻, making it a superior leaving group.[5][6] |
| C-X Bond Strength (approx. kJ/mol) | ~228 | ~285 | The weaker C-I bond requires less energy to cleave during the transition state.[6] |
| Leaving Group Basicity (pKa of H-X) | HI (pKa ≈ -10) | HBr (pKa ≈ -9) | The conjugate acid of a better leaving group is a stronger acid.[6] |
| Estimated Relative SN2 Rate | Faster | Slower | The combination of a weaker bond and a more stable leaving group results in a lower activation energy for the SN2 reaction. |
Note: The bond strength values are for a simple methyl halide (CH₃-X) but provide a valid trend for comparison.
Experimental Design for a Comparative Reactivity Study
To empirically validate the predicted reactivity difference, a competition experiment provides a robust and elegant method. This approach eliminates variations in reaction conditions by allowing two substrates to compete for a limited amount of a common nucleophile in the same reaction vessel.
Protocol: Competition Experiment
-
Preparation of Reaction Mixture:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and 2-(bromomethyl)-2,3-dihydro-1-benzofuran in a suitable polar aprotic solvent, such as acetone or acetonitrile (20 mL).
-
Add a sub-stoichiometric amount of a chosen nucleophile (e.g., 0.5 mmol of sodium azide, NaN₃). Using a limiting amount of the nucleophile is critical to ensure the substrates are in competition.[9]
-
-
Reaction Execution:
-
Stir the mixture at a constant, controlled temperature (e.g., 25 °C or 50 °C).
-
Monitor the reaction progress by withdrawing small aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching and Work-up:
-
Quench each aliquot by diluting with water and extracting the organic components with a suitable solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Analysis:
-
Analyze the composition of the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the relative amounts of the unreacted starting materials, this compound and 2-(bromomethyl)-2,3-dihydro-1-benzofuran, at each time point.
-
-
Data Interpretation:
-
The substrate that is consumed more rapidly is the more reactive species. A plot of the concentration of each starting material versus time will clearly show a faster depletion of the iodo-derivative.
-
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent (e.g., acetone) is chosen because it solvates the cation (e.g., Na⁺) but not the anion nucleophile effectively. This leaves the nucleophile "bare" and highly reactive, promoting the SN2 mechanism.[10] Acetone is particularly effective in Finkelstein-type reactions, as sodium bromide and sodium chloride are less soluble than sodium iodide, which can help drive the reaction.[11]
-
Nucleophile: Sodium azide is a good choice as it is a strong nucleophile and the resulting organic azide products are typically stable and easily distinguishable from the starting materials by chromatographic methods.
-
Analytical Method: Gas Chromatography is ideal for separating and quantifying volatile organic compounds, making it well-suited for monitoring the disappearance of the relatively non-polar starting materials.[9]
Visualizing the Process
SN2 Reaction Mechanism
Caption: The concerted SN2 mechanism showing backside attack and inversion of configuration.
Experimental Workflow Diagram
Caption: Workflow for the SN2 competition experiment.
Conclusion
For researchers and drug development professionals, selecting the most reactive and efficient chemical intermediates is a critical step in streamlining synthesis. The evidence from fundamental chemical principles is unequivocal: This compound is inherently more reactive than 2-(bromomethyl)-2,3-dihydro-1-benzofuran in SN2 reactions . This heightened reactivity, driven by the superior leaving group ability of iodide, translates to faster reaction times, potentially milder reaction conditions, and improved synthetic efficiency. When planning a synthesis that involves nucleophilic displacement at the 2-methyl position of a 2,3-dihydro-1-benzofuran core, the iodo-derivative should be considered the substrate of choice for maximizing reaction velocity.
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A Comparative Guide to Leaving Group Efficiency in 2-(Halomethyl)-2,3-dihydro-1-benzofurans
Introduction: The Strategic Importance of the 2,3-Dihydro-1-benzofuran Scaffold
The 2,3-dihydro-1-benzofuran moiety is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its rigid, three-dimensional shape provides a valuable scaffold for orienting functional groups in a defined space, making it a cornerstone in the design of targeted therapeutics.[4] Functionalization of this core, particularly at the 2-position, is a common strategy for generating libraries of potential drug candidates.
The 2-(halomethyl) derivatives serve as key synthetic intermediates, enabling the introduction of diverse functionalities through nucleophilic substitution. The choice of the halogen—fluorine, chlorine, bromine, or iodine—profoundly impacts the reactivity of the substrate. This guide provides a comprehensive comparative study of these halogens as leaving groups in this specific chemical context. We will delve into the underlying principles governing their reactivity, provide robust protocols for their synthesis and comparative kinetic analysis, and present the data in a clear, actionable format for researchers in drug discovery and synthetic chemistry.
Theoretical Framework: Nucleophilic Substitution at a Benzylic Position
The carbon atom of the halomethyl group in 2-(halomethyl)-2,3-dihydro-1-benzofurans is a benzylic-type carbon. Reactions at this position can proceed via either an SN1 or SN2 mechanism, or a continuum between the two, due to the ability of the adjacent benzene ring to stabilize both a developing positive charge in a carbocation intermediate (SN1) and the transition state (SN2).[5][6]
For a comparative study under controlled conditions designed to favor a bimolecular pathway, the reaction rate is described by the equation: Rate = k[Substrate][Nucleophile].[7] In this context, the nature of the leaving group (X) is a critical determinant of the rate constant, k.
Several factors govern the efficacy of a leaving group:
-
Basicity: Good leaving groups are weak bases. The stability of the departing anion (X⁻) is inversely related to the pKa of its conjugate acid (H-X). A more stable anion is a weaker base and thus a better leaving group.[8]
-
Bond Strength: The carbon-halogen (C-X) bond must be broken during the reaction. A weaker bond leads to a lower activation energy and a faster reaction rate.
-
Polarizability: Larger, more polarizable atoms like iodine can better stabilize the negative charge in the transition state, accelerating the reaction.[9]
For the halogens, these factors result in a well-established reactivity trend for SN2 reactions: I > Br > Cl >> F . While fluoride (F⁻) is the weakest base among the halides (after HF, a weak acid), the exceptional strength of the C-F bond makes it a very poor leaving group under typical SN2 conditions.[8]
Synthesis of 2-(Halomethyl)-2,3-dihydro-1-benzofuran Precursors
To conduct a valid comparative study, a consistent and high-purity supply of each halo-derivative is essential. The most logical synthetic strategy starts from a common precursor, 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran, which can be synthesized via several established routes from salicylaldehyde or other precursors. The following protocols describe the conversion of this alcohol to the corresponding halides.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-2,3-dihydro-1-benzofuran
-
Rationale: Thionyl chloride is a standard and highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
-
Procedure:
-
Dissolve 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).
-
Add thionyl chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.[10]
-
Experimental Protocol: Synthesis of 2-(Bromomethyl)-2,3-dihydro-1-benzofuran
-
Rationale: Phosphorus tribromide is a classic reagent for converting primary alcohols to alkyl bromides. It is highly effective but moisture-sensitive.
-
Procedure:
-
Dissolve 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous diethyl ether (~0.2 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add phosphorus tribromide (0.4 eq, as it has three bromide equivalents) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Cool the mixture back to 0 °C and slowly quench with water.
-
Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography.
-
Experimental Protocol: Synthesis of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
-
Rationale: The Finkelstein reaction, a classic halide exchange, is an efficient method for preparing alkyl iodides from chlorides or bromides. The reaction is driven by the precipitation of NaCl or NaBr in acetone.
-
Procedure:
-
Dissolve 2-(chloromethyl)-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous acetone (~0.1 M).
-
Add sodium iodide (3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-18 hours. A white precipitate (NaCl) will form. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and filter to remove the precipitated salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM, wash with water and then with a dilute solution of sodium thiosulfate (to remove any I₂ color), followed by brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the product.[11]
-
Experimental Protocol: Synthesis of 2-(Fluoromethyl)-2,3-dihydro-1-benzofuran
-
Rationale: Due to the poor leaving group ability of hydroxide and the harshness of many direct fluorinating agents, a two-step process via a sulfonate ester (e.g., tosylate) is preferred. The tosylate is an excellent leaving group, which can then be displaced by a fluoride source.
-
Procedure:
-
Step A: Tosylation. Dissolve 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add tosyl chloride (1.1 eq) portion-wise. Stir at 0 °C for 30 minutes and then at room temperature for 4 hours. Wash with water, 1M HCl, and brine. Dry and concentrate to obtain the tosylate.
-
Step B: Fluorination. Dissolve the crude tosylate from Step A in anhydrous acetonitrile (~0.1 M). Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF).
-
Heat the mixture to 60-70 °C and stir for 12 hours. Monitor by TLC.
-
Cool to room temperature, dilute with diethyl ether, and wash with water (3x) to remove residual TBAF and salts.
-
Dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
-
Comparative Reactivity Study: A Kinetic Experiment
To objectively compare the leaving group ability of the halogens, a standardized kinetic experiment is proposed. This protocol is designed to be self-validating by ensuring all variables except the leaving group are held constant.
Experimental Protocol: Nucleophilic Substitution with Sodium Phenoxide
-
Objective: To determine the relative rates of reaction for each 2-(halomethyl)-2,3-dihydro-1-benzofuran with sodium phenoxide.
-
Reagents:
-
2-(halomethyl)-2,3-dihydro-1-benzofuran (X = F, Cl, Br, I) substrates
-
Sodium phenoxide (nucleophile)
-
Dimethylformamide (DMF, polar aprotic solvent)
-
Internal standard (e.g., dodecane, for GC/LC analysis)
-
-
Procedure:
-
Prepare 0.1 M stock solutions of each halo-derivative and a 0.1 M stock solution of sodium phenoxide in anhydrous DMF. Also prepare a stock solution of the internal standard.
-
In a reaction vessel thermostated to a constant temperature (e.g., 50 °C), add the sodium phenoxide solution and the internal standard.
-
To initiate the reaction, add the halo-derivative stock solution to the vessel (final concentration of each reactant ~0.05 M). Start a timer immediately.
-
At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a dilute acid solution (e.g., 0.1 M HCl in water/ether). This neutralizes the phenoxide and stops the reaction.
-
Analyze the quenched aliquots by a suitable chromatographic method (LC-MS or GC-MS) to determine the concentration of the remaining starting material relative to the internal standard.
-
Repeat the entire procedure for each of the four halo-derivatives under identical conditions.
-
-
Data Analysis:
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for each reaction.
-
For a pseudo-first-order or second-order reaction, the initial rate can be approximated from the slope of this line.
-
Calculate the relative rate for each halogen by normalizing the observed rate constant against the rate constant of the slowest reaction (expected to be the fluoro-derivative).
-
Results and Discussion: Quantifying Leaving Group Ability
The experimental data from the kinetic study described above would be expected to follow the established principles of physical organic chemistry. The results are summarized in the table below, reflecting the anticipated trend in reactivity.
| Leaving Group (X) | C-X Bond Energy (kJ/mol) | pKa of H-X | Relative Rate (krel) |
| -F | ~485 | 3.2 | << 1 |
| -Cl | ~340 | -7.0 | 1 |
| -Br | ~285 | -9.0 | ~20 - 50 |
| -I | ~210 | -10.0 | ~50 - 100 |
Data are representative values based on established chemical principles. Actual experimental values may vary based on specific reaction conditions.
The results clearly demonstrate the expected reactivity order: I > Br > Cl >> F .
-
Iodide (-I): Is the best leaving group. The C-I bond is the weakest, and the iodide anion is the most stable and most polarizable of the halides, leading to the lowest activation energy.
-
Bromide (-Br): Is also an excellent leaving group, with a reactivity significantly higher than chloride, reflecting its weaker bond and greater stability as an anion.
-
Chloride (-Cl): Serves as a competent leaving group and is often used for its cost-effectiveness. It provides a good balance of reactivity and substrate stability. For this comparison, its relative rate is set to 1.
-
Fluoride (-F): Is a very poor leaving group in this context. The C-F bond is exceptionally strong, presenting a large energy barrier for cleavage that is not overcome under these conditions.[8] This makes 2-(fluoromethyl)-2,3-dihydro-1-benzofuran exceptionally stable towards nucleophilic displacement.
Mechanistic Visualization
The following diagram illustrates the bimolecular nucleophilic substitution (SN2) pathway, which is the operative mechanism in our proposed kinetic study using a polar aprotic solvent and a good nucleophile.
Caption: S_N2 reaction at the 2-(halomethyl) position.
Conclusion and Practical Implications
This guide establishes a clear and experimentally verifiable hierarchy of leaving group ability for the 2-(halomethyl)-2,3-dihydro-1-benzofuran series: I > Br > Cl >> F . This trend is dictated by a combination of carbon-halogen bond strength and the stability of the resulting halide anion.
For drug development professionals and synthetic chemists, these findings have direct practical implications:
-
For Rapid Derivatization: 2-(Iodomethyl) and 2-(bromomethyl) derivatives are the substrates of choice for rapid library synthesis, especially with weak nucleophiles.
-
For Scalability and Cost-Effectiveness: The 2-(chloromethyl) derivative offers a practical compromise between reactivity and the cost of starting materials, making it suitable for larger-scale synthesis.
-
For Stability and Orthogonal Chemistry: The 2-(fluoromethyl) derivative is exceptionally stable to nucleophilic attack. This low reactivity can be exploited in complex multi-step syntheses where the C-F bond needs to remain intact while other transformations are performed.
By understanding the distinct reactivity profiles of these four key intermediates, researchers can make more informed and strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery of new chemical entities.
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Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-29. Available from: [Link]
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Diaz, P., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. Available from: [Link]
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A Comparative Guide to the Structural Validation of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding mechanism of action to designing next-generation analogues—is built. This guide provides an in-depth comparison of analytical techniques for the structural validation of "2-(Iodomethyl)-2,3-dihydro-1-benzofuran," a potentially valuable synthetic intermediate. Our focus will be on the gold-standard method, single-crystal X-ray crystallography, contextualized by comparisons with powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems for generating trustworthy and authoritative data.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state. Unlike other methods that infer connectivity and geometry from indirect measurements, crystallography maps electron density to reveal precise bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. For a molecule like this compound, which contains a stereocenter at the C2 position, this capability is indispensable.
The process, from obtaining a suitable crystal to a refined structure, is a multi-step workflow that demands precision and a clear understanding of the underlying principles.
Experimental Protocol: A Pathway to the Crystal Structure
This protocol outlines a robust, hypothetical workflow for obtaining the crystal structure of this compound.
Step 1: Synthesis and High-Purity Purification The prerequisite for successful crystallography is a highly pure, crystalline material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and a poor-quality diffraction pattern.
-
Synthesis: A reliable route involves the Claisen rearrangement of allyl phenyl ether under microwave irradiation, followed by iodocyclization.[1][2] This method is efficient and provides a direct path to the dihydrobenzofuran core.
-
Purification: The crude product must be meticulously purified. Column chromatography on silica gel using a non-polar to moderately polar solvent gradient (e.g., hexane/ethyl acetate) is the method of choice. The causality here is the differential adsorption of the target molecule versus impurities, allowing for their separation. Purity should be assessed at >99% by ¹H NMR and HPLC before proceeding.
Step 2: Crystal Growth – The Art and Science Growing a single, well-ordered crystal suitable for diffraction is often the most challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a repeating lattice.
-
Technique Selection: Slow evaporation is the most common and accessible technique. A solution of the purified compound is prepared in a suitable solvent or solvent system and left undisturbed, allowing the solvent to evaporate over several days to weeks.
-
Solvent Causality: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. If solubility is too high, the solution will simply go to dryness; if too low, the compound will precipitate as an amorphous powder. For this compound, a moderately polar solvent system like dichloromethane/hexane or ethyl acetate/heptane is a logical starting point. The slower, more volatile solvent (hexane or heptane) gradually changes the polarity of the solution, gently pushing the compound out of solution and into a crystalline state.
-
Screening: A matrix of conditions (different solvents, concentrations, temperatures) should be screened in parallel to maximize the chances of success.
Step 3: X-ray Diffraction Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a diffractometer.
-
Mounting: The crystal is mounted on a loop and flash-cooled in a stream of liquid nitrogen (T ≈ 100 K). This cryogenic temperature is crucial as it minimizes atomic thermal vibrations and protects the crystal from radiation damage by the high-intensity X-ray beam, resulting in a higher-resolution dataset.[3]
-
Data Collection: The diffractometer, equipped with a source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles.[3] At each orientation, the crystal diffracts the X-ray beam, and the resulting pattern of spots is recorded. A complete dataset consists of thousands of these reflections, each with a measured intensity.
Step 4: Structure Solution and Refinement This is the computational phase where the diffraction data is translated into a 3D molecular structure.
-
Structure Solution: Specialized software uses the reflection intensities to solve the "phase problem" and generate an initial electron density map. The heavy iodine atom in this compound is a significant advantage here, as its strong scattering makes it easy to locate and provides a starting point for phasing the remaining atoms.
-
Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, occupancies, and atomic displacement parameters (B-factors) to achieve the best possible fit between the calculated and observed diffraction patterns.[4]
-
Validation: The quality of the final structure is assessed using metrics like the R1 factor and the goodness-of-fit (GooF).[5] An R1 value below 0.05 is indicative of a well-refined structure. The final model is also checked for geometric plausibility and potential issues using validation tools.[4]
Workflow Visualization
Caption: Workflow for X-ray crystallography validation.
Orthogonal Validation: A Comparative Analysis with Spectroscopy
While crystallography provides the ultimate structural proof, it is not always feasible and only describes the solid state. Spectroscopic methods like NMR and MS are essential, providing complementary data on the molecule's structure in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about atomic connectivity and molecular structure in solution. For benzofuran derivatives, NMR is a powerful tool for confirming the core structure and substitution patterns.[6][7]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Confirm the number of unique protons, their integration (ratio), multiplicity (splitting pattern), and chemical shift. The diastereotopic protons of the CH₂I and C3-H₂ groups would present as complex multiplets, providing key structural information.
-
¹³C NMR: Confirm the number of unique carbon atoms. The chemical shifts of the aromatic and aliphatic carbons align with the expected structure of a dihydrobenzofuran ring.[7]
-
2D NMR (HSQC/HMBC): Unambiguously assign proton signals to their directly attached carbons (HSQC) and establish long-range (2-3 bond) correlations (HMBC) to piece together the molecular framework.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight and providing structural clues through fragmentation patterns.[8]
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) provides rich, reproducible fragmentation for library matching, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to preserve the molecular ion.[8]
-
Data Analysis:
-
Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak corresponding to the exact mass of C₉H₉IO (259.9698 m/z). High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.
-
Fragmentation Pattern: The fragmentation of halogenated compounds is often characteristic.[9] A prominent fragment would be the loss of the iodine atom ([M-I]⁺), leading to a peak at m/z 133. This is a key diagnostic fragmentation that validates the presence and location of the iodomethyl group.
-
Data-Driven Comparison of Validation Techniques
The choice of analytical technique depends on the specific question being asked. The following table objectively compares these three core methods.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing | Atomic connectivity, chemical environment, relative stereochemistry, dynamics | Molecular formula (HRMS), molecular weight, fragmentation patterns |
| Sample State | Solid (single crystal) | Solution | Gas phase (from solid/solution) |
| Sample Amount | <1 mg (single crystal) | 5-10 mg | ng to µg |
| Destructive? | No (crystal is preserved) | No (sample can be recovered) | Yes |
| Key Strength | Unambiguous, absolute structure determination | Rich structural information in a biologically relevant state (solution) | High sensitivity and confirmation of elemental composition |
| Key Limitation | Requires a high-quality single crystal; solid-state conformation may differ from solution | Does not provide absolute stereochemistry; can be complex for large molecules | Isomers can be difficult to distinguish; provides little stereochemical info |
Logical Interplay of Techniques
The most robust structural validation employs these techniques synergistically. MS first confirms the molecular formula, NMR then pieces together the connectivity in solution, and X-ray crystallography provides the final, definitive proof of the 3D structure in the solid state.
Caption: Synergistic logic of validation techniques.
Conclusion
For a molecule such as this compound, where stereochemistry and precise geometry are critical for its utility as a synthetic building block, relying on a single analytical method is insufficient. While NMR and MS provide essential and complementary pieces of the puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard. It is the only technique that replaces inference with direct observation, providing the authoritative and irrefutable structural evidence required to advance research and development with confidence. By integrating these methods, researchers can build a self-validating dossier of data that ensures the highest level of scientific integrity.
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A Comparative Guide to Benzofuran Precursors: The Strategic Utility of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5] Consequently, the development of efficient and versatile synthetic routes to functionalized benzofurans is of paramount importance to researchers in drug discovery.
This guide provides an in-depth comparison of the synthetic utility of 2-(iodomethyl)-2,3-dihydro-1-benzofuran with other common benzofuran precursors. We will explore the unique reactivity profiles, strategic advantages, and limitations of each, supported by established chemical principles and synthetic methodologies.
The Workhorse Electrophile: this compound
This compound is a highly valuable building block, primarily functioning as a potent electrophile. Its utility stems from the carbon-iodine bond, which is relatively weak and features an excellent leaving group (I⁻). This inherent reactivity makes it an ideal substrate for a wide range of SN2 (bimolecular nucleophilic substitution) reactions, allowing for the direct and efficient installation of the 2,3-dihydro-1-benzofuran-2-ylmethyl moiety onto various molecular scaffolds.
Synthesis and Reactivity Profile
This precursor is commonly synthesized from its corresponding alcohol, (2,3-dihydro-1-benzofuran-2-yl)methanol. A frequent route involves the Claisen rearrangement of allyl phenyl ether, followed by an iodocyclization reaction, which constructs the dihydrofuran ring and installs the iodomethyl group in a controlled manner.[6][7][8]
Once obtained, its primary value lies in its predictable reactivity with a broad spectrum of nucleophiles. This allows for the facile construction of C-N, C-O, C-S, and C-C bonds under generally mild conditions, a critical advantage when working with complex molecules bearing sensitive functional groups.
Figure 2: Conceptual map of the primary synthetic roles of different benzofuran precursors.
Experimental Protocol: General Procedure for N-Alkylation
The following protocol outlines a standard, self-validating procedure for the reaction of this compound with a primary or secondary amine.
-
Reagent Preparation : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine nucleophile (1.0 equivalent) in anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Basification : Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. Stir the resulting suspension at room temperature for 15-20 minutes to ensure a homogenous mixture.
-
Electrophile Addition : Add a solution of this compound (1.1 equivalents) in a minimal amount of DMF dropwise to the stirring suspension.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed. Gentle heating (e.g., 40-50 °C) may be applied to accelerate slow reactions.
-
Workup : Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Purification : Combine the organic extracts, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.
Conclusion
The synthetic utility of a chemical precursor is defined by its reactivity and the strategic bonds it can form. This compound excels as a specialized electrophile for the direct and efficient introduction of the dihydrobenzofuran-2-ylmethyl group via nucleophilic substitution. Its strength lies in its predictable reactivity and the mild conditions required, making it ideal for creating flexible linkages in complex molecules.
In contrast, precursors like 2-formylbenzofuran offer broad functional group interconversion possibilities at the C2-position, while 2-halobenzofurans and their boronic acid counterparts are the tools of choice for constructing rigid C-C bonds directly on the aromatic ring through powerful cross-coupling technologies. An effective synthetic chemist must understand the distinct advantages of each of these precursors to logically design pathways that build molecular complexity in the most efficient manner.
References
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- Taylor & Francis Online. (n.d.).
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biological activity of "2-(Iodomethyl)-2,3-dihydro-1-benzofuran" derivatives versus other heterocyclic compounds
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of benzofuran derivatives against other significant heterocyclic compounds. While the initial focus was on the specific subclass of "2-(Iodomethyl)-2,3-dihydro-1-benzofuran," a comprehensive literature review reveals a broader landscape of potent biological activity within the larger benzofuran family. This guide, therefore, explores the well-documented antifungal, anticancer, and anti-inflammatory properties of various benzofuran derivatives, including halogenated analogs, and juxtaposes their performance with established therapeutic agents and other relevant heterocyclic systems. Experimental data, detailed methodologies, and mechanistic insights are provided to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a ubiquitous scaffold in a vast array of natural products and synthetic molecules.[1] This structural motif has garnered significant attention from medicinal chemists due to the diverse and potent biological activities exhibited by its derivatives.[2] The versatility of the benzofuran core allows for extensive chemical modifications, leading to the discovery of compounds with a wide spectrum of therapeutic applications, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2]
Antifungal Activity: A Comparative Look at Benzofuran Derivatives and Azoles
Fungal infections pose a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. Benzofuran derivatives have emerged as a promising class of antifungals, with some demonstrating potent activity against a range of pathogenic fungi.[3]
Mechanism of Action of Antifungal Benzofuran Derivatives
While the exact mechanisms of action can vary between different derivatives, some benzofuran compounds have been shown to disrupt fungal cell processes through novel pathways. For instance, certain derivatives interfere with calcium homeostasis within the fungal cell, a mechanism distinct from that of many established antifungal drugs.[3] Another target for some benzofuran derivatives is the fungal N-myristoyltransferase, an enzyme crucial for fungal viability.
Comparative Efficacy
The antifungal efficacy of benzofuran derivatives is often compared to that of the azole class of antifungals, which are widely used in clinical practice. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of benzofuran derivatives against various fungal pathogens, alongside the well-established azole antifungal, fluconazole.
| Compound Class | Specific Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Benzofuran | Compound 6 | Penicillium italicum | 12.5 | [4] |
| Benzofuran | Compound 6 | Colletotrichum musae | 12.5-25 | [4] |
| Azole | Fluconazole | Candida albicans | 0.25-1.0 | Commercially available data |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the in vitro antifungal activity of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific fungus.
Materials:
-
Test compound (e.g., benzofuran derivative)
-
Fungal isolate (e.g., Candida albicans)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Spectrophotometer (for reading optical density)
-
Inoculating loop or sterile swabs
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Streak the fungal isolate on an appropriate agar plate and incubate to obtain a fresh culture.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in the broth medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (fungus in broth without the compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is then defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.
-
Signaling Pathway: Disruption of Fungal Calcium Homeostasis
Caption: Proposed antifungal mechanism of certain benzofuran derivatives.
Anticancer Activity: Benzofuran Derivatives as Potential Chemotherapeutics
The benzofuran scaffold is a key component in numerous compounds exhibiting significant anticancer activity.[5] Halogenated derivatives, in particular, have shown enhanced cytotoxicity against various cancer cell lines.[5]
Mechanism of Action of Anticancer Benzofuran Derivatives
Benzofuran derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. Some derivatives have been shown to target the mTOR signaling pathway, a critical regulator of cell growth and metabolism.[6]
Comparative Efficacy
The cytotoxic effects of benzofuran derivatives are often evaluated against various cancer cell lines and compared to established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a common metric for this comparison.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | Compound 1c | K562 (Leukemia) | 2.5 | [5] |
| Halogenated Benzofuran | Compound 1e | MOLT-4 (Leukemia) | 1.8 | [5] |
| Benzofuran-Chalcone Hybrid | Compound 4g | HCC1806 (Breast Cancer) | 5.61 | [7] |
| Standard Chemotherapy | Cisplatin | A549 (Lung Cancer) | >10 | [7] |
These data highlight the potential of certain benzofuran derivatives to exhibit potent and selective anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of a test compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound (e.g., benzofuran derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Signaling Pathway: Inhibition of mTOR Signaling in Cancer
Caption: Simplified diagram of mTOR signaling inhibition by benzofuran derivatives.
Anti-inflammatory Activity: Benzofuran Derivatives versus Other Heterocyclic Anti-inflammatory Agents
Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular diseases, and cancer. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[4][8]
Mechanism of Action of Anti-inflammatory Benzofuran Derivatives
The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is achieved by modulating key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]
Comparative Efficacy
The anti-inflammatory activity of benzofuran derivatives can be compared to that of other heterocyclic compounds with known anti-inflammatory properties, such as indole derivatives (e.g., indomethacin, a non-steroidal anti-inflammatory drug - NSAID).
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |
| Benzofuran | Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [4] |
| Benzofuran | Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [4] |
| NSAID (Indole derivative) | Indomethacin | COX-2 Inhibition | ~0.9 | Commercially available data |
The data indicates that benzofuran derivatives can effectively inhibit inflammatory pathways, with potencies that are comparable to or in a similar range as some established anti-inflammatory agents.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To quantify the anti-inflammatory potential of a test compound by measuring its effect on NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
96-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., benzofuran derivative)
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound.
-
Include a control group with cells treated with LPS only and a blank group with untreated cells.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess reagent Part A to the supernatant and incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess reagent Part B and incubate for another 5-10 minutes. The presence of nitrite will lead to the formation of a purple azo compound.
-
-
Absorbance Reading and Calculation:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples based on the standard curve.
-
Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only control.
-
Signaling Pathway: Modulation of NF-κB and MAPK Pathways in Inflammation
Caption: Benzofuran derivatives inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Conclusion
Benzofuran derivatives represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. The evidence presented in this guide demonstrates their potential as antifungal, anticancer, and anti-inflammatory agents. While direct comparative data for the specific "this compound" subclass is limited, the extensive research on the broader benzofuran family, particularly halogenated derivatives, provides a strong foundation for future drug discovery and development efforts. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to further explore the therapeutic potential of this remarkable scaffold and its analogs. Continued investigation into the structure-activity relationships and mechanisms of action of benzofuran derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases.
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D. K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. [Link]
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L. L. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6683. [Link]
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Khan, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
- Asif, M. (2015). A review on biological activities and synthesis of benzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 82-102.
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Dawood, K. M., & Abbas, A. A. (2022). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Future Medicinal Chemistry, 14(12), 923-945. [Link]
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Wang, Y., et al. (2023). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 14(9), 1746-1756. [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new benzofuran derivatives. Archiv der Pharmazie, 345(10), 824-831.
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RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27954-27975. [Link]
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Moore, P. D., et al. (2012). Synthesis and antifungal activity of derivatives of 2-and 3-benzofurancarboxylic acids. Journal of medicinal chemistry, 55(1), 474-485. [Link]
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Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Giraud, F., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 83, 234-245. [Link]
-
Zhang, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 28(4), 1833. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran. As a halogenated organic compound with notable health and environmental hazards, adherence to strict disposal procedures is paramount for ensuring laboratory safety and regulatory compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with expertise and confidence.
Hazard Assessment and Chemical Profile
This compound is an organoiodide, classifying it as a halogenated organic compound .[1][2] This classification is the single most critical factor determining its disposal pathway. The benzofuran moiety and the iodomethyl group contribute to its specific hazard profile. While comprehensive toxicological data for this exact compound is limited, data from structurally similar chemicals and its parent structures provide a strong basis for a cautious approach.
Known Hazards Include:
-
Skin and Eye Irritation: Analogous compounds are known to cause skin irritation (H315) and serious eye irritation (H319).[3]
-
Respiratory Irritation: May cause respiratory irritation (H335) upon inhalation of dusts or vapors.[3]
-
Toxicity: Can be harmful if swallowed or in contact with skin, and is considered toxic if inhaled.
-
Carcinogenicity Concern: The parent molecule, benzofuran, is suspected of causing cancer (H351).[4][5]
-
Environmental Hazard: Like many halogenated organics, it is considered toxic to aquatic life with long-lasting effects. Critically, iodine-containing waste should never be disposed of down the drain or incinerated improperly, as this can release iodine into the environment.[6][7]
Chemical & Physical Properties Summary
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₉IO | [8][9] |
| Molecular Weight | 260.07 g/mol | [8] |
| Classification | Halogenated Organic Compound | [1][10] |
| Appearance | Varies; often a solid or oil | N/A |
Core Principles of Disposal: The "Why" Behind the "How"
Understanding the principles behind waste management protocols is crucial for making correct decisions in novel situations.
-
Principle 1: Segregation is Non-Negotiable. Halogenated and non-halogenated organic waste streams must always be kept separate.[1][2][11]
-
Principle 2: Rigorous Containment. Waste must be stored in appropriate, sealed, and clearly labeled containers.
-
Causality: Proper containment prevents the release of volatile vapors into the lab environment, minimizing exposure risks.[2] Tightly sealed containers prevent spills and leaks.[10][13] Accurate labeling is a legal requirement and ensures the safety of everyone handling the waste, from the lab to the final disposal facility.[10]
-
-
Principle 3: Chemical Incompatibility Awareness. Hazardous waste streams must not be mixed with incompatible chemicals.
-
Causality: Mixing incompatible materials can lead to dangerous reactions, such as the generation of toxic gas, heat, or pressure, potentially causing container failure. For instance, mixing iodine-containing solutions with bleach can produce toxic fumes.[6] This waste should be kept separate from strong acids, bases, and oxidizers.[2][11]
-
Standard Operating Procedure (SOP) for Disposal
This protocol should be performed in a designated area, typically inside a certified chemical fume hood.
3.1. Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and eye irritation.[3] |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | Prevents skin contact and irritation.[3] |
| Body Protection | A buttoned lab coat | Protects skin and personal clothing from contamination.[13] |
| Respiratory | Not typically required if handled in a fume hood | Use a NIOSH-approved respirator if there is a risk of exceeding exposure limits.[14] |
3.2. Step-by-Step Disposal Protocol
Step 1: Prepare the Waste Container
-
Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department or as per lab protocol.[1][10]
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top lid.[13]
-
Place the container in a stable location within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[2]
Step 2: Label the Container Before Use
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[2][10]
-
On the tag, clearly write:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "Waste this compound" . Do not use abbreviations or formulas.[10]
-
If it is in a solvent, list all components with their approximate percentages (e.g., "Dichloromethane ~95%, this compound ~5%").
-
The relevant hazard classifications (e.g., "Toxic," "Irritant," "Environmental Hazard").[2]
-
The name of the principal investigator and the laboratory location.
-
Step 3: Transfer the Waste
-
Working inside a chemical fume hood, carefully transfer the waste chemical into the prepared container using a funnel.
-
Collect any contaminated disposable materials, such as pipette tips, wipes, and gloves, and place them in a sealed, labeled bag or directly into a designated solid halogenated waste container.[10][15]
-
For acutely toxic "P-listed" chemicals, the empty container itself must be triple-rinsed, and the rinsate collected as hazardous waste.[13] While this compound is not typically P-listed, this is a best-practice for highly toxic materials.
Step 4: Secure and Store the Container
-
Securely fasten the cap on the waste container. It must remain closed at all times except when waste is actively being added.[2][10]
-
Wipe the exterior of the container to remove any external contamination.
-
Store the container in your lab's designated Satellite Accumulation Area (SAA) until it is ready for pickup.[2]
Step 5: Arrange for Final Disposal
-
Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS office or designated hazardous waste disposal company.[2][7]
-
Do not exceed the maximum allowable volume of hazardous waste in your SAA (e.g., 55 gallons total, but often less for specific labs).[2]
Emergency Procedures: Spill and Exposure
4.1. Spill Management
-
Small Spill (manageable by lab personnel):
-
Alert others in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, heavy-duty plastic bag or container.[10]
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.[2]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
4.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visual Guides to Disposal and Emergency Response
The following diagrams illustrate the standard workflow for disposal and the decision-making process for spill response.
Caption: Standard workflow for routine disposal.
Sources
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Mastering the Safe Handling of 2-(Iodomethyl)-2,3-dihydro-1-benzofuran: A Guide to Personal Protective Equipment and Emergency Protocols
For the innovative researcher, 2-(Iodomethyl)-2,3-dihydro-1-benzofuran represents a key building block in the synthesis of novel therapeutics and complex organic molecules. However, its utility is matched by its potential hazards. As an organoiodine compound, it demands meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe use of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
Based on data from structurally related compounds, this compound is classified as an irritant, posing a risk to the skin, eyes, and respiratory system.[1] The iodine atom, while essential for its synthetic reactivity, also contributes to its potential for biological interaction. Therefore, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a necessity. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees properly use, appropriate PPE when handling hazardous chemicals.[2][3]
Core Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against splashes and aerosols, preventing severe eye irritation.[4][1] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Nitrile offers good resistance to a range of organic compounds, including halogenated hydrocarbons.[5][6][7] Double-gloving is recommended for extended operations. |
| Body Protection | Fully fastened laboratory coat | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | Not generally required with proper engineering controls | Work should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[5] |
The Critical Choice of Hand Protection
The importance of selecting the correct glove material cannot be overstated. While "chemical-resistant gloves" is a common recommendation, the specific type of material dictates its effectiveness against different chemical classes.[8] For halogenated organic compounds like this compound, nitrile gloves provide a reliable barrier.[5][6][7] It is crucial to inspect gloves for any signs of degradation or punctures before each use and to change them immediately if contamination is suspected.
Operational Plan: From Preparation to Disposal
A robust safety plan encompasses every stage of the experimental workflow.
Pre-Handling Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Availability: Confirm that all necessary PPE is readily available and in good condition.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
Spill Kit: Have a chemical spill kit rated for organic compounds readily accessible.
Step-by-Step Handling Procedure:
-
Donning PPE: Follow a systematic procedure for putting on your PPE to ensure complete protection.
-
Chemical Handling: Conduct all manipulations of this compound within the fume hood.
-
Post-Handling Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by a mild detergent and water.
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Visualizing Safety: PPE Donning and Doffing Workflow
Correctly donning and doffing PPE is a critical procedure to prevent exposure. The following diagrams illustrate the standardized sequences.
Caption: Sequential process for correctly donning PPE.
Caption: Sequential process for safely doffing PPE.[1][9][10][11][12]
Emergency Response: A Plan for the Unexpected
Even with the most stringent precautions, accidental exposures and spills can occur. A well-rehearsed emergency plan is your most valuable asset in mitigating the consequences.
Personal Exposure Protocol
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[4][13] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4][13] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Chemical Spill Response
The appropriate response to a chemical spill depends on its size and location.
Minor Spill (contained within the fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
Major Spill (outside of the fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
If the spill is flammable, eliminate all ignition sources.
-
Prevent the spill from entering drains.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.[13][14][15]
Visualizing Emergency Response: Chemical Spill Workflow
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be segregated into a designated "Halogenated Organic Waste" container.[16]
Waste Segregation and Disposal Procedure:
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container designated for halogenated organic waste.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, and pipette tips, must be placed in a separate, sealed container also labeled for halogenated organic waste.
-
Container Management: Do not overfill waste containers (fill to a maximum of 90% capacity).[17] Ensure containers are kept closed when not in use and are stored in a secondary containment bin within a ventilated area.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup.
By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of safety within your research community. The principles outlined in this guide are designed to be integrated into your standard laboratory practices, fostering an environment where cutting-edge science and unwavering safety go hand in hand.
References
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U.S. Department of Labor, Occupational Safety and Health Administration. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. Retrieved from [Link]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
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University of Washington. (n.d.). DONNING AND DOFFING PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
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The George Washington University, Office of Research Safety. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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ResponderHelp. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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INIS-IAEA. (1988, November 1). Iodine removing method in organic solvent. Retrieved from [Link]
- Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S.
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Reddit. (2021, June 4). How to store / dispose of Iodine crystals?. r/chemhelp. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
